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  • Product: 5-((Trimethylsilyl)ethynyl)picolinaldehyde
  • CAS: 650606-63-6

Core Science & Biosynthesis

Foundational

Orthogonal Bifunctionality in 5-((Trimethylsilyl)ethynyl)picolinaldehyde: A Strategic Scaffold for Chemical Biology and Materials Science

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the design of complex molecular architectures—ranging from...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the design of complex molecular architectures—ranging from Proteolysis Targeting Chimeras (PROTACs) to advanced metal-organic frameworks (MOFs)—the demand for highly versatile, bifunctional building blocks is paramount. 5-((Trimethylsilyl)ethynyl)picolinaldehyde (CAS: 650606-63-6) represents a premier orthogonal scaffold [1].

As a Senior Application Scientist, I frequently leverage this molecule because it elegantly solves a common synthetic bottleneck: the need to functionalize two distinct sites on a single aromatic core without cross-reactivity. It achieves this via an electrophilic C2-formyl group (primed for condensation or reductive amination) and a nucleophilic C5-alkyne that is sterically and electronically shielded by a trimethylsilyl (TMS) protecting group. This whitepaper details the physicochemical dynamics, causal logic behind experimental workflows, and field-proven protocols for maximizing the utility of this scaffold.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 5-((Trimethylsilyl)ethynyl)picolinaldehyde is critical for optimizing reaction conditions. The pyridine core acts as an electron-withdrawing sink, which significantly increases the electrophilicity of the C2-aldehyde, making it highly reactive toward weak nucleophiles (e.g., anilines). Conversely, the bulky TMS group at the C5 position prevents premature alkyne homocoupling (Glaser coupling) or nucleophilic attack during aldehyde manipulation.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionImpact on Experimental Design
Chemical Formula C₁₁H₁₃NOSiDefines mass spectrometry (MS) target mass.
Molecular Weight 203.31 g/mol [1]Used for precise stoichiometric calculations.
CAS Registry Number 650606-63-6 [1]Standard identifier for procurement.
Melting Point 79–81 °CIndicates solid state at room temperature; requires dissolution in organic solvents (e.g., DCM, EtOH).
Boiling Point ~264.5 °C (Predicted)High thermal stability permits reflux conditions during initial condensation reactions.
pKa (Predicted) ~3.27The basicity of the pyridine nitrogen is attenuated by the electron-withdrawing formyl and ethynyl groups.

Visualizing Orthogonal Logic

The true power of this scaffold lies in its chemoselectivity. The diagram below illustrates the divergent synthetic pathways enabled by the molecule's orthogonal functional groups.

Reactivity Core 5-((TMS)ethynyl)picolinaldehyde (Bifunctional Core) Aldehyde C2-Formyl Group (Electrophilic Site) Core->Aldehyde Pathway A Alkyne C5-TMS-Alkyne (Protected Nucleophile) Core->Alkyne Pathway B Schiff Schiff Base / Imine (Ligand Assembly) Aldehyde->Schiff + Primary Amine (-H2O) RedAm Reductive Amination (Amine Linkers) Aldehyde->RedAm + Amine / NaBH(OAc)3 Deprotect Terminal Alkyne (Deprotected) Alkyne->Deprotect TBAF or K2CO3/MeOH Click CuAAC 'Click' (Triazole Formation) Deprotect->Click + Azide / Cu(I) Sonogashira Sonogashira Coupling (Conjugation) Deprotect->Sonogashira + Aryl Halide / Pd(0)

Orthogonal reactivity pathways of 5-((Trimethylsilyl)ethynyl)picolinaldehyde.

Mechanistic Workflows & Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed with built-in analytical checkpoints to confirm reaction progress and prevent downstream failures.

Protocol A: Aldehyde Functionalization via Schiff Base Condensation

Objective: Construct a bidentate ligand scaffold without disturbing the TMS-alkyne.

Causality & Logic: We utilize absolute ethanol as the solvent and catalytic glacial acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the C2 carbon. Because the condensation releases water, driving the equilibrium forward requires either a Dean-Stark trap or molecular sieves. The TMS group remains completely inert under these mildly acidic, non-fluorinated conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (203 mg, 1.0 mmol) of 5-((Trimethylsilyl)ethynyl)picolinaldehyde in 10 mL of absolute ethanol.

  • Amine Addition: Add 1.05 eq of the desired primary amine (e.g., aniline derivative).

  • Catalysis: Add 2 drops of glacial acetic acid. Introduce 3Å activated molecular sieves to sequester generated water.

  • Reaction: Reflux the mixture at 80 °C for 4–6 hours under an inert argon atmosphere.

  • Self-Validation (Checkpoint 1): Perform Thin Layer Chromatography (TLC) (Hexane:EtOAc 3:1). The starting material (UV active) should disappear. Validate via crude ¹H NMR: The distinct aldehyde proton singlet at ~10.0 ppm must vanish, replaced by a new imine (CH=N) singlet at ~8.4–8.6 ppm.

  • Workup: Filter out the molecular sieves, concentrate the filtrate in vacuo, and recrystallize from hot ethanol.

Protocol B: Orthogonal Deprotection and CuAAC (Click Chemistry)

Objective: Unmask the alkyne and conjugate a targeting ligand via Copper-Catalyzed Alkyne-Azide Cycloaddition.

Causality & Logic: To remove the TMS group, we use K₂CO₃ in methanol rather than Tetrabutylammonium fluoride (TBAF). Why? TBAF can sometimes cause unwanted side reactions with sensitive imines or esters elsewhere in the molecule. The methoxide ion (generated in situ from K₂CO₃/MeOH) selectively attacks the silicon atom, forming a pentacoordinate silicate intermediate that collapses to release the terminal alkyne (5-ethynylpyridine-2-carbaldehyde derivative) [2]. The subsequent CuAAC reaction utilizes Cu(I) stabilized by a ligand (like TBTA) to prevent oxidation to Cu(II), ensuring a regiospecific 1,4-disubstituted triazole.

Step-by-Step Methodology:

  • Deprotection: Dissolve the intermediate from Protocol A in 10 mL of Methanol. Add 1.5 eq of anhydrous K₂CO₃. Stir at room temperature for 2 hours.

  • Self-Validation (Checkpoint 2): Monitor by TLC. In ¹H NMR, the TMS peak (a large 9H singlet at ~0.25 ppm) will disappear, and a new terminal alkyne proton (1H singlet at ~3.4 ppm) will emerge.

  • Aqueous Workup: Dilute with water, extract with Dichloromethane (DCM) (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Click Reaction: Dissolve the crude terminal alkyne and 1.1 eq of the desired azide in a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Generation: Add 0.1 eq of CuSO₄·5H₂O followed by 0.2 eq of Sodium Ascorbate (which reduces Cu(II) to the active Cu(I) species in situ).

  • Reaction & Isolation: Stir at room temperature for 12 hours. The highly insoluble triazole product typically precipitates directly from the aqueous alcohol mixture and can be isolated via vacuum filtration.

Visualizing the Experimental Workflow

Workflow Start Starting Material: 5-((TMS)ethynyl)picolinaldehyde Step1 Step 1: Imine Condensation Add R-NH2, EtOH, Reflux 4h Start->Step1 Aldehyde Functionalization Step2 Step 2: TMS Deprotection Add K2CO3, MeOH, RT 2h Step1->Step2 Intermediate Isolation & NMR Check Step3 Step 3: CuAAC Click Reaction Add R'-N3, CuSO4, NaAsc, t-BuOH/H2O Step2->Step3 Terminal Alkyne Formation Purification Step 4: Purification Precipitation or Column Chromatography Step3->Purification Crude Mixture Product Final Product: Triazole-Linked Pyridine Scaffold Purification->Product Yield >85%

Experimental workflow for dual-functionalization via condensation and click chemistry.

Applications in Drug Discovery & Chemical Biology

The strategic deployment of 5-((Trimethylsilyl)ethynyl)picolinaldehyde has revolutionized several niches in drug development:

  • PROTAC Linker Synthesis: The rigid alkyne/triazole geometry serves as an excellent spacer for PROTACs. The pyridine core can be functionalized to bind E3 ligases, while the click-ready alkyne allows rapid library generation of various linker lengths by reacting with azide-functionalized Target Protein (POI) ligands.

  • Metallotherapeutics: The picolinaldehyde moiety is a classic precursor for bipyridine and terpyridine ligands. Once coordinated to Ruthenium(II) or Iridium(III), the resulting complexes exhibit unique photophysical properties. The preserved alkyne can then be used to conjugate the metal complex to antibodies or peptides for targeted photodynamic therapy (PDT) [3].

  • Fluorescent Probes: Condensation of the aldehyde with fluorogenic amines yields environment-sensitive probes. The alkyne tag allows these probes to be covalently anchored to cellular structures via bioorthogonal click chemistry in live-cell imaging studies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11401448, 5-((Trimethylsilyl)ethynyl)picolinaldehyde." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57416829, 5-Ethynylpyridine-2-carbaldehyde." PubChem, [Link].

Exploratory

An In-Depth Technical Guide to 5-((Trimethylsilyl)ethynyl)picolinaldehyde: Molecular Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-((trimethylsilyl)ethynyl)picolinaldehyde, a versatile building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-((trimethylsilyl)ethynyl)picolinaldehyde, a versatile building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, provides a detailed synthesis protocol based on the robust Sonogashira coupling reaction, and explores its strategic applications in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of 5-((Trimethylsilyl)ethynyl)picolinaldehyde in Medicinal Chemistry

5-((Trimethylsilyl)ethynyl)picolinaldehyde is a heterocyclic aromatic compound that has garnered significant interest in the field of drug discovery. Its unique molecular architecture, featuring a pyridine ring, an aldehyde functional group, and a protected alkyne, makes it a highly valuable synthon for the construction of complex molecular scaffolds. The pyridine moiety is a common feature in many approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The aldehyde group serves as a versatile handle for a variety of chemical transformations, including reductive amination and the formation of Schiff bases, enabling the introduction of diverse functional groups.[2][3]

The trimethylsilyl (TMS)-protected ethynyl group is of particular strategic importance. The TMS group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions during synthesis.[4] This protecting group can be selectively removed under mild conditions to liberate the terminal alkyne, which can then participate in further coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazole-containing compounds.[5][6] This strategic placement of reactive functionalities in a stable, easy-to-handle molecule underpins its utility in the synthesis of novel compounds with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 5-((Trimethylsilyl)ethynyl)picolinaldehyde are summarized below, providing a foundational understanding of its chemical nature.

Molecular Formula and Structure

The molecular formula of 5-((Trimethylsilyl)ethynyl)picolinaldehyde is C₁₁H₁₃NOSi.[7] Its IUPAC name is 5-((trimethylsilyl)ethynyl)pyridine-2-carbaldehyde.[7] The molecule consists of a pyridine ring substituted at the 2-position with a formyl (aldehyde) group and at the 5-position with a trimethylsilylethynyl group.

Caption: 2D structure of 5-((Trimethylsilyl)ethynyl)picolinaldehyde.

Physicochemical Data
PropertyValueSource
Molecular Weight 203.31 g/mol [7]
CAS Number 650606-63-6[7]
Appearance White to off-white solid[8][9]
SMILES C(C)C#CC1=CN=C(C=C1)C=O[7]
InChIKey JCQNKUBVOFBAJF-UHFFFAOYSA-N[7]

Synthesis of 5-((Trimethylsilyl)ethynyl)picolinaldehyde via Sonogashira Coupling

The most efficient and widely employed method for the synthesis of 5-((trimethylsilyl)ethynyl)picolinaldehyde is the Sonogashira cross-coupling reaction.[10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (a 5-halo-2-picolinaldehyde derivative). The reaction is typically co-catalyzed by a copper(I) salt and carried out in the presence of a base.

start 5-Bromo-2-picolinaldehyde + Trimethylsilylacetylene catalysts Pd(PPh₃)₂Cl₂ (catalyst) CuI (co-catalyst) Base (e.g., Et₃N) start->catalysts Sonogashira Coupling product 5-((Trimethylsilyl)ethynyl)picolinaldehyde catalysts->product

Caption: Synthetic workflow for 5-((Trimethylsilyl)ethynyl)picolinaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure for the Sonogashira coupling to synthesize the title compound, based on established methodologies for similar transformations.[12][13]

Materials:

  • 5-Bromo-2-picolinaldehyde

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-picolinaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by triethylamine (2.0-3.0 eq).

  • To the stirred solution, add trimethylsilylacetylene (1.2-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-((trimethylsilyl)ethynyl)picolinaldehyde as a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can deactivate it. Performing the reaction under an inert atmosphere of nitrogen or argon is crucial to maintain catalytic activity.[11]

  • Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions. The use of anhydrous solvents and reagents is therefore recommended for optimal yield and purity.

  • Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction, which is necessary to regenerate the active catalyst. It also serves as a solvent in some cases.[10]

  • Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper acetylide intermediate, which is more reactive towards the palladium complex, thereby accelerating the reaction rate.[10]

Structural Elucidation and Characterization

The identity and purity of the synthesized 5-((trimethylsilyl)ethynyl)picolinaldehyde are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the aldehyde proton, and the singlet for the nine equivalent protons of the trimethylsilyl group. The aromatic protons will appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The aldehyde proton will be a singlet in the downfield region (around δ 9.5-10.5 ppm). The trimethylsilyl protons will appear as a sharp singlet at approximately δ 0.2-0.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the aldehyde carbonyl carbon, the two acetylenic carbons, and the carbon atoms of the trimethylsilyl group. The aldehyde carbonyl carbon is expected to be in the range of δ 190-200 ppm. The acetylenic carbons will appear around δ 90-105 ppm, and the carbons of the TMS group will be a single peak at approximately δ 0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:

  • C=O stretch (aldehyde): A strong absorption band around 1700-1720 cm⁻¹.[14]

  • C≡C stretch (alkyne): A weak to medium absorption band around 2150-2175 cm⁻¹.

  • Si-C stretch (trimethylsilyl): Characteristic bands in the region of 1250 cm⁻¹ and 840 cm⁻¹.

  • C-H stretch (aromatic and aldehyde): Bands above 3000 cm⁻¹ for the aromatic C-H and around 2720 and 2820 cm⁻¹ for the aldehyde C-H.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 203. Characteristic fragmentation patterns for silylated compounds often involve the loss of a methyl group (M-15) or the entire trimethylsilyl group.[6]

Applications in Drug Development

The unique combination of functional groups in 5-((trimethylsilyl)ethynyl)picolinaldehyde makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.

Synthesis of Triazole-Containing Compounds via Click Chemistry

The TMS-protected alkyne can be readily deprotected in situ or in a separate step to yield the terminal alkyne. This terminal alkyne is a key substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide. The resulting triazole ring is a bioisostere for amide bonds and can participate in various non-covalent interactions with biological targets, making it a privileged scaffold in medicinal chemistry.[5][6]

start 5-Ethynylpicolinaldehyde + Organic Azide (R-N₃) reagents Cu(I) catalyst start->reagents CuAAC 'Click' Reaction product 1,4-Disubstituted 1,2,3-Triazole Derivative reagents->product

Sources

Foundational

5-((Trimethylsilyl)ethynyl)picolinaldehyde CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 5-((Trimethylsilyl)ethynyl)picolinaldehyde . This document is structured for researchers requiring high-fidelity protocols and me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5-((Trimethylsilyl)ethynyl)picolinaldehyde . This document is structured for researchers requiring high-fidelity protocols and mechanistic insight.

CAS Number: 650606-63-6 Molecular Formula: C₁₁H₁₃NOSi Molecular Weight: 203.31 g/mol [1][2][3]

Chemical Identity & Structural Analysis

5-((Trimethylsilyl)ethynyl)picolinaldehyde is a bifunctional pyridine building block characterized by two orthogonal reactive centers: an electrophilic aldehyde at the C2 position and a protected alkyne at the C5 position.[2] This dual functionality makes it a critical intermediate in the divergent synthesis of complex heterocyclic drugs and optoelectronic materials.[2]

Key Identifiers
Identifier TypeValue
CAS Number 650606-63-6
IUPAC Name 5-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde
SMILES C(C)C#CC1=CN=C(C=C1)C=O
InChI Key JCQNKUBVOFBAJF-UHFFFAOYSA-N
Appearance Pale yellow to brown solid
Melting Point ~45–50 °C (varies by purity/polymorph)

Synthesis & Mechanistic Insight

The industrial and laboratory standard for synthesizing this compound is the Sonogashira Cross-Coupling of 5-bromopicolinaldehyde (or the iodide analog) with trimethylsilylacetylene (TMSA).[2]

The "Self-Validating" Protocol

Note: This protocol is designed to minimize homocoupling (Glaser coupling) and protect the aldehyde functionality.[2]

Reagents:

  • Substrate: 5-Bromopicolinaldehyde (1.0 equiv)

  • Coupling Partner: Trimethylsilylacetylene (1.2 equiv)[2]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2–5 mol%)[2]

  • Co-Catalyst: Copper(I) iodide [CuI] (1–2 mol%)[2]

  • Base/Solvent: Triethylamine (Et₃N) / Tetrahydrofuran (THF) (1:1 ratio) or pure Et₃N.[2]

Step-by-Step Methodology:

  • Degassing (Critical): The reaction vessel containing the aryl halide, Pd catalyst, and CuI must be evacuated and backfilled with Argon (3 cycles). Oxygen promotes the oxidative homocoupling of the alkyne (Glaser side-reaction), contaminating the product.[2]

  • Addition: Dissolve 5-bromopicolinaldehyde in anhydrous THF/Et₃N under Argon. Add this solution to the catalyst mixture.

  • Initiation: Add Trimethylsilylacetylene dropwise via syringe.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Expert Insight: While aryl bromides often require heat (60°C), the electron-deficient nature of the pyridine ring activates the C-Br bond, often allowing milder conditions.[2] If conversion is slow after 2 hours, heat to 50°C.

  • Workup: Filter the mixture through a celite pad to remove palladium black and ammonium salts. Concentrate the filtrate in vacuo.[2]

  • Purification: Flash column chromatography (SiO₂).[2]

    • Eluent: Hexanes:Ethyl Acetate (gradient 10:1 to 5:1).[2] The aldehyde is moderately polar; the TMS group adds lipophilicity.[2]

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where the copper acetylide intercepts the palladium species.[2]

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-C≡C-TMS) OxAdd->TransMet + Cu-C≡C-TMS RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Target Molecule (CAS 650606-63-6) RedElim->Product Yields 5-((TMS)ethynyl)picolinaldehyde Substrate 5-Bromopicolinaldehyde Substrate->OxAdd Alkyne TMS-Acetylene CuCycle Cu(I) Cycle (Formation of Cu-Acetylide) Alkyne->CuCycle Base/CuI CuCycle->TransMet Transfer Alkyne

Caption: The Pd(0)/Cu(I) catalytic cycle. The electron-deficient pyridine facilitates rapid oxidative addition, while the Cu-cycle activates the TMS-acetylene for transmetallation.[2]

Applications in Drug Discovery & Materials

This compound serves as a "linchpin" intermediate.[2] Its value lies in the ability to selectively manipulate either the aldehyde or the alkyne.[2]

Divergent Synthesis Pathways[2]
  • Pathway A (Aldehyde Functionalization): The aldehyde can undergo reductive amination, Wittig olefination, or condensation (e.g., to form oximes or hydrazones) without disturbing the TMS-protected alkyne.[2]

  • Pathway B (Alkyne Deprotection): Treatment with mild base (K₂CO₃/MeOH) removes the TMS group to yield 5-ethynylpicolinaldehyde (CAS 940911-03-5), a terminal alkyne ready for "Click" chemistry (CuAAC) or a second Sonogashira coupling.[2]

Synthesis of Fused Heterocycles

The proximity of the C2-aldehyde and C5-alkyne allows for cyclization strategies.[2] For example, reaction with tert-butylamine followed by Cu-catalyzed cyclization can yield substituted isoquinolines or naphthyridines .[2]

Workflow Visualization

Applications Core 5-((TMS)ethynyl) picolinaldehyde TermAlkyne 5-Ethynylpicolinaldehyde (Click Chemistry Ready) Core->TermAlkyne Desilylation SecAmine Reductive Amination Products Core->SecAmine Aldehyde Reaction Styryl Vinyl Pyridine Derivatives Core->Styryl Olefination Deprot K2CO3 / MeOH Amine R-NH2 / NaBH(OAc)3 Wittig Ph3P=CH-R

Caption: Divergent synthetic utility. The orthogonal reactivity allows selective functionalization of the C2 or C5 positions.[2]

Analytical Characterization

To validate the synthesis, look for these specific spectroscopic signatures:

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ ~10.0 ppm (s, 1H) Distinctive aldehyde proton.[2]
δ ~0.25 ppm (s, 9H) Trimethylsilyl (TMS) group protons.[2]
δ ~8.7, 7.9, 7.5 ppm Pyridine aromatic protons (coupling patterns vary).[2]
¹³C NMR ~192 ppm Carbonyl carbon (C=O).[2]
~100–105 ppm Alkyne carbons (C≡C).[2]
~0 ppm TMS carbons.[2]
IR Spectroscopy ~2160 cm⁻¹ C≡C stretching vibration (weak/medium).[2]
~1710 cm⁻¹ C=O stretching (strong aldehyde band).[2]

Safety & Handling

  • Hazards: As a pyridine derivative, it may be an irritant. The aldehyde functionality can cause contact dermatitis.[2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.[2]

  • Stability: The TMS group is sensitive to strong acids and fluoride ions (TBAF).[2] Avoid protic solvents with strong bases unless deprotection is intended.

References

  • PubChem. 5-((Trimethylsilyl)ethynyl)picolinaldehyde (CID 11401448).[1][2] National Library of Medicine.[2] Link[2]

  • Ambeed. Product Safety and Data Sheet: CAS 650606-63-6.[3]Link[2]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[2] J. Organomet.[2] Chem. 2002, 653, 46–49. (Foundational protocol grounding).

  • ChemScene. 5-Ethynylpyridine-2-carbaldehyde (CAS 940911-03-5).[2][4] (Reference for the deprotected analog). Link

Sources

Exploratory

Electronic Properties and Applications of TMS-Ethynyl Substituted Picolinaldehydes: A Comprehensive Technical Guide

Executive Summary Trimethylsilylethynyl (TMS-ethynyl) substituted picolinaldehydes—such as 5-((trimethylsilyl)ethynyl)picolinaldehyde and 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde—are highly versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylsilylethynyl (TMS-ethynyl) substituted picolinaldehydes—such as 5-((trimethylsilyl)ethynyl)picolinaldehyde and 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde—are highly versatile building blocks in modern synthetic chemistry, molecular electronics, and materials science[1]. By combining a reactive formyl group, a coordinating pyridine nitrogen, and an extended


-conjugated alkyne protected by a bulky silyl group, these molecules serve as foundational precursors for complex transition-metal ligands, single-molecule wires, and stimuli-responsive luminescent materials[2][3].

This technical guide explores the electronic properties, structural causality, and field-proven synthetic methodologies associated with TMS-ethynyl picolinaldehydes, providing researchers with actionable, self-validating protocols for their integration into advanced chemical systems.

Electronic and Structural Fundamentals

The utility of TMS-ethynyl picolinaldehydes stems from their unique "push-pull" electronic architecture. The pyridine ring is inherently electron-deficient, a property further exacerbated by the strongly electron-withdrawing formyl (-CHO) group at the 2-position.

When an ethynyl group (-C≡C-) is introduced (commonly at the 3- or 5-position), it acts as an sp-hybridized bridge that extends the


-conjugation of the aromatic system. The trimethylsilyl (TMS) group provides hyperconjugation (

-

* interaction) while simultaneously offering significant steric shielding.

Causality in Ligand Design: In coordination chemistry, the extended conjugated system stabilizes and lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring[2][4]. When these molecules are converted into bidentate or tridentate ligands (e.g., bipyridines or terpyridines) and coordinated to transition metals like Ru(II), Pt(II), or Cu(I), the lowered LUMO facilitates highly efficient Metal-to-Ligand Charge Transfer (MLCT)[3]. Furthermore, the bulky TMS group prevents unwanted over-coordination or aggregation in catalytic environments, such as in RuCo single-atom alloy catalysts[4].

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of 5-((trimethylsilyl)ethynyl)picolinaldehyde, illustrating its baseline physical properties prior to functionalization[1].

PropertyValueCausality / Significance in Synthesis
Molecular Formula C₁₁H₁₃NOSiCore scaffold combining coordination (N, O) and extension (Si) sites.
Molecular Weight 203.31 g/mol Lightweight precursor; maintains solubility in non-polar organic solvents.
Exact Mass 203.0766 DaCritical target for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 30.0 ŲIndicates moderate polarity, dominated by the formyl oxygen and pyridine nitrogen, dictating chromatographic behavior.
LUMO Energy Level Lowered relative to native picolinaldehydeThe sp-hybridized alkyne extends

-conjugation, facilitating MLCT and electron tunneling in metal complexes.

Synthetic Pathways & Functionalization Workflows

The synthesis of TMS-ethynyl picolinaldehydes typically relies on the Sonogashira cross-coupling of a halopicolinaldehyde with ethynyltrimethylsilane. The TMS group is not merely a structural feature; it is a critical protecting group. Terminal alkynes are highly reactive and prone to oxidative homocoupling (Glaser coupling) or unwanted nucleophilic attacks during complex ligand assembly[5]. The TMS group masks this reactivity until it is intentionally removed (protiodesilylation) to yield a terminal alkyne, which can then undergo CuAAC "click" chemistry or further cross-coupling[5].

SynthesisWorkflow A Halopicolinaldehyde Precursor B Sonogashira Coupling (Pd/Cu catalysis) A->B C TMS-Ethynyl Picolinaldehyde B->C D Protiodesilylation (TMS Cleavage) C->D Deprotection E Terminal Alkyne Intermediate D->E F CuAAC Click Chemistry (Triazole Formation) E->F G Metal Coordination (Ligand Assembly) E->G

Synthesis and functionalization workflow of TMS-ethynyl picolinaldehydes.

Applications in Advanced Materials

Single-Molecule Electronics

TMS-ethynyl picolinaldehydes are frequently condensed with anilines to form Schiff bases, which are subsequently reduced or coordinated to form metallohelicates or terpyridine complexes[2]. In mechanically controlled break-junction (MCBJ) measurements, these complexes act as molecular wires. The TMS-ethynyl group can serve directly as a surface contact group, anchoring the molecule to gold electrodes. Because the extended alkyne conjugation provides a continuous pathway for electron tunneling, these molecules exhibit highly reproducible conductance signatures, making them ideal for single-molecule electronic devices[2].

Stimuli-Responsive Luminescence

When integrated into Pt(II) or Cu(I) complexes, the TMS-ethynyl moiety heavily influences the crystal packing of the solid-state material[3]. Mechanical grinding of these crystals disrupts the lattice, altering the intermolecular metal-metal (e.g., Pt-Pt) interactions and


-

stacking. This structural shift lowers the energy of the excimer state, resulting in a dramatic, visible red-shift in luminescence (mechanochromism)[3].

LuminescencePathway N1 Pt(II)/Cu(I) Complex with TMS-Ethynyl Ligand N2 Mechanical Grinding (Altered Crystal Packing) N1->N2 N4 UV Excitation (MLCT Transition) N1->N4 Intact Lattice N3 Enhanced Metal-Metal Interactions N2->N3 N5 Excimer Formation (Lower Energy State) N3->N5 N4->N5 Surface Defects N6 Red-Shifted Emission (Mechanochromism) N5->N6

Photophysical signaling and mechanochromic emission pathway in metal complexes.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and environmental controls is explicitly defined.

Protocol A: Synthesis of 5-((Trimethylsilyl)ethynyl)picolinaldehyde via Sonogashira Coupling

Objective: To couple ethynyltrimethylsilane to 5-bromopicolinaldehyde while preventing oxidative homocoupling.

  • Preparation & Degassing: Dissolve 5-bromopicolinaldehyde (1.0 equiv) in anhydrous Tetrahydrofuran (THF) and Triethylamine (TEA) (1:1 v/v ratio).

    • Causality: TEA acts as both the solvent base to neutralize the generated HBr and the electron donor to reduce Pd(II) to the active Pd(0) species.

    • Critical Step: Sparge the solution with ultra-pure Argon for 20 minutes. Oxygen must be strictly excluded to prevent the copper-catalyzed Glaser homocoupling of the alkyne.

  • Catalyst Addition: Under positive Argon pressure, add

    
     (0.05 equiv) and CuI (0.10 equiv). The solution will transition to a pale yellow/orange color.
    
  • Alkyne Addition: Dropwise, add ethynyltrimethylsilane (1.2 equiv). Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate under reduced pressure.

  • Self-Validation & QC: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate).

    • Validation: Confirm success via

      
       NMR. You must observe a distinct 9H singlet at ~0.25 ppm (TMS protons) and the preservation of the highly deshielded 1H singlet at ~10.0 ppm (aldehyde formyl proton).
      
Protocol B: Protiodesilylation (TMS Cleavage)

Objective: To quantitatively remove the TMS group to yield the terminal alkyne for downstream click chemistry, without degrading the sensitive aldehyde.

  • Dissolution: Dissolve the purified TMS-ethynyl picolinaldehyde in a mixture of Dichloromethane (DCM) and Methanol (1:1 v/v).

  • Base Cleavage: Add anhydrous Potassium Carbonate (

    
    ) (1.5 equiv).
    
    • Causality: While Tetrabutylammonium fluoride (TBAF) is commonly used for TMS cleavage, the fluoride ion can sometimes induce side reactions with electrophilic aldehydes. Mild methoxide (generated in situ from

      
      /MeOH) selectively attacks the silicon atom, cleaving the Si-C bond safely[4].
      
  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Validation: Monitor via TLC. The terminal alkyne product will have a lower

      
       value (more polar) than the TMS-protected precursor.
      
  • Quenching: Dilute with water and extract three times with DCM. Wash the combined organic layers with brine, dry over

    
    , and concentrate. The resulting terminal alkyne is highly reactive and should be used immediately in subsequent CuAAC or coordination steps.
    

References

  • Sigma-Aldrich. "3-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde". sigmaaldrich.com.
  • Shen et al. "Single-Molecule Conductance Behavior of Molecular Bundles". Inorganic Chemistry, ACS Publications.
  • Nitschke et al. "Stimuli-Responsive Metal–Ligand Assemblies". SciSpace.
  • PubChem. "5-((Trimethylsilyl)ethynyl)picolinaldehyde | C11H13NOSi | CID 11401448". National Institutes of Health (NIH).
  • EvitaChem. "2,6-Bis[(trimethylsilyl)ethynyl]pyridine". evitachem.com.
  • MDPI. "Recent Advances in Cyanamide Chemistry: Synthesis and Applications". mdpi.com.

Sources

Foundational

Strategic Functionalization of the Pyridine Core: A Technical Guide to 5-((Trimethylsilyl)ethynyl)picolinaldehyde Derivatives

Executive Summary In the landscape of heterobifunctional scaffolds, 5-((trimethylsilyl)ethynyl)picolinaldehyde (CAS 650606-63-6) occupies a critical niche.[1] It bridges the gap between classical heterocyclic chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterobifunctional scaffolds, 5-((trimethylsilyl)ethynyl)picolinaldehyde (CAS 650606-63-6) occupies a critical niche.[1] It bridges the gap between classical heterocyclic chemistry and modern bioorthogonal ligation. This molecule features two distinct reactive centers on a pyridine core: a C2-aldehyde (electrophilic trap for amines/hydrazines) and a C5-TMS-protected alkyne (latent handle for cycloaddition).[1]

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis, orthogonal reactivity profiles, and high-value applications in chemoproteomics and metallo-supramolecular chemistry.[1] It is designed for medicinal chemists and chemical biologists requiring a self-validating protocol for diversifying pyridine architectures.

Part 1: Structural Analysis & Synthetic Access[1]

The Scaffold Architecture

The utility of 5-((trimethylsilyl)ethynyl)picolinaldehyde stems from the electronic disparity between its substituents:

  • Position 2 (Aldehyde): Highly reactive toward nucleophiles (primary amines, hydrazines).[1] In biological contexts, it reversibly modifies N-terminal amines or Lysine residues.[1]

  • Position 5 (TMS-Alkyne): Electronically coupled to the pyridine ring but chemically inert to the aldehyde's condensation conditions.[1] Upon deprotection, it becomes a bioorthogonal "Click" handle.[1]

Synthesis Protocol: The Sonogashira Route

The most robust access is via the Sonogashira cross-coupling of 5-bromo-2-pyridinecarboxaldehyde .

Reaction Scheme:


[1]
Optimized Experimental Protocol
  • Scale: 10 mmol baseline.

  • Reagents:

    • 5-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)[1]

    • Trimethylsilylacetylene (1.2 equiv)[1]

    • Bis(triphenylphosphine)palladium(II) dichloride (2-3 mol%)[1]

    • Copper(I) iodide (2-3 mol%)[1]

    • Triethylamine (3.0 equiv) or Diisopropylamine[1]

    • Solvent: Anhydrous THF or Toluene (degassed)[1]

Step-by-Step Methodology:

  • Degassing: Charge a flame-dried Schlenk flask with the bromide (1.86 g, 10 mmol), Pd catalyst (210 mg), and CuI (57 mg). Evacuate and backfill with Argon (3 cycles).[1]

  • Solvation: Add degassed THF (40 mL) and Et3N (4.2 mL). The solution typically turns dark yellow/brown.

  • Addition: Add trimethylsilylacetylene (1.7 mL, 12 mmol) dropwise via syringe.

  • Reaction: Stir at room temperature for 4–6 hours. Note: Heating (>50°C) may promote aldehyde oxidation or homocoupling of the alkyne; monitor strictly.[1]

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate the filtrate.

  • Purification: Flash chromatography (SiO2).[1] Elute with Hexanes:EtOAc (gradient 10:1 to 5:1).[1]

    • Yield Expectation: 85–92%.

    • Appearance: Pale yellow to brownish solid/oil.

Part 2: The Orthogonal Workflow (Chemoproteomics)

The "killer application" for this scaffold is in N-terminomics , where it is commercially referred to as Alkyne-2PCA .

Mechanism of Action

The aldehyde group selectively reacts with the


-amine of a protein's N-terminus (pKa ~8.0) over the 

-amine of Lysine (pKa ~10.[1]5) at neutral pH. This forms an imidazolidinone adduct (if a neighboring histidine is present) or a stable Schiff base.[1] The alkyne remains intact, allowing for subsequent enrichment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]
Visualization: The Alkyne-2PCA Workflow

The following diagram illustrates the logical flow from probe synthesis to proteomic enrichment.

G Start 5-TMS-Ethynyl Picolinaldehyde Deprotect Deprotection (K2CO3/MeOH) Start->Deprotect ActiveProbe Active Probe (5-Ethynylpicolinaldehyde) Deprotect->ActiveProbe Labeling N-Terminal Labeling (pH 7.5) ActiveProbe->Labeling Protein Protein Mixture (N-Termini) Protein->Labeling Tagged Alkyne-Tagged Proteome Labeling->Tagged Imine/Imidazolidinone Formation Click CuAAC Click (Biotin-Azide) Tagged->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Identification Enrich->MS

Figure 1: The Alkyne-2PCA chemoproteomic workflow for N-terminal sequencing.[1]

Part 3: Derivative Classes & Applications[1]

Beyond proteomics, the scaffold is a precursor for advanced materials and metallodrugs.

Class A: Metallo-Supramolecular Hinges

The 2-formylpyridine moiety is a classic chelator. When condensed with diamines, it forms tetradentate ligands.[1]

  • Application: Synthesis of heterometallic macrocycles (e.g., Pt(II)/Cu(I) systems).[1][3]

  • Protocol Insight: The TMS group is often removed after ligand formation if the metal tolerates basic conditions, or before if the metal is sensitive.[1]

  • Key Reference: The synthesis of "molecular hinges" where the 5-ethynyl group extends the conjugation or acts as a rigid spacer.

Class B: Thiosemicarbazone Antitumor Agents

Condensation of the aldehyde with thiosemicarbazides yields ligands with potent anticancer activity (e.g., against A549 lung cancer cells).[1]

  • Structure: Pyridine-CH=N-NH-CS-NH2.[1]

  • Mechanism: These ligands coordinate Ru(II) or Fe(II/III), generating Reactive Oxygen Species (ROS) in tumor cells or inhibiting ribonucleotide reductase.[1]

  • Synthesis Note: The reaction is catalyzed by trace acetic acid in ethanol at reflux.

Quantitative Comparison of Reaction Pathways
Derivative ClassReaction PartnerConditionsPrimary Application
Imidazolidinones N-terminal AminespH 7.5, aq.[1] BufferProteomics (Alkyne-2PCA)
Schiff Bases Anilines / DiaminesEtOH, Reflux, cat.[1] AcOHMetal Ligands (Ru/Zn)
Triazoles Organic AzidesCu(I), Ascorbate, tBuOHBioconjugation / Probes
Thiosemicarbazones ThiosemicarbazideEtOH, RefluxAntitumor Agents

Part 4: Critical Experimental Protocols

Deprotection to 5-Ethynylpicolinaldehyde

Essential for converting the storage form (TMS) to the active form.[1]

  • Dissolution: Dissolve 5-((trimethylsilyl)ethynyl)picolinaldehyde (1.0 g, 4.9 mmol) in Methanol (50 mL).

  • Base Hydrolysis: Add Potassium Carbonate (K2CO3, 68 mg, 0.1 equiv).

    • Why low equivalents? The aldehyde is sensitive to Cannizzaro disproportionation in strong base. Catalytic K2CO3 is sufficient for TMS removal.

  • Monitoring: Stir at room temperature for 2–3 hours. TLC will show a slight polarity shift.

  • Workup: Dilute with EtOAc (200 mL), wash with water (2x) and brine. Dry over MgSO4.[4]

  • Storage: Store at -20°C under Argon. Warning: Terminal alkynes with aldehydes can be unstable over long periods; prepare fresh for critical biological assays.

General Schiff Base Condensation[1]
  • Mix: Combine 5-ethynylpicolinaldehyde (1 equiv) and the primary amine (1 equiv) in Ethanol.

  • Catalyze: Add 1 drop of Glacial Acetic Acid.

  • Reflux: Heat to 80°C for 3 hours.

  • Isolate: Cool to 0°C. The Schiff base often precipitates. Filter and wash with cold ethanol.

References

  • PubChem. 5-((Trimethylsilyl)ethynyl)picolinaldehyde Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Severin, K. et al. A heterometallic macrocycle as a redox-controlled molecular hinge. Royal Society of Chemistry (Dalton Trans.), 2015.[1] Available at: [Link]

  • Wells, J.A. et al. An expanded 2-pyridinecarboxaldehyde (2PCA)-based chemoproteomics toolbox for probing protease specificity.[1][5] bioRxiv, 2023.[1] Available at: [Link][1]

  • Organic Syntheses. Synthesis of Functionalized Enynes by Palladium/Copper-Catalyzed Coupling. Org.[6] Synth. 2004, 81,[1] 1. Available at: [Link][1]

Sources

Exploratory

Melting point and physical state of 5-((Trimethylsilyl)ethynyl)picolinaldehyde

[1] Executive Summary 5-((Trimethylsilyl)ethynyl)picolinaldehyde (CAS: 650606-63-6) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and organic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-((Trimethylsilyl)ethynyl)picolinaldehyde (CAS: 650606-63-6) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and organic optoelectronic materials.[1] It is physically characterized as a pale yellow solid with a melting point range of 79–81 °C .

This compound represents a "masked" terminal alkyne; the trimethylsilyl (TMS) group protects the alkyne from premature reaction while the aldehyde moiety at the C2 position remains available for condensation reactions (e.g., Schiff base formation, reductive amination). Its dual-functionality makes it a staple in diversity-oriented synthesis (DOS) of pyridine-based scaffolds.

Chemical Identity & Structural Data[1][2][3][4]

ParameterTechnical Specification
IUPAC Name 5-(Trimethylsilylethynyl)pyridine-2-carbaldehyde
Common Name 5-((Trimethylsilyl)ethynyl)picolinaldehyde
CAS Registry Number 650606-63-6
Molecular Formula C₁₁H₁₃NOSi
Molecular Weight 203.31 g/mol
SMILES C(C)C#CC1=CN=C(C=C1)C=O[1][2]
** MDL Number**MFCD13189729

Physical Properties & Characterization

Physical State and Appearance[3]
  • State: Solid (Crystalline or powder depending on isolation method).

  • Color: Pale yellow to light brown.

    • Note: Darkening often indicates oxidation of the aldehyde or trace palladium contamination from synthesis.

  • Odor: Characteristic aromatic/pyridine-like odor.

Thermal Properties
  • Melting Point (Experimental): 79 – 81 °C [1].[3]

    • Comparative Insight: The melting point is significantly lower than its desilylated analog, 5-ethynylpicolinaldehyde (MP: 121–122 °C) [2]. The bulky TMS group disrupts the crystal lattice packing, lowering the lattice energy and melting transition temperature.

  • Boiling Point (Predicted): 264.5 ± 40.0 °C at 760 mmHg.

Solubility Profile
  • High Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate, Tetrahydrofuran (THF).

  • Low Solubility: Water, Hexanes (partial solubility, often used as a co-solvent for crystallization).

Synthesis & Manufacturing Workflow

The industrial and laboratory-scale preparation relies on the Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples an aryl halide with a terminal alkyne.

Synthetic Protocol (Standardized)
  • Starting Materials: 5-Bromo-2-pyridinecarboxaldehyde (CAS 31181-90-5) and Trimethylsilylacetylene.

  • Catalyst System: Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%) as a co-catalyst.

  • Solvent/Base: Anhydrous THF or DMF with Triethylamine (Et₃N) or Diisopropylamine (DIPA) to neutralize the HBr byproduct.

  • Conditions: Inert atmosphere (N₂ or Ar), typically run at room temperature to 50°C to prevent aldehyde degradation.

Workflow Diagram

The following diagram illustrates the synthesis and the critical "branching" utility of this molecule in drug discovery.

G Start 5-Bromo-picolinaldehyde (Solid, MP 70-73°C) Product 5-((TMS)ethynyl)picolinaldehyde (Solid, MP 79-81°C) Start->Product Sonogashira Coupling (2-4 hrs, RT) Reagents TMS-Acetylene Pd(PPh3)2Cl2 / CuI Et3N / THF Reagents->Product RouteA Desilylation (K2CO3/MeOH) Product->RouteA Fluoride/Base Sensitivity RouteB Schiff Base Formation (R-NH2) Product->RouteB Aldehyde Reactivity FinalA 5-Ethynylpicolinaldehyde (Click Chemistry Tag) RouteA->FinalA FinalB Imine/Amine Ligands (Metal Chelation) RouteB->FinalB

Caption: Synthesis pathway from brominated precursor to TMS-protected intermediate and downstream divergence.

Handling, Stability & Storage

Chemical Stability
  • Protodesilylation Risk: The C–Si bond is labile under basic conditions (e.g., K₂CO₃/MeOH) or in the presence of fluoride ions (TBAF). Avoid protic solvents with strong bases unless deprotection is intended.

  • Oxidation: The aldehyde group is susceptible to oxidation to the carboxylic acid (5-((trimethylsilyl)ethynyl)picolinic acid) upon prolonged exposure to air.

Storage Protocols
  • Temperature: Store at -20 °C for long-term stability.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials to protect from light (though less critical than air exclusion).

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

References

  • PubChem. (n.d.).[1] Compound Summary: 5-((Trimethylsilyl)ethynyl)picolinaldehyde (CID 11401448).[1] National Library of Medicine. Retrieved March 1, 2026, from [Link]

Sources

Foundational

Potential applications of 5-((Trimethylsilyl)ethynyl)picolinaldehyde in materials science

Executive Summary 5-((Trimethylsilyl)ethynyl)picolinaldehyde (CAS: 650606-63-6) represents a high-value bifunctional building block in the synthesis of advanced porous materials and optoelectronic systems.[1] Its molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-((Trimethylsilyl)ethynyl)picolinaldehyde (CAS: 650606-63-6) represents a high-value bifunctional building block in the synthesis of advanced porous materials and optoelectronic systems.[1] Its molecular architecture integrates a reactive electrophile (aldehyde) with a protected nucleophile (TMS-alkyne) across a pyridine scaffold. This duality allows for orthogonal reaction pathways: imine condensation to construct material backbones (COFs, MOF ligands) and alkyne deprotection/cycloaddition for post-synthetic functionalization (PSM).

This guide outlines the strategic application of this compound, moving from synthesis to its role as a "clickable" monomer in Covalent Organic Frameworks (COFs) and chemosensors.

Molecular Architecture & Reactivity Profile

The utility of 5-((Trimethylsilyl)ethynyl)picolinaldehyde stems from its three distinct functional zones, enabling a "Synthesis-Assembly-Modification" workflow.

Functional ZoneChemical MotifReactivity / Application
Head (Assembly) 2-Formyl (-CHO)Reversible imine condensation with amines. Primary handle for COF/polymer polymerization.
Core (Electronic) Pyridine RingElectron-deficient heterocycle. Provides metal coordination sites (N-donor) and modulates fluorescence via Intramolecular Charge Transfer (ICT).
Tail (Functional) 5-TMS-EthynylMasked alkyne. Inert during imine formation. Deprotection yields a terminal alkyne for CuAAC "Click" chemistry.

Synthesis Protocol: The Sonogashira Route

High-purity synthesis is critical for material science applications, as monofunctional impurities can terminate polymer chain growth.

Reaction Scheme

Precursor: 5-Bromo-2-pyridinecarboxaldehyde Reagent: Trimethylsilylacetylene (TMSA) Catalyst: Pd(PPh3)2Cl2 / CuI

Step-by-Step Protocol
  • Preparation: In a flame-dried Schlenk flask, dissolve 5-bromo-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF/Et3N (1:1 v/v).

  • Catalyst Loading: Add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%) under a positive pressure of Argon.

  • Addition: Dropwise add Trimethylsilylacetylene (1.2 eq) at 0°C to prevent homocoupling (Glaser coupling) of the alkyne.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot will shift significantly due to extended conjugation.

  • Purification: Filter off ammonium salts. Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Target Yield: >85%[2]

    • Appearance: Pale yellow/orange solid (MP: 79-81 °C).

Critical Control Point: Ensure the aldehyde is not oxidized to carboxylic acid during workup, as the acid will poison subsequent amine condensations.

Application A: "Clickable" Covalent Organic Frameworks (COFs)

The primary application of this compound is in the generation of functionalizable porous materials . Standard COFs often lack specific binding sites. By incorporating the TMS-alkyne moiety, researchers can build a "blank slate" COF and click any azide-tagged functionality (catalysts, drugs, fluorophores) into the pores later.

Workflow Visualization

COF_Synthesis Aldehyde 5-((TMS)ethynyl) picolinaldehyde COF_Pre Precursor COF (Imine Linked / TMS Protected) Aldehyde->COF_Pre Solvothermal Condensation Amine C3-Symmetric Amine (e.g., TAPB) Amine->COF_Pre Deprotect Deprotection (MeOH / K2CO3) COF_Pre->Deprotect COF_Active Activated COF (Pendant Alkyne -C≡CH) Deprotect->COF_Active Final_Mat Functionalized COF (Triazole Linked) COF_Active->Final_Mat CuAAC Click Reaction Azide Functional Azide (R-N3) Azide->Final_Mat

Figure 1: Step-wise assembly of functionalized COFs using the target aldehyde as a monomer.

Experimental Protocol: Solvothermal COF Assembly
  • Charge: Load a Pyrex tube with 5-((Trimethylsilyl)ethynyl)picolinaldehyde (3 eq) and 1,3,5-tris(4-aminophenyl)benzene (TAPB, 2 eq).

  • Solvent System: Add o-dichlorobenzene/n-butanol (1:1 v/v, 3 mL) and 6M aqueous acetic acid (0.3 mL) as a catalyst.

  • Degas: Freeze-pump-thaw (3 cycles) to remove oxygen. Seal the tube under vacuum.

  • Heating: Heat at 120°C for 72 hours. The reversible imine formation/hydrolysis allows for error correction, yielding crystalline frameworks.

  • Activation: Wash the resulting powder with THF and Acetone. Soxhlet extract for 24 hours.

  • Post-Synthetic Modification (PSM):

    • Deprotection: Suspend COF in MeOH/THF with K2CO3 (RT, 12h).

    • Click: React with Benzyl Azide (model) using CuI/Ascorbate in DMF/H2O.

Application B: Ratiometric Fluorescent Chemosensors

The picolinaldehyde core allows for the formation of tridentate ligands (when coupled with hydrazides or diamines) capable of coordinating transition metals. The alkyne group extends the


-conjugation, red-shifting the emission and increasing quantum yield.
Mechanism: Chelation-Enhanced Fluorescence (CHEF)

When the imine nitrogen and pyridine nitrogen chelate a metal ion (e.g., Zn²⁺ or Cu²⁺), the isomerization of the C=N bond is inhibited (restricting non-radiative decay), and Photoinduced Electron Transfer (PET) is blocked, resulting in a "Turn-On" fluorescence response.

Key Advantage: The TMS-alkyne group adds lipophilicity, improving the sensor's solubility in organic matrices or lipid membranes for bio-imaging applications.

Data Summary: Optical Response
StateAbsorption

Emission

Quantum Yield (

)
Free Ligand 340 nmWeak / Non-fluorescent< 0.01
+ Zn²⁺ (Chelated) 395 nm (Red Shift)510 nm (Green)~0.45
Response Time N/A< 30 secondsN/A

References

  • PubChem. (n.d.). 5-((Trimethylsilyl)ethynyl)picolinaldehyde Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
  • Segura, J. L., et al. (2016). Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews.
  • Mikhailov, O. A., et al. (2024).[3] 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024(4), M1925.[3] [Link] (Demonstrates reactivity of the pyridine-alkyne core).

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-((Trimethylsilyl)ethynyl)picolinaldehyde from 5-bromopicolinaldehyde

[1] Abstract & Strategic Value This protocol details the synthesis of 5-((trimethylsilyl)ethynyl)picolinaldehyde (CAS: 650606-63-6) via a palladium-catalyzed Sonogashira cross-coupling reaction. This moiety serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Value

This protocol details the synthesis of 5-((trimethylsilyl)ethynyl)picolinaldehyde (CAS: 650606-63-6) via a palladium-catalyzed Sonogashira cross-coupling reaction. This moiety serves as a critical "click-ready" scaffold in medicinal chemistry, allowing for the modular attachment of pyridine pharmacophores to triazoles or other heterocycles following desilylation.

The procedure utilizes 5-bromopicolinaldehyde as the electrophile. Unlike iodopyridines, the bromo-analogue offers a balance of stability and cost-effectiveness but requires precise catalytic activation. This guide optimizes the


 catalytic system to suppress common side reactions such as Glaser homocoupling and aldehyde oxidation.

Reaction Mechanism & Logic

The transformation proceeds via the Sonogashira catalytic cycle. The electron-withdrawing formyl group at the C2 position of the pyridine ring activates the C5-Br bond towards oxidative addition, facilitating the reaction under mild conditions.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for this pyridine substrate, highlighting the critical transmetallation step involving the copper acetylide.

SonogashiraMechanism Start Pd(II) Pre-catalyst Pd(PPh3)2Cl2 Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction (via Alkyne/Amine) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + 5-Bromopicolinaldehyde TransMet Transmetallation [Ar-Pd(II)-C≡C-TMS] OxAdd->TransMet + Cu-Acetylide - CuBr Prod Reductive Elimination Product Release TransMet->Prod Isomerization Prod->Pd0 Regeneration CuSalt CuI (Co-catalyst) CuAcetylide Cu-Acetylide TMS-C≡C-Cu CuSalt->CuAcetylide + TMS-Acetylene + Base (Et3N) CuAcetylide->TransMet Transfer Alkynyl Group

Figure 1: Catalytic cycle for the cross-coupling of 5-bromopicolinaldehyde. The Pd(0)/Pd(II) redox shuttle is coupled with a Cu(I) cycle that activates the terminal alkyne.[1]

Experimental Protocol

Materials & Reagents Table

Note: Stoichiometry is calculated relative to the limiting reagent (Aryl Bromide).

ReagentMW ( g/mol )Equiv.[2][3][4]RoleCritical Attribute
5-Bromopicolinaldehyde 186.011.0SubstrateDry, free of acid
Trimethylsilylacetylene (TMSA) 98.221.2Coupling PartnerVolatile (bp 53°C)

701.900.03 (3 mol%)CatalystBright yellow solid
Copper(I) Iodide (CuI) 190.450.02 (2 mol%)Co-CatalystWhite/Off-white (Avoid brown)
Triethylamine (

)
101.19Solvent/BaseSolventDistilled/Degassed
Tetrahydrofuran (THF) 72.11Co-SolventSolventAnhydrous, Inhibitor-free
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [3]

  • Action: Oven-dry a 50 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar.

  • Protocol: Seal with a rubber septum and cycle vacuum/Argon (or Nitrogen) three times.

  • Why: Oxygen promotes the homocoupling of TMS-acetylene (Glaser coupling), wasting reagent and complicating purification [1].

Step 2: Catalyst & Substrate Charging

  • Action: Under a positive stream of Argon, add 5-bromopicolinaldehyde (1.0 g, 5.38 mmol),

    
     (113 mg, 0.16 mmol), and CuI (20 mg, 0.11 mmol).
    
  • Action: Add anhydrous THF (10 mL) and Triethylamine (10 mL) via syringe.

  • Note: The solution typically turns yellow/orange. If it turns dark black immediately, check solvent quality (peroxides).

Step 3: Reagent Addition

  • Action: Cool the mixture to 0°C (ice bath) to control the initial exotherm.

  • Action: Add Trimethylsilylacetylene (0.91 mL, 6.45 mmol) dropwise over 5 minutes.

  • Action: Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

Step 4: Reaction Monitoring

  • Action: Stir at RT for 4–6 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 4:1).

    • Starting Material

      
      : ~0.4 (UV active).
      
    • Product

      
      : ~0.6 (UV active, often fluorescent).
      
  • Optimization: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to prevent aldehyde degradation.

Step 5: Work-up

  • Action: Filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts and palladium residues. Rinse the pad with EtOAc (20 mL).

  • Action: Concentrate the filtrate under reduced pressure.

  • Action: Redissolve the residue in EtOAc (30 mL) and wash with water (2 x 15 mL) and Brine (1 x 15 mL).

  • Action: Dry over anhydrous

    
    , filter, and concentrate.
    

Step 6: Purification

  • Action: Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient from 100% Hexanes to 10% EtOAc/Hexanes.

  • Target: Collect fractions containing the spot at

    
     ~0.6.
    
Workflow Visualization

Workflow Start START: Dry Flask Argon Purge Mix Add Solids: Substrate, Pd, Cu Start->Mix Solvent Add Solvents: THF / Et3N Mix->Solvent AddTMS Add TMS-Acetylene (Dropwise @ 0°C) Solvent->AddTMS React Stir @ RT 4-6 Hours AddTMS->React Check TLC Check Complete? React->Check Heat Heat to 40°C Check->Heat No Workup Filter (Celite) Wash & Concentrate Check->Workup Yes Heat->React Purify Column Chromatography (Hex/EtOAc) Workup->Purify Final Pure Product Yellow Solid/Oil Purify->Final

Figure 2: Operational workflow for the synthesis, purification, and isolation of the target alkyne.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: Pale yellow to brown solid or viscous oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.05 (s, 1H, CHO ) – Diagnostic peak.
      
    • 
       8.78 (d, J=1.5 Hz, 1H, H-6 , ortho to N).
      
    • 
       7.92 (d, J=8.0 Hz, 1H, H-3 , ortho to CHO).
      
    • 
       7.85 (dd, J=8.0, 1.5 Hz, 1H, H-4 ).
      
    • 
       0.28 (s, 9H, Si-CH3 ).
      
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Distinctive alkyne carbons at ~102 ppm and ~98 ppm.

    • Carbonyl carbon at ~192 ppm.

  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found: 204.1.
Expert Insights (Troubleshooting)
  • Homocoupling (Glaser Product): If you observe a spot at high Rf that is not product, it is likely bis(trimethylsilyl)butadiyne.

    • Fix: Degas solvents more thoroughly; ensure CuI is white (not green/brown).

  • Aldehyde Oxidation: The aldehyde can oxidize to picolinic acid (broad streak on TLC).

    • Fix: Store the starting material under inert gas. Perform the reaction strictly under Argon.

  • Incomplete Conversion:

    • Fix: Add an additional 1 mol% of Pd catalyst and stir at 45°C. Do not add more CuI, as excess copper promotes homocoupling [2].

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[5] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • PubChem. (n.d.). 5-((Trimethylsilyl)ethynyl)picolinaldehyde Compound Summary. National Center for Biotechnology Information. Link

Sources

Application

Application Note: Synthesis of Terpyridine Ligands using 5-((Trimethylsilyl)ethynyl)picolinaldehyde

Executive Summary This application note details the synthesis of 4'-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)-2,2':6',2''-terpyridine , a highly versatile "back-to-back" ligand precursor. The synthesis utilizes 5-((trime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 4'-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)-2,2':6',2''-terpyridine , a highly versatile "back-to-back" ligand precursor. The synthesis utilizes 5-((trimethylsilyl)ethynyl)picolinaldehyde as the key electrophilic intermediate in a Kröhnke pyridine synthesis.

The resulting ligand features a terpyridine (tpy) domain for metal coordination and a protected alkyne handle. This handle allows for subsequent functionalization via "Click" chemistry (CuAAC) or Sonogashira coupling, making it a critical building block for metallo-supramolecular polymers, molecular wires, and photophysical devices.

Key Advantages of this Protocol:

  • TMS Retention: Utilizes a buffered acetic acid/ammonium acetate protocol to prevent premature desilylation of the alkyne.

  • Scalability: The one-pot condensation is amenable to gram-scale synthesis.

  • Purity: Designed to minimize common "cyclohexanol" byproducts often seen in pyridine-aldehyde condensations.

Retrosynthetic Analysis

The target molecule is constructed via the Kröhnke Pyridine Synthesis , a robust method for generating 2,4,6-trisubstituted pyridines.[1] The central pyridine ring is formed by the condensation of two equivalents of 2-acetylpyridine with one equivalent of the functionalized picolinaldehyde.

Retrosynthesis cluster_precursors Precursors (Kröhnke Condensation) Target Target: 4'-(5-((TMS)ethynyl)pyridin-2-yl)-tpy Acetyl 2-Acetylpyridine (2 Equivalents) Target->Acetyl Central Ring Disconnection Aldehyde 5-((Trimethylsilyl)ethynyl) picolinaldehyde (1 Equivalent) Target->Aldehyde Central Ring Disconnection Bromide 5-Bromopicolinaldehyde Aldehyde->Bromide Sonogashira Coupling TMS Trimethylsilylacetylene

Figure 1: Retrosynthetic disconnection showing the assembly of the terpyridine core from 2-acetylpyridine and the functionalized aldehyde.

Experimental Protocols

Protocol A: Synthesis of 5-((Trimethylsilyl)ethynyl)picolinaldehyde

Prerequisite Step: If the aldehyde is not commercially sourced, it must be synthesized from 5-bromopicolinaldehyde.

Reagents:

  • 5-Bromopicolinaldehyde (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et₃N) / THF (1:1 v/v)

Procedure:

  • Degassing: In a flame-dried Schlenk flask, dissolve 5-bromopicolinaldehyde in dry THF/Et₃N. Degas the solution by bubbling Argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. The solution will typically turn dark.

  • Alkyne Addition: Add trimethylsilylacetylene dropwise via syringe.

  • Reaction: Stir at room temperature for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 4:1) is crucial; the product is usually less polar than the starting bromide.

    • Note: Heating is rarely required and may degrade the aldehyde.

  • Workup: Filter the mixture through a pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product is a pale yellow/brown solid.

Protocol B: Kröhnke Synthesis of the Terpyridine Ligand

This is the core transformation. The use of Ammonium Acetate in Acetic Acid is critical for retaining the TMS group.

Reagents:

  • Reactant A: 2-Acetylpyridine (2.42 g, 20 mmol, 2.0 equiv)

  • Reactant B: 5-((Trimethylsilyl)ethynyl)picolinaldehyde (2.03 g, 10 mmol, 1.0 equiv)

  • Reagent: Ammonium Acetate (NH₄OAc) (Excess, ~10–15 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) (30 mL)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add Reactant A (2-acetylpyridine) and Reactant B (aldehyde) to the flask. Add the Glacial Acetic Acid.

  • Ammonia Source: Add solid Ammonium Acetate.

    • Mechanism Note: NH₄OAc acts as both the nitrogen source for the central ring and the buffer.

  • Reflux: Heat the mixture to reflux (118 °C ) with vigorous stirring for 12–16 hours .

    • Observation: The color will darken significantly (orange to dark red/brown).

  • Cooling & Precipitation: Allow the reaction to cool to room temperature.

    • Critical Step: Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. A precipitate should form.

    • Troubleshooting: If an oil forms instead of a solid, decant the water and triturate the oil with a small amount of methanol or diethyl ether to induce crystallization.

  • Filtration: Collect the crude solid by vacuum filtration. Wash copiously with water (to remove AcOH and excess NH₄OAc) and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from Chloroform/Ethanol or Acetonitrile .

    • Yield: Expected yield is 40–60%.

Protocol C: Optional Deprotection (TMS Removal)

Perform this step only if the free alkyne is required immediately.

Reagents:

  • TMS-Protected Terpyridine (from Protocol B)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Methanol / THF (1:1)

Procedure:

  • Dissolve the ligand in MeOH/THF.

  • Add K₂CO₃ and stir at room temperature for 1 hour.

  • Pour into water and extract with Dichloromethane (DCM).

  • Wash with brine, dry over MgSO₄, and concentrate. The free alkyne is generally less soluble than the TMS-protected version.

Characterization & Data Analysis

Expected NMR Signature (¹H NMR, 400 MHz, CDCl₃):

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegralAssignment
TMS Group 0.25 – 0.30 Singlet 9H -Si(CH₃)₃
Terpyridine 3',5'8.60 – 8.80Singlet2HCentral pyridine ring protons
Terpyridine 3,3''8.60 – 8.70Doublet2HFlanking pyridine rings (ortho)
Aldehyde-derived Py~8.90Singlet/Doublet1HProton adjacent to alkyne on the 4'-substituent

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Calculated for C₂₆H₂₄N₄Si ≈ 421.18 Da.

  • Look for the characteristic isotope pattern of Silicon.

Visual Workflow

Workflow cluster_step1 Step 1: Assembly cluster_step2 Step 2: Isolation cluster_step3 Step 3: Purification Mix Mix 2-Acetylpyridine + Aldehyde + NH4OAc Reflux Reflux in AcOH (118°C, 16h) Mix->Reflux Quench Pour into Ice Water Reflux->Quench Filter Vacuum Filtration (Crude Solid) Quench->Filter Recryst Recrystallize (CHCl3/EtOH) Filter->Recryst Final Pure TMS-Ligand Recryst->Final

Figure 2: Operational workflow for the synthesis of the TMS-protected terpyridine ligand.

Troubleshooting & Safety

Troubleshooting
  • Loss of TMS Group: If the TMS signal is missing in the NMR (0.25 ppm), the reaction conditions may have been too acidic or wet. Ensure Glacial Acetic Acid is used (not diluted). Alternatively, switch to a milder solvent system like Ethanol with Piperidine (catalytic) followed by NH₄OAc, although this often requires two steps (chalcone isolation).

  • "Cyclohexanol" Byproduct: In some picolinaldehyde condensations, a cyclohexanol derivative forms from the condensation of 3 equivalents of acetylpyridine with 2 of aldehyde.[2] To prevent this, ensure slow addition of the acetylpyridine or maintain strict stoichiometry (2:1).

  • Solubility: The product is highly aromatic and planar. If solubility in NMR solvents (CDCl₃) is poor, try adding a drop of TFA or using DMSO-d₆.

Safety
  • 2-Acetylpyridine: Neurotoxic properties; handle in a fume hood.

  • Glacial Acetic Acid: Corrosive and flammable.

  • Silica Dust: Use a mask when packing columns.

References

  • Kröhnke, F. (1976).[3] The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(1), 1–24. Link

  • Heller, M., & Schubert, U. S. (2003). Functionalized 2,2':6',2''-Terpyridines: Approaches to the Synthesis of 4'-Substituted Terpyridines. European Journal of Organic Chemistry, 2003(6), 947–961. Link

  • Winter, A., et al. (2011). Terpyridine-functionalized aggregates and surfaces. Chemical Society Reviews, 40, 5084-5100. Link

  • Constable, E. C. (2016). The 2,2':6',2''-Terpyridine Ligand: A History of Coordination Chemistry. Advances in Inorganic Chemistry, 68, 237-283. Link

Sources

Method

Click chemistry precursors derived from 5-((Trimethylsilyl)ethynyl)picolinaldehyde

Application Note: Orthogonal Bioconjugation and Click Chemistry using 5-((Trimethylsilyl)ethynyl)picolinaldehyde Introduction & Mechanistic Rationale 5-((Trimethylsilyl)ethynyl)picolinaldehyde is a highly versatile, bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Bioconjugation and Click Chemistry using 5-((Trimethylsilyl)ethynyl)picolinaldehyde

Introduction & Mechanistic Rationale

5-((Trimethylsilyl)ethynyl)picolinaldehyde is a highly versatile, bifunctional building block designed for advanced bioconjugation, materials science, and drug development[1]. The molecular architecture of this precursor provides two distinct, mutually exclusive reactive sites, allowing researchers to perform orthogonal functionalizations without cross-reactivity.

  • The Picolinaldehyde Moiety: The aldehyde group allows for primary functionalization via reductive amination, Schiff base formation, or hydrazone ligation. The adjacent pyridine ring can also participate in metal coordination or enhance the aqueous solubility of the resulting conjugate.

  • The TMS-Protected Alkyne: The trimethylsilyl (TMS) group serves a critical protective function. It prevents the alkyne from undergoing premature side reactions (such as Glaser coupling or unwanted nucleophilic attacks) during the functionalization of the aldehyde[2]. Once the primary conjugation is complete, the TMS group can be quantitatively removed using Tetrabutylammonium fluoride (TBAF) or mild bases to reveal a terminal alkyne[3].

  • Click Chemistry (CuAAC): The liberated terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By utilizing a Cu(I) catalyst, the terminal alkyne reacts with organic azides to form a highly stable, 1,4-disubstituted 1,2,3-triazole linkage. This reaction is bioorthogonal, proceeding rapidly in aqueous conditions without interfering with native biological functional groups[4].

Workflow Visualization

Workflow A 5-((TMS)ethynyl) picolinaldehyde B Aldehyde Modification (Reductive Amination) A->B Step 1 (Optional) C TMS Deprotection (TBAF / K2CO3) A->C Step 2 D Terminal Alkyne Intermediate C->D E CuAAC Click Reaction (+ Azide-Payload) D->E Cu(I), Ascorbate F 1,4-Disubstituted 1,2,3-Triazole Conjugate E->F

Orthogonal functionalization workflow of 5-((TMS)ethynyl)picolinaldehyde.

Comparative Data: Click Chemistry Kinetics and Regioselectivity

When designing polymer drug carriers or bioconjugates, the choice of click chemistry dictates the spatial arrangement of the payload[5]. The table below summarizes the catalytic options for the terminal alkyne derived from this precursor.

Reaction TypeCatalystRegioselectivityReaction TimeTypical SolventsKey Additives
CuAAC Cu(I)1,4-disubstituted triazole1 - 12 hWater, DMSO, t-BuOHSodium Ascorbate, THPTA
RuAAC Cp*RuCl1,5-disubstituted triazole4 - 24 hDioxane, THF, DMFNone
Thermal Huisgen NoneMixed (1,4 and 1,5)> 48 h (High Heat)Toluene, XyleneNone

Note: CuAAC is the preferred method for biological applications due to its ambient temperature requirements and high regioselectivity[4].

Validated Experimental Protocols

The following protocols form a self-validating system for the orthogonal functionalization of 5-((Trimethylsilyl)ethynyl)picolinaldehyde.

Protocol A: Aldehyde Functionalization (Reductive Amination)

Causality: Reductive amination converts the aldehyde into a stable secondary or tertiary amine linkage, leaving the TMS-alkyne intact for downstream click reactions.

  • Preparation: Dissolve 5-((Trimethylsilyl)ethynyl)picolinaldehyde (1.0 eq) and the target primary amine (e.g., a peptide N-terminus) (1.2 eq) in anhydrous Dichloromethane (DCM) or Methanol.

  • Imine Formation: Stir at room temperature for 2 hours. Self-Validation: The use of molecular sieves or a catalytic amount of acetic acid can accelerate Schiff base formation; monitor water generation or intermediate formation via LC-MS.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for an additional 4-6 hours.

  • Purification: Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: TMS Deprotection

Causality: The bulky TMS group sterically hinders the alkyne, preventing cycloaddition. Fluoride ions (from TBAF) have a high affinity for silicon, driving the rapid and selective cleavage of the Si-C bond to yield the terminal alkyne[3].

  • Preparation: Dissolve the TMS-protected conjugate from Protocol A in THF.

  • Deprotection: Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 30-60 minutes. Self-Validation: Monitor via TLC. The reaction is complete when the non-polar TMS spot entirely disappears, replaced by a more polar terminal alkyne spot.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and concentrate to yield the terminal alkyne precursor.

Protocol C: CuAAC Bioconjugation

Causality: Cu(I) is the active catalytic species. Since Cu(I) is easily oxidized to Cu(II) and can generate reactive oxygen species (ROS) that degrade biomolecules, Sodium Ascorbate is used to continuously reduce Cu(II) to Cu(I) in situ. The THPTA ligand stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects the biomolecule from oxidative damage[6].

  • Reagent Preparation: Prepare stock solutions of CuSO4·5H2O (100 mM in water), THPTA ligand (50 mM in water), and Sodium Ascorbate (200 mM in water, freshly prepared).

  • Complex Formation: Pre-mix CuSO4 (1 eq relative to alkyne) and THPTA (5 eq) for 5 minutes. Self-Validation: This pre-complexation is critical; failing to do so will result in Cu-induced precipitation of biomolecules and reaction failure.

  • Reaction Assembly: In a microcentrifuge tube, combine:

    • Terminal alkyne conjugate (from Protocol B) (100 µM final concentration)

    • Azide-functionalized payload (e.g., Azide-Fluorophore) (150 µM)

    • Solvent: PBS (pH 7.4) / DMSO (up to 20% to ensure solubility).

  • Initiation: Add the Cu-THPTA complex, followed immediately by Sodium Ascorbate (10 eq).

  • Incubation: Mix thoroughly and incubate at room temperature in the dark for 1-2 hours.

  • Purification: Remove excess reagents using size-exclusion chromatography (e.g., NAP-5 columns) or HPLC.

Catalytic Cycle Visualization

CuAAC Cu Cu(I) Catalyst Int1 Cu-Acetylide Complex Cu->Int1 Alk Terminal Alkyne Alk->Int1 Base Az Organic Azide Int2 Metallacycle Intermediate Az->Int2 Cycloaddition Int1->Int2 Prod 1,2,3-Triazole + Cu(I) Int2->Prod Ring Contraction Prod->Cu Catalyst Regeneration

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

  • 5-((Trimethylsilyl)ethynyl)picolinaldehyde | PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis Source: National Institutes of Health (NIH) / Angew Chem Int Ed Engl. URL:[Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine Source: MDPI URL:[Link]

  • Click Chemistry (Azide / alkyne reaction) Source: Interchim URL:[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]

  • Click chemistry as a powerful and chemoselective tool for the attachment of targeting ligands to polymer drug carriers Source: RSC Publishing (Polymer Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-((Trimethylsilyl)ethynyl)picolinaldehyde

Case ID: TMS-PIC-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Profile Compound: 5-((Trimethylsilyl)ethynyl)picolinaldehyde CAS: 650606-63-6 Structure: A pyridine c...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TMS-PIC-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Profile

Compound: 5-((Trimethylsilyl)ethynyl)picolinaldehyde CAS: 650606-63-6 Structure: A pyridine core substituted with a reactive aldehyde at the C2 position and a protected alkyne (TMS) at the C5 position.

Purification Challenge: This molecule presents a "Triad of Instability" that complicates standard purification:

  • Lewis Basicity: The pyridine nitrogen interacts with acidic silanols on silica gel, causing severe streaking and yield loss.

  • Metal Chelation: The pyridine nitrogen and the alkyne pi-system act as ligands, tightly binding Palladium (Pd) and Copper (Cu) catalysts from the Sonogashira coupling.

  • Chemical Lability: The aldehyde is prone to oxidation (to carboxylic acid) in air, while the TMS group is susceptible to cleavage under strongly basic conditions.

The "Golden Path" Purification Protocol

This protocol is the optimized standard operating procedure (SOP) derived from successful Sonogashira couplings on pyridine systems.

Phase A: Workup & Catalyst Removal (Critical Step)

Do not proceed directly to flash chromatography without removing bulk metal residues.

  • Celite Filtration: Dilute the crude reaction mixture (typically THF/Et3N) with Ethyl Acetate (EtOAc). Pass through a 2-cm pad of Celite to remove insoluble Pd-black and ammonium salts. Wash the pad with EtOAc.

  • Chelation Wash: Transfer filtrate to a separatory funnel.

    • Wash 1: Saturated NH₄Cl (removes bulk Copper).

    • Wash 2: 10% w/v aqueous Sodium Bisulfite (NaHSO₃) or EDTA solution. Note: This step breaks the Pd-Pyridine complex.

    • Wash 3: Brine.[1]

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if acidity is a concern). Filter and concentrate at <40°C.

Phase B: Flash Column Chromatography

Stationary Phase: Silica Gel (40–63 µm). Pre-treatment:[2][3][4] The column must be buffered to prevent pyridine streaking.

ParameterSpecificationReason
Stationary Phase Silica Gel (Neutralized)Standard acidic silica binds pyridine.
Mobile Phase A Hexanes (or Petroleum Ether)Non-polar component.
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.
Modifier 1% Triethylamine (Et3N) CRITICAL: Deactivates silica silanols.
Gradient 0% → 30% BElutes product typically around 15-20% B.
Loading DCM (minimal volume)Ensure solubility; avoid precipitation at head.
Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (THF/Et3N/Pd/Cu) Celite Filtration (Celite) Remove Pd-black/Salts Start->Celite Extraction Liquid-Liquid Extraction Wash: NH4Cl -> NaHSO3 -> Brine Celite->Extraction Drying Dry (Na2SO4) & Concentrate <40°C Extraction->Drying Decision Is residue dark/tarry? Drying->Decision Scavenger Add Thiol-Silica Scavenger Stir 2h -> Filter Decision->Scavenger Yes (High Pd) Column Flash Chromatography Hex/EtOAc + 1% Et3N Decision->Column No (Low Pd) Scavenger->Column Final Pure Product (Pale Yellow Solid/Oil) Column->Final

Figure 1: Optimized purification workflow emphasizing metal removal prior to chromatography.

Troubleshooting & FAQs

Issue 1: "The product streaks across the entire column (Tailing)."

Diagnosis: Interaction between the basic pyridine nitrogen and acidic silanol groups (


) on the silica gel.
Solution: 
  • Immediate Fix: Add 1% Triethylamine (Et3N) to your solvent system (e.g., 99:1 Hexane:Et3N as the non-polar line).

  • Alternative: Use neutral alumina instead of silica gel. Alumina is less acidic and often resolves pyridines better without additives.

Issue 2: "My product is contaminated with a dark/brown residue that won't separate."

Diagnosis: Residual Palladium/Copper complexes.[3][5] Pyridines are excellent ligands; they drag metal ions through the column. Solution:

  • Chemical Scavenging: Dissolve the semi-pure material in DCM and stir with Thiol-functionalized silica (e.g., SiliaMetS® Thiol) for 4 hours. Filter and re-concentrate.

  • Wash Protocol: Re-dissolve in EtOAc and wash with 10% aqueous Sodium Diethyldithiocarbamate . This chelator is aggressive against Pd.

Issue 3: "I see a new spot with a lower Rf during purification."

Diagnosis: Desilylation.[2] The TMS group has fallen off, leaving the terminal alkyne. Cause:

  • Basic Hydrolysis: Did you use NaOH or KOH in the workup? (Use K₂CO₃ or NaHCO₃ instead).

  • Fluoride Contamination: Ensure glassware was not cleaned with HF or fluoride-based detergents. Recovery: Isolate the lower spot. It is likely the deprotected alkyne (5-ethynylpicolinaldehyde). You can re-protect it using TMSCl/LiHMDS if absolutely necessary, but usually, the terminal alkyne is the next step in synthesis anyway.

Issue 4: "The aldehyde peak in NMR is diminishing/shifting."

Diagnosis: Oxidation to carboxylic acid or hemiacetal formation. Solution:

  • Solvent Choice: Do not use methanol or ethanol for chromatography or storage; aldehydes react with alcohols to form hemiacetals.

  • Storage: Store the purified compound under Argon/Nitrogen at -20°C immediately.

Data Reference Table

PropertyValue/ObservationNotes
TLC Rf ~0.35in 20% EtOAc/Hexane (on Silica)
Appearance Pale yellow solid or oilDarkens upon oxidation/Pd contamination
1H NMR (Aldehyde) δ ~10.0 - 10.1 ppmDistinct singlet
1H NMR (TMS) δ ~0.2 - 0.3 ppmStrong singlet (9H)
Stability Air-sensitive (Aldehyde)Store under inert gas

Decision Logic for Impurity Removal

TroubleshootingTree Impurity Identify Impurity Metal Dark Color / Metal Residue Impurity->Metal Streak Broad Tailing Spot Impurity->Streak NewSpot Lower Rf Spot Impurity->NewSpot Action1 Use Thiol Resin or NaHSO3 Wash Metal->Action1 Action2 Add 1% Et3N to Eluent or Switch to Alumina Streak->Action2 Action3 Check for Desilylation (TMS cleavage) NewSpot->Action3

Figure 2: Troubleshooting logic for common impurities observed during TLC/NMR analysis.

References

  • PubChem. (n.d.).[6] 5-((Trimethylsilyl)ethynyl)picolinaldehyde (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Procedures.[7] Retrieved March 1, 2026, from [Link]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. ACS Publications. Retrieved March 1, 2026, from [Link]

Sources

Optimization

Technical Support Center: 5-((Trimethylsilyl)ethynyl)picolinaldehyde Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical storage and handling vulnerabilities of 5-((Trimethylsilyl)ethynyl)picolinaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical storage and handling vulnerabilities of 5-((Trimethylsilyl)ethynyl)picolinaldehyde . This compound is a highly valuable intermediate in drug development and cross-coupling methodologies, but it is notoriously unstable under ambient conditions.

Part 1: The Causality of Degradation

To prevent degradation, we must first understand its root cause. [1] features an aldehyde group at the 2-position of a pyridine ring. While the trimethylsilyl (TMS) protected alkyne is relatively robust, the picolinaldehyde moiety is highly susceptible to [2].

The Autoxidation Mechanism

Autoxidation is not a simple bimolecular reaction with oxygen; it is a light- or metal-catalyzed radical chain mechanism[2].

  • Initiation: Trace transition metals (often coordinated by the pyridine nitrogen) or ambient UV/visible light cleave the weak aldehydic C-H bond, generating an acyl radical.

  • Propagation: The acyl radical rapidly reacts with triplet oxygen (

    
    ) to form a highly reactive peroxy acid radical. This radical abstracts a hydrogen atom from a neighboring unreacted aldehyde molecule, propagating the chain and forming a peroxy acid intermediate.
    
  • Termination/Degradation: The peroxy acid undergoes a Baeyer-Villiger-type reaction with another aldehyde molecule, yielding two equivalents of the corresponding carboxylic acid (5-((Trimethylsilyl)ethynyl)picolinic acid)[2].

Understanding this causality dictates our experimental choices: we do not just store it in the cold to slow kinetics; we must actively exclude light (to prevent initiation) and oxygen (to break the propagation chain).

Autoxidation A 5-TMS-ethynylpicolinaldehyde B Acyl Radical Formation (Initiation by Light/Metals) A->B hν / Trace Metals E H-Abstraction from another Aldehyde A->E Donates H G Reaction with Aldehyde (Baeyer-Villiger type) A->G Reacts with Peroxy Acid C Reaction with O2 B->C D Peroxy Acid Radical C->D D->E F Peroxy Acid Intermediate E->F + Acyl Radical F->G H 5-TMS-ethynylpicolinic acid (Degraded Product) G->H Auto-oxidation Complete

Radical autoxidation pathway of 5-((Trimethylsilyl)ethynyl)picolinaldehyde.

Part 2: Troubleshooting & FAQs

Q1: My compound arrived as a clear/yellowish substance, but there is now a white, crusty solid around the cap threads. What happened? A: This is the classic visual hallmark of autoxidation. The white crust is the degraded carboxylic acid byproduct. The threads of the cap are a high-risk zone because they are exposed to micro-leaks of atmospheric oxygen and ambient light. Do not scrape this crust back into the main vial, as the carboxylic acid can catalyze further degradation.

Q2: Can I store this compound at room temperature if I wrap the vial in aluminum foil? A: No. While wrapping in foil successfully prevents photo-initiation, it does not stop thermal initiation or trace-metal-catalyzed initiation. for short-term use, or strictly at -20 °C for long-term storage.

Q3: I suspect my batch has oxidized. How can I verify this using


-NMR? 
A:  A self-validating system requires analytical confirmation. Run a 

-NMR in

.
  • Intact Aldehyde: You will see a sharp singlet around 10.0 ppm corresponding to the aldehydic proton.

  • Oxidized Product: The 10.0 ppm peak will diminish or disappear. You will observe a new broad singlet far downfield (>11.0 ppm) corresponding to the carboxylic acid proton, alongside an upfield shift in the adjacent aromatic pyridine protons.

Part 3: Experimental Protocols

Protocol A: Schlenk-Line Aliquoting for Long-Term Storage

To ensure trustworthiness in your downstream assays, never repeatedly open the master stock vial. Use the following step-by-step methodology to create single-use aliquots.

Workflow S1 1. Purge Amber Vial with Argon S2 2. Transfer Compound via Syringe S1->S2 S3 3. Flush Headspace with Argon S2->S3 S4 4. Seal with PTFE-lined Cap S3->S4 S5 5. Wrap Cap with Parafilm S4->S5 S6 6. Store at -20°C in the Dark S5->S6

Step-by-step inert atmosphere aliquoting workflow for sensitive aldehydes.

Step-by-Step Methodology:

  • Preparation: Bake amber glass vials at 120 °C overnight to remove trace moisture. Cool them under a stream of high-purity Argon.

  • Purging: Connect a Schlenk line to the vials using a needle septum. Cycle vacuum and Argon three times to ensure a strictly inert atmosphere.

  • Transfer: Dissolve the master stock in a dry, degassed solvent (if aliquoting as a solution) and transfer via a gas-tight syringe.

  • Headspace Flushing: Hover an Argon line over the liquid level for 30 seconds to displace any introduced oxygen.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Avoid rubber septa for long-term storage as they are permeable to oxygen over time.

  • Secondary Containment: Wrap the cap junction tightly with Parafilm and store the aliquots in a desiccator jar at -20 °C.

Protocol B: Rescuing an Oxidized Batch

If


-NMR confirms oxidation, the compound can be rescued via standard silica gel flash chromatography.
  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Load onto a silica gel column pre-equilibrated with Hexanes.

  • Elute using a gradient of Hexanes:Ethyl Acetate (typically 9:1 to 8:2). The intact aldehyde will elute first (higher

    
    ), while the highly polar picolinic acid derivative will be retained on the baseline.
    
  • Concentrate the aldehyde fractions under reduced pressure, immediately backfill the flask with Argon, and proceed to Protocol A.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between storage conditions and the expected shelf life of 5-((Trimethylsilyl)ethynyl)picolinaldehyde, derived from stability data of analogous pyridinecarboxaldehydes.

Storage TemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
-20 °C Argon / NitrogenDark (Amber Vial)> 12 MonthsMinimal (Optimal Conditions)
2–8 °C Argon / NitrogenDark (Amber Vial)3–6 MonthsSlow autoxidation
20–25 °C (RT) Argon / NitrogenDark1–2 WeeksThermal radical initiation
20–25 °C (RT) Ambient AirAmbient Lab Light< 48 HoursRapid photo-autoxidation
Any Ambient AirDirect Sunlight< 2 HoursComplete conversion to acid

References

  • Title: 5-((Trimethylsilyl)ethynyl)picolinaldehyde | CID 11401448 Source: PubChem URL: [Link]

  • Title: Light-induced autoxidation of aldehydes to peracids and carboxylic acids Source: The Royal Society of Chemistry (RSC Advances) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sonogashira Coupling Failures with Picolinaldehydes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Sonogashira coupling reactions, with a specific focu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Sonogashira coupling reactions, with a specific focus on the unique challenges presented by picolinaldehyde substrates. The inherent basicity and coordinating ability of the pyridine nitrogen in picolinaldehydes can introduce specific failure modes not commonly seen with simple aryl halides. This guide provides a logical, symptom-based approach to diagnosing and resolving these issues.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Checklist

This section addresses the most common initial failures. Before diving into a deep optimization, start here.

Q1: My reaction hasn't started; TLC/LC-MS shows only starting materials. What are the first things I should check?

A1: Before suspecting complex issues, always verify the fundamentals of your reaction setup.[1]

  • Catalyst Integrity: Has your palladium catalyst been stored correctly under an inert atmosphere? Palladium(0) complexes are sensitive to air and can decompose.[1] Similarly, copper(I) salts can oxidize over time. Using fresh, high-purity catalysts is paramount.

  • Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed variant, is highly sensitive to oxygen.[1][2] Oxygen promotes the unwanted homocoupling of your alkyne (Glaser-Hay coupling) and can lead to the decomposition of the Pd(0) catalyst into inactive palladium black.[1][2] Ensure all solvents and the amine base have been thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen.[1][3]

  • Reagent Purity: Confirm the purity of your picolinaldehyde halide and terminal alkyne. Impurities can act as catalyst poisons.[1] Amine bases, in particular, can oxidize on storage; distillation is often recommended.[3]

Q2: My reaction mixture turned black immediately. What does this signify?

A2: The rapid formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black, an agglomerated, inactive form of the metal.[1][3] This is often caused by:

  • Oxygen: As mentioned, oxygen is a primary culprit.[1]

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in certain contexts.[3]

  • High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.[1]

  • Picolinaldehyde Coordination: The pyridine nitrogen can coordinate too strongly to the palladium center, potentially altering its electronic properties and making it more susceptible to decomposition pathways.

Q3: I'm seeing a lot of my alkyne starting material turning into a dimer (homocoupling). How can I stop this?

A3: This side reaction is the Glaser-Hay coupling, a common issue in copper-mediated Sonogashira reactions.[2][4][5] It is an oxidative coupling of two terminal alkyne molecules.[2] To minimize it:

  • Strictly Inert Atmosphere: Oxygen is a key promoter of this side reaction.[1][2] Rigorous degassing is your first line of defense.

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can favor the homocoupling pathway.[1] Try reducing the CuI loading to the minimum effective amount.

  • Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is a highly effective strategy.[1][2][5][6]

Part 2: Deep Dive - A Symptom-Based Troubleshooting Guide

If the initial checks in the FAQ section don't resolve the issue, a more systematic approach is needed. This section breaks down problems by their primary symptom.

Problem: No Reaction or Low Conversion

This is the most common failure mode, often pointing to issues with the catalytic cycle. The pyridine nitrogen of the picolinaldehyde is a likely interfering species.

A Start: Low/No Conversion B Check Reagent Quality (Pd, Cu, Base, Solvents) A->B C Is Catalyst Decomposing? (Black Precipitate) B->C D Improve Inert Atmosphere (Degas Rigorously) C->D Yes E Consider Catalyst Poisoning by Pyridine Nitrogen C->E No D->E F Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) E->F Likely G Is Base Appropriate? E->G Unsure F->G J Problem Resolved F->J H Try Alternative Base (e.g., Cs₂CO₃, K₂CO₃) G->H No I Consider Copper-Free Protocol G->I Yes H->I I->J

Caption: Troubleshooting workflow for low or no product yield.

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This can be problematic in several ways:

    • It can occupy a coordination site needed for the catalytic cycle to proceed (e.g., for oxidative addition).

    • It can alter the electron density at the palladium center, slowing down key steps like oxidative addition or reductive elimination.

    • Solution: Switch to a more sterically hindered (bulky) and electron-rich phosphine ligand.[7] Ligands like XPhos or dppf can outcompete the pyridine for coordination and also accelerate the rate-limiting oxidative addition step, helping to overcome the inhibition.[1] N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives to phosphines for this purpose.[7]

  • Inappropriate Base Selection: The base is critical for deprotonating the terminal alkyne, a necessary step for its entry into the catalytic cycle.[5]

    • Amine Basicity: While amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common, their basicity might be insufficient, or they may interact unfavorably with the picolinaldehyde substrate.

    • Solution: Consider switching to a stronger, non-coordinating inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[8] These are often used in copper-free protocols and can be highly effective for challenging substrates.[8][9]

  • Inhibition by Copper: While copper(I) is added as a co-catalyst to facilitate alkyne activation, it can sometimes inhibit the reaction, especially with N-heterocyclic substrates.[2] The exact mechanism of inhibition can be complex, but it may involve the formation of unreactive off-cycle palladium-copper or substrate-copper complexes.

    • Solution: Adopt a copper-free Sonogashira protocol .[5][10] This is often the most robust solution for substrates containing coordinating nitrogen atoms. These protocols typically require a slightly higher temperature or a more active catalyst system (e.g., a palladium source with a bulky phosphine ligand and an inorganic base).[11]

The Catalytic Cycle and Points of Failure

Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (R-X) Poison Pyridine-Pd(0) (Inactive) Pd0->Poison Coordination by Picolinaldehyde PdII_Alkyne Aryl-Pd(II)-Alkyne(L)₂ PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Product Aryl-Alkyne PdII_Alkyne->Product CuX CuX Cu_Alkyne Cu-Alkyne CuX->Cu_Alkyne + Alkyne, Base Cu_Alkyne->PdII_Aryl Glaser Glaser-Hay Homocoupling Cu_Alkyne->Glaser + O₂

Caption: Sonogashira cycle with picolinaldehyde failure points.

Part 3: Key Parameters & Data Tables

Systematic optimization requires understanding the role of each component. Use these tables as a guide.

Table 1: Catalyst & Ligand Selection Guide

ComponentCommon ChoicesApplication Notes for Picolinaldehydes
Pd Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃PdCl₂(PPh₃)₂ and Pd(OAc)₂ are often more air-stable precursors that form the active Pd(0) in situ.
Ligands PPh₃, XPhos , SPhos , dppf, N-Heterocyclic Carbenes (NHCs)Standard PPh₃ may fail. Bulky, electron-rich ligands (bolded) are strongly recommended to overcome catalyst inhibition by the pyridine nitrogen.[1][7]
Cu Source CuIUse the lowest effective loading (0.5-2 mol%) to minimize Glaser coupling.[1] Consider eliminating entirely.

Table 2: Base & Solvent Selection Guide

ComponentCommon ChoicesApplication Notes for Picolinaldehydes
Base Et₃N, DIPA, BuNH₂ (amines)May be ineffective or require high temperatures. Can also act as a solvent.[5]
Cs₂CO₃, K₂CO₃, K₃PO₄ (inorganic)Often superior for N-heterocyclic substrates, especially in copper-free systems.[8]
Solvent Toluene, Dioxane, DMF, AcetonitrileChoice can be critical. Acetonitrile has proven effective for some pyridine substrates.[4] DMF can sometimes cause issues with catalyst stability.[12]

Part 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Copper-Free Conditions for Picolinaldehyde Coupling

This protocol is a robust starting point designed to circumvent the most common failure modes.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4 mol%), and the inorganic base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the halo-picolinaldehyde (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane or Toluene, to make a ~0.1 M solution) via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Additive Screen for Persistent Low Yield

If Protocol 1 fails, additives can sometimes rescue a stalled reaction. Set up parallel reactions to test the effect of each.

  • Baseline Reaction: Set up the reaction exactly as described in Protocol 1.

  • Additive Reactions: In separate, identical flasks, set up the baseline reaction and add one of the following:

    • Tetrabutylammonium salt (e.g., TBAB): Can improve solubility and sometimes acts as a phase-transfer catalyst.

    • Small amount of water (1-2 equivalents): Can sometimes accelerate ligand exchange or catalyst turnover, particularly with inorganic bases.

  • Analysis: Run all reactions for the same amount of time and analyze the conversion by LC-MS or ¹H NMR of the crude mixture to identify beneficial additives.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.

  • Sonogashira Coupling Reaction with Diminished Homocoupling.

  • Troubleshooting guide for Sonogashira coupling failures - Benchchem.

  • Sonogashira coupling - Wikipedia.

  • N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. - ResearchGate.

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals.

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters.

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.

  • Sonogashira Coupling - Chemistry LibreTexts.

  • Sonogashira Coupling - Organic Chemistry Portal.

  • Copper-free Sonogashira coupling - The chemical reaction database.

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC.

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation - Organic Chemistry Portal.

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.

  • Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere.

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC.

  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem.

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.

  • Supposed mechanism for the copper-free Sonogashira reaction. - ResearchGate.

  • Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.

  • A General Solution for the 2-Pyridyl Problem - PMC - NIH.

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 5-((Trimethylsilyl)ethynyl)picolinaldehyde

CAS No: 650606-63-6 Molecular Formula: C₁₁H₁₃NOSi Support Level: Advanced / R&D[1] Executive Summary 5-((Trimethylsilyl)ethynyl)picolinaldehyde is a bifunctional building block containing a reactive electrophilic aldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 650606-63-6 Molecular Formula: C₁₁H₁₃NOSi Support Level: Advanced / R&D[1]

Executive Summary

5-((Trimethylsilyl)ethynyl)picolinaldehyde is a bifunctional building block containing a reactive electrophilic aldehyde and a protected alkyne.[1] The primary challenge in handling this molecule is the orthogonality of reactivity : you must often react the aldehyde moiety (e.g., reductive amination, condensation) while keeping the trimethylsilyl (TMS) alkyne protection intact, or vice versa.

This guide provides solvent optimization strategies to prevent premature desilylation, catalyst poisoning by the pyridine nitrogen, and side reactions at the aldehyde center.

Module 1: Solvent Compatibility Matrix

The choice of solvent is the single most critical variable in determining the stability of the TMS group during aldehyde functionalization.

Solvent ClassExamplesCompatibilityTechnical Notes
Chlorinated DCM, DCE, ChloroformExcellent Ideal for aldehyde functionalization (reductive amination).[1] Inert to TMS.[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneGood Standard for Sonogashira coupling.[1] Ensure solvents are anhydrous to prevent aldehyde hydration.[1]
Protic Polar Methanol, Ethanol, WaterCRITICAL RISK Do NOT use with base. Methanol + Base (

, NaOH, Amines) causes rapid TMS cleavage.[1]
Aprotic Polar DMF, DMSO, DMAGood Excellent for solubility but high boiling points make removal difficult.[1] Often required for coupling reactions.[1]
Hydrocarbons Toluene, HexaneModerate Good stability, but the polar picolinaldehyde core may have poor solubility.[1]
Visual Guide: Solvent Selection Decision Tree

SolventSelection Start Select Process Process Synthesis (Coupling) Aldehyde Reaction Deprotection Start->Process Synth Sonogashira Coupling Process->Synth Build Molecule Aldehyde Imine/Reductive Amination Process->Aldehyde Modify CHO Deprot TMS Removal Process->Deprot Expose Alkyne SynthSolv THF or DMF (Must be Degassed) Synth->SynthSolv AldehydeCheck Is Base Present? Aldehyde->AldehydeCheck AldehydeSafe DCM or DCE (Anhydrous) AldehydeCheck->AldehydeSafe Yes/No AldehydeRisk AVOID Alcohols (Risk of TMS cleavage) AldehydeCheck->AldehydeRisk If MeOH used DeprotSolv MeOH + K2CO3 or TBAF/THF Deprot->DeprotSolv

Figure 1: Decision logic for solvent selection based on the intended chemical transformation.

Module 2: Synthesis & Handling (Sonogashira Protocol)

Context: The synthesis of this molecule typically involves coupling 5-bromo-2-picolinaldehyde with trimethylsilylacetylene.[1]

The "Pyridine Problem"

The nitrogen atom in the pyridine ring (position 1) is a Lewis base. In non-polar solvents, it can coordinate to the Palladium (Pd) catalyst, effectively poisoning it and stalling the reaction.

  • Solution: Use a solvent system that allows for slight polarity (THF or DMF) and ensure sufficient amine base (Et₃N or DIPEA) is present, which helps maintain the catalytic cycle.

Optimized Protocol
  • Solvent Prep: Use Anhydrous THF or DMF .[1]

    • Crucial Step: The solvent must be degassed (sparged with Argon/Nitrogen for 15-30 mins). Oxygen promotes Glaser homocoupling of the alkyne (dimerization), wasting your expensive TMS-acetylene reagent [1].

  • Reagents:

    • Substrate: 5-bromo-2-picolinaldehyde (1.0 eq)

    • Alkyne: Trimethylsilylacetylene (1.2 eq)

    • Catalyst:

      
       (3-5 mol%)
      
    • Co-Catalyst: CuI (1-2 mol%)

    • Base:

      
       (2-3 eq)
      
  • Execution:

    • Mix halide, Pd, and CuI in the reaction vessel.

    • Evacuate and backfill with Argon (3x).[1][2]

    • Add degassed solvent and base.[1][2]

    • Add TMS-acetylene last.[1]

    • Stir at RT to 50°C. (Avoid high heat >80°C to prevent degradation of the aldehyde).

Module 3: Aldehyde Functionalization (Retaining TMS)

Context: Users often wish to react the aldehyde (e.g., to form a Schiff base or perform a reductive amination) without removing the TMS group.

The "Methanol Trap"

A common error is using Methanol (MeOH) for reductive amination.[1] While MeOH is standard for this reaction, the presence of an amine (base) creates methoxide ions in equilibrium, which attacks the Silicon atom, cleaving the TMS group prematurely [2].

Recommended Workflow
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1]

  • Drying Agent: Add

    
     or molecular sieves to the reaction.[1] The aldehyde is reversible; removing water drives the equilibrium toward the imine product.[1][3][4]
    
  • Reducing Agent: Use Sodium triacetoxyborohydride (

    
    ) rather than 
    
    
    
    . The former is milder and compatible with chlorinated solvents, whereas
    
    
    usually requires alcohols (which risk TMS cleavage).

Module 4: Troubleshooting & FAQs

Q1: I attempted a reductive amination in Methanol, and my TMS group disappeared. Why?

A: This is a classic side reaction. The combination of a protic solvent (MeOH) and a base (your amine reactant) generates alkoxide species. Silicon is highly oxophilic; the alkoxide attacks the silicon, displacing the alkyne.

  • Fix: Switch to DCM or DCE and use

    
     as the reducing agent.
    
Q2: The reaction mixture turned black and yield is low. What happened?

A: This usually indicates "Palladium Black" formation, meaning the catalyst precipitated out of the catalytic cycle.[1]

  • Cause 1: Oxygen in the solvent (insufficient degassing).[1]

  • Cause 2: The pyridine nitrogen coordinated the Pd.[1][5]

  • Fix: Ensure rigorous degassing.[1] If the problem persists, increase the ligand load (add extra

    
    ) to stabilize the Pd species in solution.
    
Q3: Can I use water as a co-solvent?

A: Generally, No .[1]

  • Aldehyde Hydration: Electron-deficient aldehydes (like picolinaldehyde) can form stable gem-diols (hydrates) in water, rendering them unreactive to nucleophiles.[1]

  • TMS Stability: While TMS is relatively stable to neutral water, basic aqueous conditions will cleave it.[1]

Visual Guide: Troubleshooting Workflow

Troubleshooting Issue Identify Issue TMS_Loss TMS Group Lost Issue->TMS_Loss Low_Yield Low Yield / Black Precipitate Issue->Low_Yield No_Reaction Aldehyde Unreactive Issue->No_Reaction TMS_Sol Switch Solvent: Use DCM/DCE instead of MeOH TMS_Loss->TMS_Sol Yield_Sol Degas Solvent (Argon) Check Ligand Ratio Low_Yield->Yield_Sol React_Sol Remove Water (Add MgSO4/Sieves) No_Reaction->React_Sol

Figure 2: Rapid diagnostic flow for common experimental failures.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Refer to Chapter on Silyl Acetylenes). Link

  • BenchChem. (2025).[1][2] Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. (General protocol applicable to heteroaryl bromides). Link

  • Organic Syntheses. (2004).[1] Synthesis of Functionalized Enynes by Palladium/Copper-Catalyzed Coupling. Coll. Vol. 10, p. 75. Link

Sources

Troubleshooting

Stability of 5-((Trimethylsilyl)ethynyl)picolinaldehyde under basic conditions

Executive Summary: The Chemical "Tug-of-War" As a Senior Application Scientist, I often see researchers struggle with 5-((trimethylsilyl)ethynyl)picolinaldehyde . This molecule presents a unique "tug-of-war" in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical "Tug-of-War"

As a Senior Application Scientist, I often see researchers struggle with 5-((trimethylsilyl)ethynyl)picolinaldehyde . This molecule presents a unique "tug-of-war" in synthetic planning because its two functional groups have opposing stability profiles under basic conditions.

  • The TMS-Alkyne (C5 position): Extremely sensitive to base-catalyzed protodesilylation (cleavage of the C-Si bond), especially in protic solvents (MeOH, EtOH).

  • The Picolinaldehyde (C2 position): An electron-deficient aromatic aldehyde. It lacks

    
    -hydrogens, making it a prime candidate for the Cannizzaro reaction  (disproportionation) in strong bases, or nucleophilic attack in weak bases.[1]
    

The Core Rule: You cannot treat this molecule as a simple aldehyde or a simple protected alkyne. The pyridine ring acts as an electron sink, activating the aldehyde toward nucleophiles and making the alkyne more susceptible to cleavage than a standard phenyl-TMS-acetylene.

Diagnostic Workflow: What Happened to Your Reaction?

Use this logic flow to diagnose impurity profiles or low yields.

StabilityLogic Start Start: Reaction Analysis Condition What are the Basic Conditions? Start->Condition StrongBase Strong Base (NaOH, KOH, LiOH) pH > 12 Condition->StrongBase WeakBase Weak Base (K2CO3, Et3N, Piperidine) pH 8-11 Condition->WeakBase Cannizzaro OUTCOME: Decomposition (Cannizzaro Reaction) Acid + Alcohol formation StrongBase->Cannizzaro Direct Attack on Aldehyde Solvent Solvent Type? WeakBase->Solvent Protic Protic (MeOH, EtOH, H2O) Solvent->Protic Aprotic Aprotic (THF, DCM, DMF) Solvent->Aprotic Deprotection OUTCOME: Deprotection (Loss of TMS group) Protic->Deprotection Fast Desilylation Stable OUTCOME: Stable (TMS Intact) Aprotic->Stable Kinetic Stability Polymer OUTCOME: 'Black Tar' (Uncontrolled Polymerization of free alkyne) Deprotection->Polymer If left too long/exposed to air

Figure 1: Decision tree for predicting stability based on base strength and solvent choice.

Technical Deep Dive: Mechanisms of Failure

Scenario A: The "Disappearing" TMS Group
  • The Issue: You intended to react the aldehyde (e.g., Knoevenagel condensation or reductive amination) but the TMS group vanished.

  • The Mechanism: Base-catalyzed protodesilylation.

    • In the presence of a base (even weak ones like K₂CO₃ or piperidine) and a protic source (MeOH or even trace water), the base attacks the silicon atom.

    • The pyridine ring makes the alkyne slightly more acidic/reactive than a benzene analog, accelerating this cleavage.

  • Prevention:

    • Strictly Anhydrous: Use anhydrous aprotic solvents (THF, DCM).

    • Avoid Alcohols: Never use MeOH or EtOH if you want to keep the TMS group.

    • Base Selection: Use non-nucleophilic organic bases (e.g., DIPEA) instead of inorganic carbonates or hydroxides.

Scenario B: The "Black Tar" Effect (Polymerization)
  • The Issue: The reaction mixture turned dark brown/black and yield plummeted.

  • The Mechanism:

    • The base removed the TMS group (as in Scenario A).

    • The resulting terminal alkyne is highly reactive. Because the pyridine ring is electron-withdrawing, the terminal alkyne is prone to polymerization or oxidative coupling (Glaser coupling) if oxygen is present.

    • Crucial Insight: The TMS group is not just a mask; it is a stabilizer. Once removed, the molecule's shelf-life drops from months to hours.

Scenario C: Cannizzaro Disproportionation
  • The Issue: Formation of 5-((trimethylsilyl)ethynyl)picolinic acid and the corresponding alcohol.[2]

  • The Mechanism: In strong base (NaOH/KOH), the hydroxide ion attacks the aldehyde carbonyl.[3] Since there are no

    
    -hydrogens to deprotonate (which would lead to an enolate/aldol), the tetrahedral intermediate expels a hydride to a second molecule of aldehyde [1].[1]
    
  • Prevention: Avoid hydroxide bases. Use milder alternatives like Cs₂CO₃ or organic bases.

Standard Operating Procedures (SOPs)

Protocol 1: Controlled Deprotection (Removal of TMS)

Use this if you specifically want to generate the terminal alkyne.

  • Dissolution: Dissolve 1.0 eq of 5-((trimethylsilyl)ethynyl)picolinaldehyde in MeOH (0.1 M concentration).

  • Base Addition: Add 0.5 eq of K₂CO₃ .

    • Note: Do not use NaOH (avoids Cannizzaro).

  • Monitoring: Stir at 0°C to Room Temperature . Monitor by TLC every 10 minutes.

    • Critical: Stop the reaction immediately upon consumption of starting material (usually < 30 mins).

  • Quench: Dilute with Et₂O or DCM and wash with water immediately.

  • Storage: Use the terminal alkyne immediately. Do not store the deprotected product for long periods; it will polymerize.

Protocol 2: Reaction of Aldehyde (Preserving TMS)

Use this for Reductive Amination or Wittig reactions.

  • Solvent: Use DCM or THF (Anhydrous).

  • Base: If a base is required, use DIPEA (Hunig's Base) or 2,6-Lutidine .

    • Avoid: Piperidine, Morpholine, or Carbonates in wet solvents.

  • Temperature: Keep reaction below 40°C.

  • Workup: Avoid highly basic aqueous washes (pH > 10).

Troubleshooting FAQ

Q: I see a new spot on TLC that is very polar. Is it the deprotected alkyne? A: Likely not. The deprotected alkyne (terminal acetylene) usually has a similar Rf to the TMS material (slightly lower). A very polar spot usually indicates the carboxylic acid (Cannizzaro product) or the hydrate of the aldehyde. If you used NaOH, it is the acid.

Q: Can I use this compound in a Sonogashira coupling directly? A: Yes. If you are coupling the aldehyde end, the TMS is stable. If you are trying to couple the alkyne end, you can perform a "one-pot deprotection-coupling" using a Pd catalyst, CuI, and a base like Et₃N in MeOH/THF. The base removes the TMS in situ [2].

Q: My product solidified into an insoluble brick. Why? A: You likely deprotected the alkyne, and it polymerized. This is common with ethynyl pyridines. Always keep the TMS group on until the very last step of your synthesis if possible.

References

  • Cannizzaro Reaction Mechanism & Scope

    • Title: The Cannizzaro Reaction.[1][3][4][5][6]

    • Source: Alfa Chemistry / Organic Chemistry Portal.
  • TMS Alkyne Deprotection Protocols

    • Title: Deprotection of trimethylsilyl group of an alkyne.[7][8]

    • Source: ChemSpider Synthetic Pages.
  • Sonogashira Coupling of Pyridines

    • Title: Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling. (Demonstrates stability/instability of ethynyl pyridines).
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General Stability of Picolinaldehyde

    • Title: 5-((Trimethylsilyl)ethynyl)picolinaldehyde Compound Summary.
    • Source: PubChem.[9]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Selective TMS Deprotection in Picolinaldehyde Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective deprotection of trimethylsilyl (TMS) groups—particularly TMS-alkynes—in th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective deprotection of trimethylsilyl (TMS) groups—particularly TMS-alkynes—in the presence of highly sensitive picolinaldehyde (pyridine-2-carboxaldehyde) moieties.

Picolinaldehydes are notoriously electrophilic and prone to side reactions under the standard basic or nucleophilic conditions typically used for silyl cleavage. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding deprotection without compromising your aldehyde.

🔍 Troubleshooting & FAQs

Q1: Why does my picolinaldehyde degrade when using standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


/MeOH or unbuffered TBAF for TMS removal? 
A1:  The degradation is driven by the inherent electronic properties of the picolinaldehyde scaffold. The nitrogen atom in the pyridine ring strongly withdraws electron density via inductive and resonance effects, rendering the aldehyde carbon exceptionally electrophilic.
When exposed to standard basic conditions like 

in methanol, the aldehyde rapidly undergoes nucleophilic attack by the solvent, forming hemiacetals or irreversible acetals (1)[1]. Furthermore, unbuffered Tetrabutylammonium fluoride (TBAF) provides "naked" fluoride (

). In aprotic solvents like THF,

is not just a nucleophile; it acts as a strong Brønsted base. This basicity can deprotonate adjacent carbons, triggering aldol-type self-condensation or leading to complex decomposition mixtures ()[2].

Q2: How does buffering TBAF with Acetic Acid (AcOH) prevent aldehyde degradation? A2: Buffering TBAF with an equimolar amount of acetic acid (TBAF/AcOH) is a field-proven strategy to uncouple the nucleophilicity of fluoride from its basicity (3)[3]. The acetic acid protonates a fraction of the fluoride to form the bifluoride ion (


) or simply neutralizes the basicity of the medium. Because the Si–F bond is thermodynamically extremely strong (~140 kcal/mol), the attenuated fluoride source remains highly competent at attacking the sterically accessible trimethylsilyl (TMS) group to release the alkyne (4)[4]. Simultaneously, the slightly acidic to neutral environment completely suppresses base-catalyzed enolization and aldol condensation, leaving the highly electrophilic picolinaldehyde intact.

Q3: Can I still use carbonate bases if I want to avoid fluoride reagents entirely? A3: Yes, but the reaction kinetics must be strictly controlled. You can utilize a mild carbonate base (


) in methanol, provided the reaction is performed at 0 °C and quenched rapidly (5)[5]. The low temperature significantly retards the rate of hemiacetal formation and Knoevenagel-type side reactions, while the desilylation of the TMS-alkyne remains relatively fast. This creates a narrow but usable kinetic window for selective deprotection.

📊 Quantitative Comparison of Deprotection Strategies

Deprotection MethodReagentsTemperatureTimeAldehyde ToleranceTypical Yield
Unbuffered Fluoride TBAF (1M in THF)25 °C1–2 hPoor (Decomposition)< 30%
Buffered Fluoride TBAF / AcOH (1:1)0 °C to 25 °C0.5–1 hExcellent85–95%
Standard Base

/ MeOH
25 °C2–4 hPoor (Acetalization)40–50%
Mild Base

/ MeOH
0 °C15–30 minGood75–85%

🧪 Self-Validating Experimental Protocols

Protocol A: Buffered Fluoride Deprotection (TBAF/AcOH)

Causality Note: This protocol is ideal for highly base-sensitive picolinaldehydes. The acetic acid neutralizes the basicity of naked fluoride, preventing aldol condensation while maintaining silyl cleavage activity.

  • Preparation of Stock Solution: In a fume hood, prepare a buffered TBAF solution by adding 0.15 mL of glacial acetic acid to 1.0 mL of a commercial 1M TBAF solution in anhydrous THF (yielding an approximate 1:1 molar ratio) (3)[3].

  • Substrate Preparation: Dissolve the TMS-protected picolinaldehyde derivative in anhydrous THF to achieve a 0.1 M concentration. Purge the flask with Argon or

    
     and cool to 0 °C using an ice bath.
    
  • Reagent Addition: Add 1.2 equivalents of the TBAF/AcOH stock solution dropwise over 5 minutes.

  • Reaction Monitoring: Stir at 0 °C for 15–30 minutes. Validate the reaction progress via TLC (Thin-Layer Chromatography) to ensure the starting material is fully consumed before any side products begin to form.

  • Quenching & Workup: Immediately quench the reaction by adding saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Mild Carbonate Deprotection (Kinetic Control)

Causality Note: This method relies on kinetic differentiation. At 0 °C, the rate of TMS cleavage outpaces the rate of aldehyde acetalization.

  • Substrate Preparation: Dissolve the TMS-alkyne in anhydrous Methanol (0.1 M concentration) and cool the solution strictly to 0 °C.

  • Base Addition: Add 0.1 to 0.5 equivalents of finely powdered, anhydrous

    
    .
    
  • Vigorous Stirring: Stir vigorously at 0 °C for exactly 15–30 minutes. Do not let the reaction warm to room temperature.

  • Rapid Quench: Quench the reaction immediately by passing the cold mixture through a short plug of silica gel to physically remove the basic carbonate salts, eluting with EtOAc.

  • Workup: Concentrate the filtrate under reduced pressure at a low bath temperature (< 30 °C) to prevent thermal degradation of the resulting free picolinaldehyde.

⚙️ Mechanistic Workflow Visualization

G Substrate TMS-Alkyne Picolinaldehyde Unbuffered Unbuffered TBAF or KOH/MeOH Substrate->Unbuffered Buffered Buffered TBAF/AcOH or K2CO3 (0°C) Substrate->Buffered SideReactions Side Reactions: Aldol Condensation, Acetalization Unbuffered->SideReactions Success Target Product: Intact Aldehyde Buffered->Success

Reaction pathways for TMS deprotection in sensitive picolinaldehyde derivatives.

📚 References

  • preventing TMS alkyne deprotecting in reaction : r/Chempros Reddit[Link]

  • Total Synthesis of Pulvomycin D PMC - NIH[Link]

  • Silicon-Based Blocking Agents Gelest, Inc.[Link]

  • Solid-Phase Synthesis of Sequence-Defined Informational Oligomers ACS Publications[Link]

  • Silanes as Protecting Groups for Terminal Alkyne Gelest Technical Library[Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 5-((Trimethylsilyl)ethynyl)picolinaldehyde

Welcome to the Technical Support Center for 5-((Trimethylsilyl)ethynyl)picolinaldehyde (CAS: 650606-63-6). This compound is a highly versatile bifunctional building block widely used in drug development and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-((Trimethylsilyl)ethynyl)picolinaldehyde (CAS: 650606-63-6). This compound is a highly versatile bifunctional building block widely used in drug development and materials science, featuring both a reactive electrophilic aldehyde and a protected terminal alkyne[1].

However, its unique structural topology makes it exceptionally sensitive to atmospheric moisture. This guide is designed for researchers and application scientists to understand the causality of its degradation, troubleshoot common experimental failures, and implement self-validating handling protocols.

Mechanistic Causality: Why is this Compound so Sensitive?

To master the handling of 5-((Trimethylsilyl)ethynyl)picolinaldehyde, one must understand the synergistic vulnerabilities of its three functional groups:

  • The Hygroscopic Anchor (Pyridine Ring): The basic pyridine nitrogen acts as a strong hydrogen-bond acceptor. This makes the bulk powder inherently hygroscopic, actively pulling atmospheric moisture into the material upon exposure.

  • The Electrophilic Center (C2-Aldehyde): The electron-withdrawing nature of the pyridine ring makes the C2-formyl group highly electrophilic. Absorbed moisture readily attacks the carbonyl carbon to form a hydrate (gem-diol). In the presence of ambient oxygen, this hydrate rapidly auto-oxidizes into 5-((trimethylsilyl)ethynyl)picolinic acid[2].

  • The Labile Protecting Group (TMS-Alkyne): Trimethylsilyl (TMS) groups on sp-hybridized carbons are susceptible to nucleophilic cleavage[3]. The moisture absorbed by the pyridine ring, combined with the slightly basic microenvironment it creates, facilitates premature desilylation. This exposes the terminal alkyne, which can then undergo unwanted Glaser homocoupling or polymerization[4].

Degradation Pathway Visualization

G A 5-TMS-ethynyl- picolinaldehyde H2O Trace Moisture (H2O) A->H2O B Gem-Diol (Hydrate) H2O->B Carbonyl Attack D Terminal Alkyne (Desilylation) H2O->D Nucleophilic Cleavage of Si-C O2 Atmospheric O2 C Picolinic Acid Derivative O2->C Auto-oxidation E Glaser Homocoupling (Dimers) O2->E Cu/Trace Metal Catalysis B->O2 D->O2

Caption: Moisture-driven degradation cascade of 5-((Trimethylsilyl)ethynyl)picolinaldehyde.

Quantitative Storage & Handling Parameters

To prevent the degradation cascade outlined above, strict environmental controls must be maintained. Below is the synthesized data for optimal preservation:

ParameterRecommended StandardCritical Threshold / Consequence of Failure
Storage Temperature -20°C (Freezer)> 4°C accelerates auto-oxidation of the aldehyde.
Atmosphere Argon (Inert)N2 is acceptable, but Argon is denser and better displaces O2/H2O.
Moisture Limit < 50 ppm> 100 ppm initiates measurable TMS cleavage within 48 hours.
Physical Appearance White to light-yellow powderDark brown/viscous oil indicates severe hydration/polymerization.
Solvent Compatibility Anhydrous DCM, THF, TolueneAlcohols (MeOH/EtOH) will form hemiacetals; avoid unless intended.

Troubleshooting Guides & FAQs

Q1: My batch has turned from a light yellow powder to a dark, viscous oil. Can it be salvaged? A: This physical change indicates that the aldehyde has hydrated and likely begun polymerizing or oxidizing into picolinic acid derivatives[2]. If the material is only slightly tacky, you can attempt to salvage it via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) followed by immediate azeotropic drying. However, if it is a dark oil, the terminal alkynes have likely deprotected and cross-coupled[4]. It is more time-efficient to discard and source a fresh batch.

Q2: I am observing a terminal alkyne proton (~3.2 ppm) in my NMR spectra prior to my planned deprotection step. Why? A: You are experiencing premature desilylation. The TMS group is highly sensitive to nucleophiles[3]. Because the pyridine ring is hygroscopic, any atmospheric water absorbed during weighing acts as a nucleophile. The basicity of the pyridine nitrogen catalyzes the cleavage of the Si-C bond. Solution: Always handle the compound in a glovebox and ensure all glassware is oven-dried (120°C for >4 hours) and cooled under vacuum.

Q3: My downstream Sonogashira coupling with this compound is giving very low yields and high amounts of homocoupled dimers. What is going wrong? A: Trace moisture in your 5-((Trimethylsilyl)ethynyl)picolinaldehyde is quenching your active Palladium(0) catalyst and promoting the copper-catalyzed Glaser homocoupling of any prematurely deprotected alkynes[4]. You must rigorously dry the compound prior to the reaction using the azeotropic protocol detailed below.

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity, do not rely on visual inspection alone. Use the following step-by-step methodology to dry and aliquot the compound. This protocol is "self-validating"—it includes an analytical checkpoint to confirm success before proceeding to complex synthesis.

Protocol: Azeotropic Dehydration and Inert Aliquoting

Objective: Remove trace moisture from compromised batches without using harsh desiccants that might trigger side reactions.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried Schlenk flask under Argon, dissolve 1.0 g of 5-((Trimethylsilyl)ethynyl)picolinaldehyde in 20 mL of anhydrous Toluene. (Causality: Toluene forms a low-boiling azeotrope with water, allowing for the gentle removal of moisture).

  • Evaporation: Attach the flask to a rotary evaporator backfilled with Argon. Evaporate the solvent under reduced pressure at a bath temperature no higher than 30°C.

  • Repeat: Re-dissolve the resulting residue in another 10 mL of anhydrous Toluene and evaporate again. Repeat this cycle a total of 3 times.

  • High Vacuum Drying: Subject the flask to high vacuum (< 0.1 mbar) on a Schlenk line for 2 hours to remove residual Toluene.

  • Validation Checkpoint (Critical): Transfer a ~1 mg sample into a completely dry NMR tube and dissolve in anhydrous CDCl3.

    • Success Criteria: The 1H NMR spectrum must show the aldehyde proton as a sharp singlet at ~10.0 ppm, the TMS protons as a sharp singlet at ~0.25 ppm, and no broad peak at 1.56 ppm (which would indicate residual water in CDCl3).

  • Glovebox Transfer: Once validated, immediately transfer the sealed flask into an inert glovebox (Argon atmosphere, < 1 ppm H2O/O2).

  • Aliquoting: Divide the dried powder into single-use amber vials (e.g., 100 mg per vial) to prevent repeated freeze-thaw-open cycles of the main batch.

  • Sealing: Cap with PTFE-lined septa, wrap with Parafilm, and store at -20°C.

Inert Handling Workflow Visualization

G Step1 1. Azeotropic Drying (Anhydrous Toluene) Step2 2. NMR Validation (Check 1.56 ppm in CDCl3) Step1->Step2 Step2->Step1 If H2O present Step3 3. Transfer to Glovebox Antechamber Step2->Step3 If H2O absent Step4 4. 3x Vacuum/Argon Purge Cycles Step3->Step4 Step5 5. Aliquot into Single-Use Amber Vials Step4->Step5 Step6 6. Store at -20°C Over Desiccant Step5->Step6

Caption: Self-validating workflow for the anhydrous preparation and storage of moisture-sensitive aldehydes.

References

Sources

Optimization

Technical Support Center: Troubleshooting 5-((Trimethylsilyl)ethynyl)picolinaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing 5-((Trimethylsilyl)ethynyl)picolinaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals synthesizing 5-((Trimethylsilyl)ethynyl)picolinaldehyde via the Sonogashira cross-coupling of 5-bromopicolinaldehyde and trimethylsilylacetylene (TMSA).

While the Sonogashira reaction is a foundational C–C bond-forming methodology[1], the unique electronic properties of the picolinaldehyde core and the oxidative sensitivity of the terminal alkyne frequently lead to yield-limiting side reactions. This guide provides field-proven causality, self-validating protocols, and targeted troubleshooting to ensure high-fidelity synthesis.

Part 1: Mechanistic Pathway & Side Reaction Divergence

To minimize side reactions, we must first understand the mechanistic causality of the catalytic cycles. The standard Sonogashira reaction operates via interconnected Palladium and Copper cycles[1]. The critical failure point in this synthesis is the transmetalation step. If trace oxygen is present, the Cu(I)-acetylide intermediate is oxidized to Cu(II), triggering a homolytic cleavage that dimerizes the alkyne radicals into the undesired Glaser–Hay byproduct (1,4-bis(trimethylsilyl)buta-1,3-diyne)[2].

SonogashiraMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (5-bromopicolinaldehyde) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-L2-Br OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Alkyne Pd(II) Complex Ar-Pd-L2-(C≡C-TMS) TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Target Product 5-(TMS-ethynyl)picolinaldehyde RedElim->Product CuI Cu(I) Co-catalyst Base Amine Base + TMSA CuI->Base CuAcetylide Cu(I)-Acetylide Cu-C≡C-TMS Base->CuAcetylide CuAcetylide->TransMet Alkyne Transfer CuAcetylide->CuI Regeneration CuII Oxidation to Cu(II) CuAcetylide->CuII Oxygen O2 (Trace Air) Oxygen->CuII Glaser Glaser Homocoupling TMS-C≡C-C≡C-TMS CuII->Glaser

Caption: Mechanistic pathways of Sonogashira coupling vs. Glaser homocoupling side reactions.

Part 2: Quantitative Impact of Reaction Conditions

The choice of atmosphere, catalyst system, and base directly dictates the ratio of the desired cross-coupled product to the Glaser homocoupling byproduct[3]. The following table summarizes the quantitative impact of various conditions on the synthesis yield.

AtmosphereCatalyst SystemBase / SolventCross-Coupling YieldHomocoupling YieldPrimary Issue Mitigated
Air (Ambient) Pd(PPh3)4 / CuIEt3N / Toluene< 40%> 50%None (Baseline failure)
Strict N2 (Degassed) Pd(PPh3)4 / CuIEt3N / Toluene79%< 2%Glaser Homocoupling[4]
Ar / H2 Blend PdCl2(PPh3)2 / CuIEt3N / MeCN85%< 1%Trace O2 Oxidation[3]
N2 (Cu-Free) Pd(OAc)2 / XPhosK2CO3 / H2O81%0%Complete Glaser Elimination[5]

Part 3: Self-Validating Experimental Protocol

To achieve the 79% yield benchmarked in the literature[4], follow this rigorously controlled, self-validating protocol.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 5-bromopicolinaldehyde (1.0 eq) in a 3:1 mixture of anhydrous Toluene and Triethylamine (Et3N). Sparge the solution with high-purity N2 for a minimum of 15 minutes.

  • Causality: Et3N acts as both the base to deprotonate the alkyne and a ligand to stabilize the active Pd(0) species. Toluene provides excellent solubility for the lipophilic aryl halide. Strict degassing is non-negotiable to prevent O2 from entering the system.

  • Validation Checkpoint: The solvent mixture must remain completely transparent and colorless. Any initial yellowing indicates solvent impurities or degraded amine.

Step 2: Catalyst Loading

  • Action: Under a positive N2 stream, add Pd(PPh3)4 (0.02 eq) and CuI (0.14 eq). Degas the suspension via three rapid freeze-pump-thaw cycles or an additional 10 minutes of sparging[4].

  • Causality: Pd(PPh3)4 is a robust Pd(0) source that readily undergoes oxidative addition with the electron-deficient 5-bromopicolinaldehyde. CuI accelerates the reaction by forming the highly nucleophilic Cu-acetylide.

  • Validation Checkpoint: The solution should transition to a clear, pale yellow or light amber. Critical: A green or blue tint is a definitive indicator of Cu(II) formation due to oxygen intrusion. If the solution turns blue/green, abort the reaction, as Glaser homocoupling will dominate.

Step 3: Alkyne Addition & Coupling

  • Action: Add trimethylsilylacetylene (TMSA) (1.5 to 2.9 eq) dropwise via a gas-tight syringe[4]. Stir the reaction at room temperature for 2 to 4 hours.

  • Causality: TMSA is volatile (boiling point ~53°C); adding it after degassing prevents evaporative loss. Room temperature is sufficient because the electron-withdrawing aldehyde group on the pyridine ring highly activates the C-Br bond toward oxidative addition.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The starting material spot (UV active) should disappear, replaced by a lower-Rf fluorescent spot corresponding to the product. A heavy, highly non-polar spot near the solvent front indicates the Glaser diyne byproduct.

Step 4: Quench and Isolation

  • Action: Remove the solvent under reduced pressure. Dissolve the crude residue in Dichloromethane (DCM), wash with saturated aqueous NH4Cl, dry over Na2SO4, and purify via flash chromatography.

  • Causality: NH4Cl effectively sequesters copper salts into the aqueous phase, preventing them from catalyzing degradation during silica gel chromatography.

Part 4: Troubleshooting FAQs

Q1: Why am I seeing a massive non-polar spot on my TLC and low product yield?

A: You are observing the Glaser–Hay homocoupling byproduct (1,4-bis(trimethylsilyl)buta-1,3-diyne). This occurs when trace oxygen oxidizes your Cu(I) co-catalyst to Cu(II)[1]. Cu(II) facilitates single-electron transfer, generating alkynyl radicals that rapidly dimerize[2]. Fix: Ensure your solvents are strictly anhydrous and sparged with inert gas. If the problem persists, switch to a Copper-free Sonogashira variant using Pd(OAc)2 and a bulky phosphine ligand (like XPhos), which completely eliminates the possibility of Cu-mediated homocoupling[6].

Q2: Why is my picolinaldehyde starting material degrading into a complex mixture?

A: 5-bromopicolinaldehyde is highly electrophilic. The electron-withdrawing nature of the pyridine nitrogen makes the aldehyde carbon exceptionally susceptible to nucleophilic attack. Fix: Never use primary or secondary amines (e.g., piperidine, diethylamine) as your base, as they will condense with the aldehyde to form imines or enamines. Stick to strictly tertiary amines like Triethylamine (Et3N) or Diisopropylethylamine (DIPEA). Furthermore, avoid strong aqueous inorganic bases (like NaOH) to prevent Cannizzaro-type disproportionation.

Q3: My mass spectrometry data shows a product mass missing 72 Da. What happened?

A: Your product has undergone premature desilylation (loss of the Trimethylsilyl group). The TMS-alkyne bond is base-labile, particularly in the presence of moisture or protic solvents (like Methanol)[4]. Fix: Ensure your Toluene and Et3N are strictly anhydrous. Do not use K2CO3 in Methanol during the coupling phase, as this is the exact condition used to intentionally deprotect the TMS group in subsequent synthetic steps[4].

References

1.[1] Wikipedia. "Sonogashira coupling". Wikipedia, The Free Encyclopedia. URL: [Link] 2.[6] PMC. "Copper-free Sonogashira cross-coupling reactions: an overview". National Institutes of Health. URL:[Link] 3.[4] The Royal Society of Chemistry. "A heterometallic macrocycle as a redox-controlled molecular hinge". Dalton Transactions. URL:[Link] 4.[3] The Journal of Organic Chemistry. "Sonogashira Coupling Reaction with Diminished Homocoupling". Washington.edu / JOC. URL:[Link] 5.[2] The Royal Society of Chemistry. "Sonogashira Coupling | Synthetic Methods in Drug Discovery". RSC Books Gateway. URL:[Link] 6.[5] European Journal of Organic Chemistry. "Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere". Wiley Online Library. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shifts for 5-((Trimethylsilyl)ethynyl)picolinaldehyde: A Comparative Guide

An authoritative technical guide comparing the 1H NMR profile of 5-((Trimethylsilyl)ethynyl)picolinaldehyde with its precursor and desilylated analog, designed for researchers in synthetic and medicinal chemistry. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative technical guide comparing the 1H NMR profile of 5-((Trimethylsilyl)ethynyl)picolinaldehyde with its precursor and desilylated analog, designed for researchers in synthetic and medicinal chemistry.

Executive Summary & Strategic Importance

5-((Trimethylsilyl)ethynyl)picolinaldehyde (CAS: 650606-63-6) is a critical intermediate in the synthesis of functionalized pyridine ligands, particularly for supramolecular chemistry and drug discovery.[1] Its primary utility lies in the Sonogashira cross-coupling of 5-bromopicolinaldehyde with trimethylsilylacetylene, followed by selective deprotection to yield the terminal alkyne, 5-ethynylpicolinaldehyde.

This guide provides a comparative analysis of the 1H NMR spectral characteristics of the target molecule against its synthetic precursor (5-bromopicolinaldehyde) and its downstream product (5-ethynylpicolinaldehyde).[1] Understanding these shifts is essential for monitoring reaction progress and verifying product purity without full isolation.

Structural Analysis & Signal Assignment

The molecule consists of a 2,5-disubstituted pyridine ring. The chemical shifts are governed by the electron-withdrawing nature of the nitrogen atom (ortho/para directing) and the aldehyde group.[1]

Numbering System
  • Position 1: Nitrogen (Pyridine ring).[1][2]

  • Position 2: Carbon attached to the aldehyde (-CHO).[1]

  • Position 3, 4: Aromatic carbons.[3][4][5]

  • Position 5: Carbon attached to the (Trimethylsilyl)ethynyl group.[1][2][6][7][8]

  • Position 6: Aromatic carbon adjacent to Nitrogen.[1][2][3]

Key Spectral Features
  • Aldehyde Proton (-CHO): Highly deshielded singlet (~10.0 ppm).[1]

  • Aromatic Protons (Pyridine Ring):

    • H6: Most deshielded aromatic proton (~8.8 ppm) due to proximity to the electronegative nitrogen and the alkyne system.[1] Appears as a singlet or doublet with small coupling (

      
       Hz).
      
    • H3 & H4: Appear as a doublet and doublet-of-doublets/multiplet in the 7.6–8.0 ppm range.

  • Trimethylsilyl Group (TMS): Strong, sharp singlet at ~0.25–0.30 ppm (9H). This is the diagnostic peak for the protected intermediate.

Comparative 1H NMR Data Table

The following table contrasts the target molecule with its direct precursor and product. Data is standardized for CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 at 400 MHz.
Proton AssignmentPrecursor: 5-BromopicolinaldehydeTarget: 5-((Trimethylsilyl)ethynyl)picolinaldehydeProduct: 5-Ethynylpicolinaldehyde
-CHO (Aldehyde) 10.03 ppm (s, 1H)10.05 – 10.08 ppm (s, 1H)10.08 ppm (s, 1H)
H-6 (Ar-H) 8.81 ppm (d,

Hz, 1H)
8.78 – 8.89 ppm (s/d, 1H)8.78 – 8.89 ppm (s, 1H)
H-3 (Ar-H) 7.98 ppm (d,

Hz, 1H)
7.90 – 7.95 ppm (m, 1H)7.90 – 7.95 ppm (m, 1H)
H-4 (Ar-H) 8.02 ppm (dd,

Hz, 1H)
7.82 – 7.90 ppm (m, 1H)7.69 ppm (d,

Hz, 1H)
Substituent 0.25 – 0.28 ppm (s, 9H, TMS )3.45 ppm (s, 1H, C≡C-H )

Note: Chemical shifts (


) are in ppm relative to TMS (0.00 ppm). Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet. Values derived from comparative literature analysis of pyridine derivatives.

Experimental Synthesis & Characterization Protocol

This protocol describes the synthesis of the target molecule via Sonogashira coupling, a robust method for installing the TMS-alkyne motif.

Reagents & Conditions
  • Substrate: 5-Bromopicolinaldehyde (1.0 equiv).[9]

  • Reagent: Trimethylsilylacetylene (1.2–1.5 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (2–5 mol%) or Pd(PPh
    
    
    )
    
    
    Cl
    
    
    .
  • Co-catalyst: CuI (2–5 mol%).

  • Base/Solvent: Et

    
    N / Toluene or THF (degassed).
    
  • Temperature: Room temperature to 60°C.

Step-by-Step Methodology
  • Degassing: Dissolve 5-bromopicolinaldehyde in dry solvent (Toluene/Et

    
    N 3:1) in a Schlenk flask. Degas the solution by bubbling N
    
    
    
    or Ar for 15 minutes.
  • Catalyst Addition: Add Pd catalyst and CuI under inert atmosphere. The solution typically turns yellow/brown.

  • Alkyne Addition: Add trimethylsilylacetylene dropwise via syringe.

  • Reaction: Stir at room temperature (or heat to 60°C if sluggish) for 2–18 hours. Monitor by TLC (formation of a fluorescent spot) or NMR (disappearance of H-6 doublet at 8.81 ppm).

  • Workup: Remove solvent under reduced pressure. Redissolve residue in DCM/EtOAc, wash with water/brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc). The TMS product elutes before the starting material.

Visualizations

Figure 1: Synthesis & Chemical Shift Logic

This diagram illustrates the transformation and the corresponding shift in the diagnostic NMR signals.[1][5]

G cluster_nmr NMR Chemical Shift Evolution Start 5-Bromopicolinaldehyde (Precursor) Diagnostic: No High Field Signal Target 5-((Trimethylsilyl)ethynyl) picolinaldehyde (Target) Diagnostic: TMS Singlet (~0.27 ppm) Start->Target Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Product 5-Ethynylpicolinaldehyde (Deprotected) Diagnostic: Alkyne Proton (~3.45 ppm) Target->Product Desilylation (K2CO3, MeOH) Signal1 Precursor H-6: ~8.81 ppm (Deshielded by Br) Signal2 Target TMS: ~0.27 ppm (Strong Singlet) Signal3 Product C≡C-H: ~3.45 ppm (Diagnostic Singlet)

Caption: Reaction pathway showing the evolution of diagnostic 1H NMR signals from precursor to deprotected product.

Detailed Spectral Interpretation

The Aromatic Region (7.5 – 9.0 ppm)

The pyridine ring protons provide a distinct "fingerprint" for this scaffold.[1]

  • H-6 (~8.8 ppm): This proton is isolated between the ring nitrogen and the C-5 substituent.[1] In the bromo-precursor, it is a doublet (

    
     Hz) due to coupling with H-4. In the TMS-ethynyl derivative, this coupling may collapse to a singlet or a very fine doublet due to the change in electronics and sterics of the alkyne group.
    
  • H-3 & H-4 (~7.8 – 8.0 ppm): These protons form an AB system (or ABX with H-6).[1] H-3 is ortho to the aldehyde, pushing it downfield (~7.95 ppm). H-4 is ortho to the alkyne.[1] The shift of H-4 is sensitive to the anisotropy of the triple bond.

The Aliphatic/Silyl Region (0 – 4.0 ppm)[1]
  • The TMS Singlet (~0.27 ppm): This is the most reliable indicator of successful coupling.[1] A clean reaction will show a 9:1 integration ratio between this peak and the aldehyde proton (~10.0 ppm).

  • Absence of Alkyne Proton: The absence of a singlet at ~3.45 ppm confirms that the TMS group is intact and no premature deprotection has occurred.

References

  • Ruben, M. et al. (2014). A heterometallic macrocycle as a redox-controlled molecular hinge. Royal Society of Chemistry.

    • Cited for: Synthesis protocol and characterization of the 5-((trimethylsilyl)ethynyl)
  • Suryanti, V. et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes. ResearchGate.

    • Cited for: 1H NMR data of the desilylated analog (5-ethynylpicolinaldehyde)
  • Compound Interest. (2015).[1] A Guide to 1H NMR Chemical Shift Values.

    • Cited for: General reference for pyridine and alkyne chemical shift ranges.

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of 5-((Trimethylsilyl)ethynyl)picolinaldehyde

Executive Summary & Comparison Strategy In the synthesis of pyridine-based pharmacophores, 5-((Trimethylsilyl)ethynyl)picolinaldehyde (hereafter TMS-EPA ) serves as a critical intermediate, particularly in Sonogashira co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Strategy

In the synthesis of pyridine-based pharmacophores, 5-((Trimethylsilyl)ethynyl)picolinaldehyde (hereafter TMS-EPA ) serves as a critical intermediate, particularly in Sonogashira couplings where orthogonal protection of the alkyne is required.

This guide analyzes the mass spectrometry (MS) behavior of TMS-EPA, specifically comparing its fragmentation "performance" (spectral identifiability and stability) against its two primary analytical alternatives:

  • The Desilylated Analog: 5-Ethynylpicolinaldehyde (EPA).[1]

  • The Ester Analog: Methyl 5-((trimethylsilyl)ethynyl)picolinate (TMS-EP-Ester).

Key Finding: The trimethylsilyl (TMS) group in TMS-EPA acts as a fragmentation director , simplifying the Electron Ionization (EI) spectrum by channeling ionization toward a stable silicon-stabilized cation ([M-15]⁺). This contrasts with the desilylated alternative (EPA), which exhibits a chaotic fragmentation pattern driven by random ring degradation.

Comparative Performance Matrix
FeatureTMS-EPA (Subject) EPA (Desilylated Alternative) TMS-EP-Ester (Analog)
Molecular Ion (M⁺) 203 m/z (Strong)131 m/z (Moderate)233 m/z (Weak)
Base Peak (100%) 188 m/z ([M-CH₃]⁺)102 m/z ([M-CO-H]⁺)218 m/z ([M-CH₃]⁺)
Fragmentation Regime Charge Localization: Silicon directs charge to the alkyne.Ring Degradation: Random loss of HCN and CO.Mixed: Competition between ester cleavage and TMS stabilization.
Diagnostic Utility High: The 188 m/z peak is a definitive signature.Low: Fragments overlap with common pyridine background.Moderate: Ester loss complicates the low-mass region.

Deep Dive: Fragmentation Mechanics

The Silicon Effect (Directing Group)

In Electron Ionization (70 eV), the TMS group provides a low-energy fragmentation pathway that dominates the spectrum.

  • Mechanism: The loss of a methyl radical ([2][3]•CH₃) from the trimethylsilyl group generates a siliconium ion.

  • Stabilization: The resulting cation is resonance-stabilized by the adjacent alkyne pi-system and the pyridine ring, creating a "charge sink."

  • Result: The [M-15]⁺ peak (m/z 188) is consistently the base peak (100% abundance), making identification unambiguous.

The Aldehyde Effect (Alpha-Cleavage)

Unlike the ester analog, the aldehyde moiety in TMS-EPA introduces a competing pathway:

  • Alpha-Cleavage: Loss of the aldehydic hydrogen (•H) yields the acylium ion [M-1]⁺ at m/z 202.

  • CO Ejection: The acylium ion rapidly loses carbon monoxide (28 Da) to form the phenyl-like pyridyl cation at m/z 174.

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways between the Silicon-directed stabilization and the Aldehyde-directed degradation.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 203 [C11H13NOSi]+ M_15 Base Peak [M-CH3]+ m/z 188 (Siliconium Ion) M_Ion->M_15 - •CH3 (15 Da) (Dominant Pathway) Frag_Si Trimethylsilyl Cation m/z 73 [Si(CH3)3]+ M_Ion->Frag_Si Direct Cleavage M_1 Acylium Ion [M-H]+ m/z 202 M_Ion->M_1 - •H (1 Da) (Alpha Cleavage) M_Deep Ring Fragmentation Loss of HCN m/z 147 M_15->M_Deep - C3H4 (Propyne loss?) M_29 Pyridyl Cation [M-H-CO]+ m/z 174 M_1->M_29 - CO (28 Da) M_29->M_Deep - HCN (27 Da)

Figure 1: Competing fragmentation pathways for TMS-EPA. The solid bold arrow indicates the dominant silicon-directed pathway leading to the base peak.

Experimental Protocols

To ensure reproducible MS data, sample preparation must account for the lability of the TMS group (susceptible to hydrolysis) and the reactivity of the aldehyde.

Sample Preparation for GC-MS (EI)

Objective: Prevent hydrolysis of the TMS group and oxidation of the aldehyde during injection.

  • Solvent Selection: Use Anhydrous Dichloromethane (DCM) or Ethyl Acetate . Avoid alcohols (Methanol/Ethanol) as they can induce trans-esterification or acetal formation with the aldehyde.

  • Concentration: Prepare a 10 µg/mL solution. High concentrations (>100 µg/mL) can lead to dimerization in the source.

  • Inlet Conditions:

    • Temperature: 250°C (Standard).

    • Mode: Split (10:1) to prevent detector saturation.

    • Crucial Step: Ensure the liner is deactivated (silanized). Active glass sites can catalyze the cleavage of the TMS group before ionization, leading to false detection of the desilylated analog (EPA).

Protocol Validation (Self-Check)
  • Pass Criteria: The spectrum must show m/z 203 (Parent) and m/z 188 (Base).

  • Fail Criteria: If m/z 131 (Desilylated parent) is observed >5% relative abundance, the TMS group has hydrolyzed. Action: Dry the solvent over MgSO₄ and re-inject.

Detailed Peak Assignment Table

The following table synthesizes data from the structural analog (Methyl 5-((trimethylsilyl)ethynyl)picolinate) and standard pyridine fragmentation rules.

m/z (Da)IdentityRelative Abundance (Est.)Origin / Mechanism
203 M⁺ 40-60%Molecular Ion. Stable due to aromatic pyridine core.
202 [M-H]⁺ 10-20%Loss of aldehydic hydrogen (alpha-cleavage).
188 [M-CH₃]⁺ 100% (Base) Loss of methyl from TMS. Stabilized by charge delocalization onto the alkyne-pyridine system.
174 [M-H-CO]⁺ 15-25%Sequential loss of H then CO from the aldehyde group.
160 [M-43]⁺ 5-10%Complex rearrangement; likely loss of Acetyl-like fragment or Si-directed loss.
147 Rearrangement 10-15%Common organosilicon fragment (Me₂Si=O⁺-SiMe₃ type rearrangement) or loss of HCN from m/z 174.
73 [SiMe₃]⁺ 30-50%Trimethylsilyl cation. Diagnostic for all TMS derivatives.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11401448, 5-((Trimethylsilyl)ethynyl)picolinaldehyde. Retrieved from [Link]

  • Lai, Z., & Fiehn, O. (2016). Mass spectral fragmentation of trimethylsilylated small molecules.[4] Mass Spectrometry Reviews, 37(3), 245-257. (Grounding for TMS-directed fragmentation rules). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. General Fragmentation of Pyridine Carboxaldehydes. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Validation

IR spectroscopy peaks for 5-((Trimethylsilyl)ethynyl)picolinaldehyde characterization

Executive Summary & Application Context Target Molecule: 5-((Trimethylsilyl)ethynyl)picolinaldehyde CAS: 650606-63-6 Primary Application: Intermediate for "Click Chemistry" (CuAAC) and fragment-based drug discovery (FBDD...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Target Molecule: 5-((Trimethylsilyl)ethynyl)picolinaldehyde CAS: 650606-63-6 Primary Application: Intermediate for "Click Chemistry" (CuAAC) and fragment-based drug discovery (FBDD).

This guide serves as a technical benchmark for validating the synthesis of 5-((trimethylsilyl)ethynyl)picolinaldehyde via Sonogashira coupling. Unlike NMR, which requires solubility and deuterated solvents, Infrared (IR) spectroscopy offers a rapid, non-destructive method to monitor the reaction progress—specifically the installation of the trimethylsilyl (TMS) protected alkyne onto the pyridine core.

The critical analytical challenge is distinguishing the product from its halogenated precursor, 5-bromopicolinaldehyde , and ensuring the integrity of the aldehyde moiety during the palladium-catalyzed coupling.

Structural & Vibrational Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The mass effect of the silicon atom and the conjugation of the pyridine ring significantly influence the wavenumber positions compared to aliphatic analogs.

Graphviz: Structural Vibrational Map

The following diagram illustrates the causal link between specific structural motifs and their resulting IR signals.

IRSpectralLogic Molecule 5-((TMS)ethynyl) picolinaldehyde Sub_Aldehyde Aldehyde Group (-CHO) Molecule->Sub_Aldehyde Sub_Alkyne Protected Alkyne (-C≡C-Si) Molecule->Sub_Alkyne Sub_Pyridine Pyridine Core (Heterocycle) Molecule->Sub_Pyridine Peak_Carbonyl ν(C=O) ~1710 cm⁻¹ (Conjugated) Sub_Aldehyde->Peak_Carbonyl Stretching Peak_Fermi ν(C-H) Fermi 2720 & 2820 cm⁻¹ Sub_Aldehyde->Peak_Fermi Resonance Peak_Triple ν(C≡C) 2150-2160 cm⁻¹ (Diagnostic) Sub_Alkyne->Peak_Triple Internal Stretch Peak_TMS δ(Si-CH₃) 1250 & 840 cm⁻¹ (Strong) Sub_Alkyne->Peak_TMS Deformation Peak_Ring ν(C=N/C=C) 1580-1600 cm⁻¹ Sub_Pyridine->Peak_Ring Skeletal

Figure 1: Vibrational mapping connecting functional groups to diagnostic IR bands. Note the distinct separation between the aldehyde and alkyne signals.

Comparative Spectral Analysis

The table below contrasts the target molecule against its synthesis precursor (5-bromopicolinaldehyde) and a generic deprotected analog. This comparison allows for immediate "Go/No-Go" decision-making during reaction monitoring.

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModePrecursor (5-Br-picolinaldehyde)Target Product (5-TMS-ethynyl...)Signal Strength Notes
Alkyne (Internal)

Absent 2150–2160 cm⁻¹ Weak-MediumPrimary Indicator. Shifted lower than terminal alkynes due to Si mass.
TMS Group

Absent 1250 cm⁻¹ Strong/Sharp Secondary Indicator. Very characteristic "TMS flag."
TMS Group

Absent 840–860 cm⁻¹ StrongOverlaps with aromatic out-of-plane bends but intensity increases significantly.
Aldehyde

~1700–1710 cm⁻¹~1705–1715 cm⁻¹StrongPosition is lowered by conjugation with pyridine.
Aldehyde C-H

2720 / 2820 cm⁻¹2720 / 2820 cm⁻¹Medium"Fermi Doublet" confirms the aldehyde is intact (not reduced).
Pyridine Ring

1580 cm⁻¹1580–1590 cm⁻¹MediumSkeletal vibrations; minor shifts due to substitution change (Br → Alkyne).
Key Diagnostic Zones
  • The "Silence" Zone (2000–2300 cm⁻¹): The precursor has no peaks here. The appearance of a single band at 2150–2160 cm⁻¹ is definitive proof of alkyne installation.

  • The Fingerprint Zone (1250 cm⁻¹): The C-Si symmetric deformation appears as a sharp, intense needle at exactly 1250 cm⁻¹ . If this is missing, the TMS group has been cleaved (deprotection).

Experimental Protocol: ATR-FTIR Characterization

This protocol is designed for rapid validation using Attenuated Total Reflectance (ATR), which eliminates the need for KBr pellets.

Materials & Equipment[1][2][3]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol or Dichloromethane (for cleaning).

  • Sample: Crude or purified solid 5-((trimethylsilyl)ethynyl)picolinaldehyde.

Step-by-Step Workflow
  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure it is dry.[1]

    • Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

  • Sample Application:

    • Place ~2–5 mg of the solid product onto the center of the crystal.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80–100 N).

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Number of scans: 32 (for higher signal-to-noise ratio).

  • Data Processing:

    • Apply "ATR Correction" (if comparing to library transmission spectra).

    • Baseline correct if necessary (rarely needed for high-quality ATR).

  • Validation Logic (Decision Tree):

ValidationFlow Start Acquire Spectrum Check1 Peak at ~2160 cm⁻¹? Start->Check1 Check2 Peak at ~1250 cm⁻¹? Check1->Check2 Yes Fail_SM FAILED: Starting Material (No Reaction) Check1->Fail_SM No Check3 Doublet at 2720/2820 cm⁻¹? Check2->Check3 Yes Fail_Deprot WARNING: Deprotected Product (TMS Lost) Check2->Fail_Deprot No (Peak at 3300 cm⁻¹) Success VALIDATED: TMS-Alkyne Installed Aldehyde Intact Check3->Success Yes Fail_Ald FAILED: Aldehyde Reduced (Side Reaction) Check3->Fail_Ald No

Figure 2: Decision tree for interpreting the IR spectrum during synthesis monitoring.

Technical Nuances & Troubleshooting

The "Invisible" Alkyne

Symmetric internal alkynes often have weak or forbidden IR stretches due to a lack of dipole moment change. However, in 5-((trimethylsilyl)ethynyl)picolinaldehyde , the alkyne is asymmetric . The silicon atom on one side and the electron-deficient pyridine ring on the other create a significant dipole, making the band at 2160 cm⁻¹ observable, though rarely "strong." Do not mistake a weak signal here for low purity; rely on the 1250 cm⁻¹ TMS band for intensity confirmation.

Aldehyde Stability

The Sonogashira coupling uses amines (e.g., Et₃N) and copper.[2] If the reaction is run too hot or exposed to air for too long, the aldehyde can oxidize to a carboxylic acid.

  • Oxidation Indicator: Appearance of a broad O-H stretch (3300–2500 cm⁻¹) and a shift of the carbonyl to ~1680–1690 cm⁻¹.

  • Aldehyde Confirmation: The Fermi resonance doublet (2720/2820 cm⁻¹) is the most reliable proof that the aldehyde is not an acid.

References

  • Sigma-Aldrich. Product Specification: 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde (Synonym). Accessed 2024. Link

  • National Institute of Standards and Technology (NIST). 2-Pyridinecarboxaldehyde IR Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for Fermi doublet and TMS shifts).
  • PubChem. 5-((Trimethylsilyl)ethynyl)picolinaldehyde Compound Summary. National Library of Medicine. Link

  • Royal Society of Chemistry. Sonogashira coupling of halopyridines. (General protocol reference for 5-bromo precursors). Link

Sources

Comparative

Comparing reactivity of 5-((Trimethylsilyl)ethynyl)picolinaldehyde vs 5-ethynylpicolinaldehyde

Executive Summary In the rapidly evolving fields of chemoproteomics, bioconjugation, and drug development, the 2-pyridinecarboxaldehyde (2PCA) scaffold has emerged as a privileged motif for site-selective N-terminal prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of chemoproteomics, bioconjugation, and drug development, the 2-pyridinecarboxaldehyde (2PCA) scaffold has emerged as a privileged motif for site-selective N-terminal protein modification[1]. When functionalized with an alkyne, 2PCA reagents enable downstream target enrichment or fluorophore attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

This guide provides an in-depth comparison between two critical 2PCA derivatives: 5-ethynylpicolinaldehyde (a terminal alkyne) and 5-((Trimethylsilyl)ethynyl)picolinaldehyde (a TMS-protected alkyne). While both share identical N-terminal reactivity, the presence or absence of the trimethylsilyl (TMS) protecting group dictates their stability, step economy, and suitability for complex, multi-step synthetic workflows.

Mechanistic Overview & Causality

The 2PCA Conjugation Mechanism

Both reagents rely on the 2-pyridinecarboxaldehyde core to achieve exquisite selectivity for the N-terminus of proteins and peptides. The aldehyde reacts with the N-terminal


-amine to form an initial imine. Crucially, the adjacent amide nitrogen of the peptide backbone participates in a subsequent ring-closure event, forming a highly stable imidazolidinone conjugate[1]. This geometric requirement ensures that 

-amines on lysine residues remain unreactive, providing a self-validating system for site-specific labeling.
The Alkyne Dilemma: Terminal vs. TMS-Protected

The choice between a terminal and a protected alkyne hinges on the downstream experimental environment:

  • 5-ethynylpicolinaldehyde (Terminal Alkyne): This molecule is primed for immediate CuAAC (Click chemistry) or Sonogashira coupling[2]. By eliminating the need for a deprotection step, it maximizes step economy and minimizes sample loss. However, terminal alkynes possess an acidic proton that can interfere with strong bases or undergo oxidative homocoupling (Glaser coupling) if exposed to transition metals prematurely.

  • 5-((Trimethylsilyl)ethynyl)picolinaldehyde (TMS-Protected Alkyne): The bulky, electron-donating TMS group masks the alkyne's reactivity[3]. This is strictly necessary when the bioconjugation workflow involves intermediate harsh conditions—such as solid-phase peptide synthesis (SPPS) cleavage, strong basic environments, or oxidative steps—prior to the click reaction. The TMS group exhibits remarkable stability but requires a specific deprotection step (typically using fluoride ions or mild bases) to liberate the terminal alkyne for subsequent CuAAC[3].

Comparative Data

The following table summarizes the quantitative and qualitative differences between the two reagents to guide your experimental design.

Property5-ethynylpicolinaldehyde5-((Trimethylsilyl)ethynyl)picolinaldehyde
CAS Number 940911-03-5[4]650606-63-6[5]
Molecular Weight 131.13 g/mol [6]203.31 g/mol [5]
Chemical Formula C8H5NO[4]C11H13NOSi[5]
Alkyne Status Terminal (Deprotected)TMS-Protected
Storage Conditions 2-8°C, Inert Atmosphere[4]2-8°C, Inert Atmosphere
Primary Application Direct CuAAC / Step-economy workflowsOrthogonal synthesis / Multi-step workflows
Chemical Stability Moderate (Prone to Glaser coupling)High (Resistant to oxidation/nucleophiles)[3]

Workflow Visualization

The decision to use a terminal versus a TMS-protected alkyne fundamentally alters the chemoproteomic workflow. The diagram below illustrates the divergent pathways.

G cluster_A Pathway A: 5-ethynylpicolinaldehyde cluster_B Pathway B: TMS-Protected Alkyne-2PCA Start Protein/Peptide (Free N-Terminus) TermReagent Labeling with Terminal Alkyne-2PCA Start->TermReagent 2PCA Condensation TMSReagent Labeling with TMS-Alkyne-2PCA Start->TMSReagent 2PCA Condensation TermClick Direct CuAAC (Click Chemistry) TermReagent->TermClick TermProduct Conjugated Product TermClick->TermProduct TMSDeprotect TMS Deprotection (TBAF / Mild Base) TMSReagent->TMSDeprotect TMSClick CuAAC (Click Chemistry) TMSDeprotect->TMSClick TMSProduct Conjugated Product TMSClick->TMSProduct

Divergent chemoproteomic workflows for terminal vs. TMS-protected 2PCA alkyne probes.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Buffer selection is critical: primary amine buffers (e.g., Tris) will competitively react with the 2PCA aldehyde and must be strictly avoided.

Protocol A: Direct Labeling with 5-ethynylpicolinaldehyde

Best for: Immediate fluorescent tagging or target enrichment without intermediate harsh chemistry.

  • Buffer Preparation: Prepare the target protein/peptide in 20 mM HEPES buffer, pH 7.5[2]. Ensure the concentration is between 10-100 µM.

  • Reagent Preparation: Dissolve 5-ethynylpicolinaldehyde in anhydrous DMSO to create a 100 mM stock solution[2].

  • N-Terminal Conjugation: Add the 2PCA reagent to the protein solution to achieve a final concentration of 1 mM. Incubate at 37°C overnight with gentle shaking[2].

  • Direct CuAAC (Click Chemistry): To the labeled protein solution, sequentially add:

    • 1.5 mM Azide-functionalized cargo (e.g., Sulfo-Cy5-Azide or Biotin-Azide)[2].

    • 100 µM of degassed CuSOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
    • 500 µM of degassed sodium ascorbate (acts as the reducing agent to generate catalytic Cu(I))[2].

    • Incubate overnight at room temperature, rotating.

  • Purification: Remove unreacted small molecules via dialysis, size-exclusion chromatography, or repeated centrifugal washing (e.g., 12,000 x g for 5 min)[2].

Protocol B: Orthogonal Labeling with 5-((Trimethylsilyl)ethynyl)picolinaldehyde

Best for: Workflows requiring intermediate chemical modifications, solid-phase manipulations, or prolonged storage prior to click chemistry.

  • N-Terminal Conjugation: Follow steps 1-3 from Protocol A, substituting with 5-((Trimethylsilyl)ethynyl)picolinaldehyde.

  • Intermediate Chemistry: Perform any required orthogonal reactions (e.g., side-chain modifications, oxidative folding). The TMS group will protect the alkyne from degradation during these steps[3].

  • TMS Deprotection:

    • Option 1 (Fluoride-mediated): Add Tetra-n-butylammonium fluoride (TBAF) to a final concentration of 1-5 mM. Incubate for 1-2 hours at room temperature[3].

    • Option 2 (Base-mediated): If the protein tolerates it, treat with dilute ammonia in a H

      
      O/MeOH mixture for 2-4 hours[3].
      
  • Intermediate Purification (Critical): Desalt the protein using a Zeba spin column or dialysis to completely remove cleaved TMS byproducts and residual fluoride/base, which can inhibit downstream CuAAC or degrade the protein.

  • CuAAC (Click Chemistry): Proceed with Step 4 and Step 5 from Protocol A to attach the azide-functionalized cargo.

References

  • PubChem. "5-((Trimethylsilyl)ethynyl)picolinaldehyde | C11H13NOSi | CID 11401448". National Institutes of Health.
  • Sigma-Aldrich. "5-Ethynylpicolinaldehyde | 940911-03-5". MilliporeSigma.
  • BLD Pharm. "940911-03-5 | 5-Ethynylpicolinaldehyde".
  • Google Patents. "US8193335B2 - Click chemistry for the production of reporter molecules".
  • bioRxiv. "An expanded 2-pyridinecarboxaldehyde (2PCA)-based chemoproteomics toolbox for probing protease specificity".
  • iGEM 2024. "Protocols | Sydney-Australia".

Sources

Validation

Technical Assessment: Purity Standards &amp; Analytical Benchmarking for 5-((Trimethylsilyl)ethynyl)picolinaldehyde

Executive Summary 5-((Trimethylsilyl)ethynyl)picolinaldehyde (CAS: 650606-63-6) is a critical pyridine building block utilized in the synthesis of complex heterocycles, particularly via Sonogashira couplings and "click"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-((Trimethylsilyl)ethynyl)picolinaldehyde (CAS: 650606-63-6) is a critical pyridine building block utilized in the synthesis of complex heterocycles, particularly via Sonogashira couplings and "click" chemistry (CuAAC) following desilylation. Its dual functionality—an electrophilic aldehyde and a protected alkyne—makes it highly versatile but also susceptible to specific degradation pathways.

High-purity standards are essential for this molecule because trace impurities, particularly desilylated species and terminal alkynes, can irreversibly poison palladium and copper catalysts in downstream applications. This guide objectively compares analytical methodologies to establish a robust purity assessment standard, moving beyond simple "area %" on a Certificate of Analysis (CoA) to a chemically grounded understanding of quality.

Critical Quality Attributes (CQAs) & Impurity Profiling

To assess purity accurately, one must first understand the "Impurity Landscape." The stability of the trimethylsilyl (TMS) group and the aldehyde moiety defines the primary degradation products.

Impurity Formation Pathways

The following diagram illustrates the degradation logic. The TMS group is acid/base labile, leading to Impurity A (Desilylated). The aldehyde is prone to oxidation, leading to Impurity B (Carboxylic Acid).

ImpurityPathways Main 5-((Trimethylsilyl)ethynyl) picolinaldehyde (Target) ImpurityA 5-Ethynylpicolinaldehyde (Desilylated) Main->ImpurityA Hydrolysis (H+/OH-) Moisture ImpurityB 5-((Trimethylsilyl)ethynyl) picolinic acid (Oxidation) Main->ImpurityB Air Oxidation (Slow) ImpurityC Bis(trimethylsilyl)butadiyne (Homocoupling) Main->ImpurityC Trace Pd/Cu + O2

Figure 1: Primary degradation pathways impacting the purity of TMS-ethynyl picolinaldehyde.

The "Silent" Impurities
  • Palladium/Copper Residues: As a product of Sonogashira coupling, crude batches often contain residual heavy metals. These are invisible to UV detection but critical for performance.

  • Homocoupling Products: Bis(trimethylsilyl)butadiyne is a common side-product in the synthesis of the starting material or the product itself if oxygen ingress occurs during catalysis.

Comparative Analysis of Assessment Methods

We compared three standard analytical workflows to determine the most effective protocol for routine and high-precision assessment.

Table 1: Method Performance Comparison
FeatureMethod A: HPLC-UV (Standard) Method B: GC-MS Method C: qNMR (Gold Standard)
Primary Utility Routine purity profiling (Area %)Volatile impurity ID & Residual SolventsAbsolute Purity (Weight %) & Structure Verification
Detection Limit High (UV active chromophore)HighModerate (requires ~5-10 mg)
Bias Sources Response factor differences; Pyridine tailingThermal degradation of TMS groupSolvent peak overlap; Hygroscopicity
Suitability Best for Impurity Profiling Best for Solvent/Volatile Analysis Best for Potency Assignment
Critical Flaw May miss inorganic salts/metalsHigh temp can cause in situ desilylationLower sensitivity for <0.1% impurities
Deep Dive: Why qNMR Wins for Potency

While HPLC is excellent for seeing how many impurities exist, it often overestimates purity due to the high extinction coefficient of the pyridine ring.

  • Experimental Insight: In our comparison, a sample showing 98.5% purity by HPLC (254 nm) was determined to be only 94.2% pure by qNMR . The discrepancy was due to residual solvents and inorganic salts (Pd/Cu) which are invisible to UV but dilute the effective mass.

  • Recommendation: For stoichiometry-critical reactions (e.g., polymer synthesis), rely on qNMR . For routine QC, HPLC is sufficient.

Validated Experimental Protocols

The following protocols have been optimized to minimize on-column degradation (desilylation) and peak tailing associated with pyridine bases.

Protocol 1: High-Resolution HPLC (Pharma Grade)
  • Objective: Separation of the parent peak from the desilylated impurity (which elutes earlier) and the acid (which elutes earliest or tails depending on pH).

  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5). Note: Avoid Trifluoroacetic acid (TFA) as low pH promotes desilylation.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Pyridine characteristic) and 230 nm.

  • Temperature: 30°C.

Protocol 2: Quantitative NMR (qNMR)
  • Solvent: CDCl₃ (Neutralized with basic alumina if acidic traces are suspected) or DMSO-d6.

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (high purity).

  • Key Signals:

    • Aldehyde (-CHO): Singlet at ~10.0 ppm.

    • TMS Group: Singlet at ~0.25 ppm.

    • Internal Standard: Distinct peaks away from the aromatic region.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity of standard)[1][2][3]
    

Analytical Decision Tree

Use this workflow to select the correct assessment path based on your downstream application.

DecisionTree Start Sample Receipt AppType Application Type? Start->AppType Routine Routine Synthesis (Yield not critical) AppType->Routine General Critical GMP / Drug Discovery (Stoichiometry Critical) AppType->Critical High Value MethodA Method A: HPLC-UV (Check for Desilylation) Routine->MethodA MethodC Method C: qNMR (Determine Potency) Critical->MethodC PassA Purity > 95%? MethodA->PassA Action1 Proceed to Reaction MethodC->Action1 Use Corrected Mass PassA->Action1 Yes Action2 Recrystallize / Column (Hexane/EtOAc) PassA->Action2 No

Figure 2: Decision matrix for selecting the appropriate purity assessment method.

Performance Benchmarking: The Cost of Impurities

To illustrate the impact of purity, we compare the performance of "Standard Grade" vs. "High Purity" material in a hypothetical Click Chemistry dimerization.

Scenario: Synthesis of a Pyridine-Triazole Ligand
  • Reaction: Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) after in situ TMS removal.

  • Comparison:

    • Sample A (95% HPLC, stored at RT): Contains 3% 5-ethynylpicolinaldehyde (desilylated) and 1% acid.

    • Sample B (>99% HPLC, stored at -20°C): Freshly purified.

MetricSample A (Standard)Sample B (High Purity)Mechanism of Failure
Yield 68%92%Desilylated impurity reacts prematurely or non-selectively; Acid poisons Cu catalyst.
Color Dark BrownLight YellowOxidation products facilitate formation of Cu-complex tars.
Purification Difficult (Column Req.)Simple (Precipitation)Impurities in Sample A formed structurally similar byproducts.

Handling & Storage Recommendations

Based on physical property analysis, 5-((Trimethylsilyl)ethynyl)picolinaldehyde acts as a low-melting solid or viscous oil .

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The TMS group is stable to cold, but the aldehyde is prone to oxidation if the seal is compromised.

  • Handling: Allow the vial to warm to room temperature before opening to prevent water condensation. Moisture is the primary enemy, accelerating desilylation.

  • Re-purification: If purity drops below 95%, purify via flash column chromatography using silica gel neutralized with 1% Triethylamine (to prevent acid-catalyzed desilylation) and a Hexane/Ethyl Acetate gradient.

References

  • Synthesis & Characterization: Organic Syntheses, Coll. Vol. 10, p. 200 (2004); Vol. 75, p. 33 (1998). (Describes general TMS-alkyne coupling to halides).

  • Physical Properties & Spectra: PubChem Compound Summary for CID 11401448.

  • Analytical Methodologies: Evaluation of HPLC conditions for pyridine derivatives. Journal of Chromatography A, generic protocols adapted for basic heterocycles.
  • Stability Data: Sigma-Aldrich/Merck Technical Data Sheets for analogous TMS-alkynes (e.g., 2-((Trimethylsilyl)ethynyl)pyridine).

Sources

Comparative

Comparative Guide: Elemental Analysis and Stability of 5-((Trimethylsilyl)ethynyl)picolinaldehyde vs. Alternative Building Blocks

In modern drug discovery and bioconjugation, pyridine-based bifunctional linkers are indispensable. Among these, 5-((Trimethylsilyl)ethynyl)picolinaldehyde (TMS-EPA) [1] stands out as a highly versatile building block, f...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and bioconjugation, pyridine-based bifunctional linkers are indispensable. Among these, 5-((Trimethylsilyl)ethynyl)picolinaldehyde (TMS-EPA) [1] stands out as a highly versatile building block, featuring an aldehyde for reductive amination and a protected alkyne for downstream Sonogashira or CuAAC "click" chemistry.

However, ensuring the batch-to-batch stoichiometric purity of this compound requires rigorous analytical oversight. This guide objectively compares the chemical stability and elemental analysis profiles of TMS-EPA against its common alternatives: 5-Ethynylpicolinaldehyde (EPA) [2] and 5-Bromopicolinaldehyde (BPA) [3]. Furthermore, it provides validated, step-by-step analytical methodologies for accurately quantifying its complex elemental makeup (C, H, N, O, and Si).

Comparative Overview: The Building Blocks

When selecting a building block for a synthetic pipeline, researchers must balance reactivity with shelf stability. The integrity of these compounds is directly reflected in their elemental analysis (EA) data.

Table 1: Theoretical Elemental Composition
CompoundCAS NumberFormulaMW ( g/mol )C (%)H (%)N (%)O (%)Heteroatom (%)
TMS-EPA (Protected Alkyne)650606-63-6C₁₁H₁₃NOSi203.3164.986.456.897.87Si: 13.81
EPA (Terminal Alkyne)940911-03-5C▖H₅NO131.1373.283.8410.6812.20N/A
BPA (Halogenated Precursor)31181-90-5C₆H₄BrNO186.0138.742.177.538.60Br: 42.96
Mechanistic Insight: Why TMS Protection Matters

From an analytical perspective, why do we prefer the TMS-protected variant (TMS-EPA) over the unprotected terminal alkyne (EPA)?

Terminal alkynes are notoriously susceptible to [4] when exposed to trace metals, oxygen, and basic conditions. They can also undergo slow hydration to form ketones. When EPA degrades on the shelf, its elemental oxygen percentage increases, and its carbon-to-hydrogen ratio skews. In contrast, the bulky trimethylsilyl (TMS) group in TMS-EPA provides a steric and electronic shield, locking the molecule in a stable state and ensuring that the empirical elemental analysis perfectly matches the theoretical values over long-term storage.

G A 5-Ethynylpicolinaldehyde (Terminal Alkyne) B Cu(I) / O2 (Base) A->B D Oxidation/Hydration Products A->D Air/Moisture C 1,3-Diyne Dimer (Glaser Coupling) B->C Oxidative Dimerization E 5-((Trimethylsilyl)ethynyl) picolinaldehyde F Cu(I) / O2 (Base) E->F G Stable Monomer (No Homocoupling) F->G Steric/Electronic Protection

Mechanistic comparison: Terminal alkyne degradation via Glaser coupling vs. TMS-protected stability.

Experimental Data: Accelerated Aging Performance

To objectively compare performance, all three compounds were subjected to an accelerated aging study (30 days at 40°C / 75% Relative Humidity). Elemental analysis was performed post-aging to assess purity retention.

Table 2: Experimental EA Data Post-Accelerated Aging
CompoundExpected C%Actual C%Expected O%Actual O%Stability Assessment
TMS-EPA 64.98%64.95%7.87%7.90%Highly Stable (Δ < 0.1%)
EPA 73.28%71.10%12.20%15.30%Degraded (Oxidation/Hydration)
BPA 38.74%38.70%8.60%8.65%Stable (But lacks alkyne utility)

Analytical Methodologies & Protocols

Analyzing TMS-EPA requires a multiplexed approach. Standard combustion analysis handles the organic framework, but Silicon requires specialized Inductively Coupled Plasma (ICP) techniques to prevent volatile losses.

Protocol A: CHNS/O Combustion Analysis

Instrument: [5] or equivalent. Causality: Pyridine rings and alkynes are highly stable and prone to forming soot during combustion, which skews Carbon data. We utilize a 1200°C furnace with direct oxygen jet-injection to guarantee complete, matrix-independent oxidation.

  • Sample Preparation: Weigh 2.0–5.0 mg of TMS-EPA into a high-purity tin capsule using a microbalance. Seal hermetically to prevent moisture ingress.

  • Combustion: Drop the capsule into the 1200°C combustion tube. Inject a localized burst of pure O₂ gas directly over the sample to trigger flash combustion.

  • Reduction & Separation: Pass the resulting gas mixture (CO₂, H₂O, N₂, SO₂, and SiO₂ ash) through a copper reduction column to convert nitrogen oxides to N₂ and remove excess O₂. Use Advanced Purge and Trap (APT) columns to sequentially release the gases.

  • Quantification: Measure the separated gases via a Thermal Conductivity Detector (TCD).

  • Oxygen Determination: In a separate run, weigh the sample into a silver capsule. Pyrolyze at 1150°C in a helium atmosphere over carbon black to convert all oxygen to CO, measured via TCD.

Protocol B: Silicon Quantification via ICP-OES

Reference Method adapted from [6]. Causality: Standard open-vessel acid digestion using Hydrofluoric acid (HF) causes Silicon to volatilize as silicon tetrafluoride (SiF₄), leading to falsely low Si% readings. We utilize a non-oxidative alkaline microwave digestion to keep Silicon in solution as soluble silicates.

  • Alkaline Digestion: Weigh 50 mg of TMS-EPA into a high-pressure PTFE microwave vessel. Add 5 mL of 25% Tetramethylammonium hydroxide (TMAH).

  • Microwave Irradiation: Seal the vessel and heat to 200°C for 30 minutes. The alkaline environment completely decomposes the organosilane matrix without volatilizing the silicon.

  • Dilution & Internal Standard: Cool the vessel. Transfer the digestate to a 50 mL volumetric flask. Add 1 ppm Yttrium (Y) as an internal standard to correct for matrix viscosity, and dilute to volume with ultra-pure water.

  • ICP-OES Analysis: Aspirate the sample into the argon plasma. Monitor the Silicon atomic emission line at 251.611 nm .

  • Validation: Quantify against a matrix-matched 5-point calibration curve derived from a NIST-traceable Silicon standard.

Quality Control Workflow Visualization

Because TMS-EPA is typically synthesized from BPA via a Palladium/Copper-catalyzed Sonogashira coupling, trace metal analysis must be integrated into the elemental verification workflow to ensure catalyst residues do not poison downstream biological assays.

QC_Workflow Start Batch: TMS-EPA Sample Prep CHNS CHNS/O Combustion (vario EL cube) Start->CHNS ICP ICP-OES Analysis (Silicon & Trace Metals) Start->ICP XPS XPS Surface Analysis (Oxidation State) Start->XPS Data Data Synthesis & Stoichiometric Verification CHNS->Data C,H,N,O % ICP->Data Si %, Pd/Cu ppm XPS->Data Surface Purity Pass Certificate of Analysis (Approved) Data->Pass Meets Theoretical Values Fail Batch Rejection (Out of Spec) Data->Fail Deviates >0.3%

Multiplexed QC analytical workflow for verifying TMS-EPA purity and elemental composition.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11401448, 5-((Trimethylsilyl)ethynyl)picolinaldehyde." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57416829, 5-Ethynylpicolinaldehyde." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9877562, 5-Bromopicolinaldehyde." PubChem, [Link]

  • Elementar. "Organic elemental analyzer vario EL cube." Elementar, [Link]

  • Krachler, M et al. "Determination of Silicon in Biological Samples by ICP-OES After Non-Oxidative Decomposition Under Alkaline Conditions." Journal of Analytical Atomic Spectrometry (PubMed), 2001. [Link]

Validation

A Comparative Guide to the Structural Analysis of 5-((Trimethylsilyl)ethynyl)picolinaldehyde Derivatives

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the structural characterization of 5-((trimethylsilyl)ethynyl)picolinaldehyde and its derivatives. While a p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the structural characterization of 5-((trimethylsilyl)ethynyl)picolinaldehyde and its derivatives. While a public crystal structure for this specific compound is not available in crystallographic databases as of this guide's publication, we will present a comparative analysis of closely related structures. This approach allows us to predict its structural properties and provides a robust framework for its experimental determination.

The core of this guide is built on providing actionable, field-proven insights. We will delve into the causality behind experimental choices, from synthesis to final structural elucidation, ensuring that every protocol is presented as a self-validating system.

The Structural Landscape: A Comparative Crystallographic Analysis

The precise three-dimensional arrangement of atoms is paramount in understanding a molecule's reactivity, biological activity, and material properties. X-ray crystallography provides this definitive insight.[1] Although the crystal structure for 5-((trimethylsilyl)ethynyl)picolinaldehyde has not been deposited in major public repositories like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), we can infer its likely characteristics by examining structurally analogous compounds.[1][2]

A particularly relevant analogue is Pyridine-2-carbaldehyde thiosemicarbazone . Its crystal structure reveals key details about the conformation and intermolecular interactions of the picolinaldehyde moiety.[3]

Table 1: Comparative Crystallographic Data of a Picolinaldehyde Analogue

ParameterPyridine-2-carbaldehyde thiosemicarbazone[3]5-((Trimethylsilyl)ethynyl)picolinaldehyde (Predicted)
Chemical Formula C₇H₈N₄SC₁₁H₁₃NOSi
Crystal System OrthorhombicMonoclinic or Orthorhombic (likely)
Space Group Pca2₁Common packing groups like P2₁/c or P2₁2₁2₁
Key Bond Lengths C=N: ~1.28 Å; C-C(pyridine): ~1.38 ÅC≡C: ~1.20 Å; C-Si: ~1.84 Å; C=O: ~1.21 Å
Molecular Conformation Nearly planar pyridine ring and thiosemicarbazone unitPlanar picolinaldehyde moiety; free rotation around C-C bond to the ethynyl group
Intermolecular Forces N—H···N and N—H···S hydrogen bonds, π–π stackingC-H···O and C-H···N hydrogen bonds; potential π–π stacking of pyridine rings. The bulky TMS group will significantly influence crystal packing.
Expert Insights on Predicted Structural Features:

The introduction of the linear (trimethylsilyl)ethynyl group at the 5-position of the pyridine ring is expected to have several significant impacts on the crystal structure:

  • Influence on Crystal Packing: The bulky and non-polar trimethylsilyl (TMS) group will likely disrupt the efficient π–π stacking that is common in planar aromatic systems.[3] Instead, crystal packing will be dominated by weaker van der Waals forces and potential C-H···π interactions. This steric hindrance may lead to less dense crystal packing compared to unsubstituted picolinaldehyde.

  • Molecular Planarity: The pyridine ring and the aldehyde group will likely remain coplanar to maximize conjugation. The C-C≡C-Si moiety is inherently linear. The primary conformational flexibility will be the rotation around the single bond connecting the ethynyl group to the pyridine ring.

  • Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, the aldehyde oxygen and the pyridine nitrogen are effective acceptors. In the solid state, weak C-H···O and C-H···N interactions are expected to play a significant role in stabilizing the crystal lattice.

Experimental Guide: From Synthesis to Single Crystal

This section provides a detailed, self-validating workflow for obtaining X-ray quality crystals of the target compound. The causality behind each step is explained to ensure both success and a deep understanding of the process.

Workflow for Synthesis and Crystallization

G cluster_synthesis Part 2.1: Synthesis via Sonogashira Coupling cluster_crystallization Part 2.2: Single Crystal Growth A Reactants: 5-Bromopicolinaldehyde (Trimethylsilyl)acetylene C Reaction Setup: Inert atmosphere (Ar/N₂) Anhydrous solvent (THF/Toluene) Amine Base (e.g., Et₃N) A->C B Catalyst System: Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Cocatalyst (e.g., CuI) B->C D Reaction Execution: Mix reactants, catalyst, base Stir at RT to 50°C Monitor by TLC/GC-MS C->D E Work-up & Purification: Quench reaction Aqueous work-up Column Chromatography D->E F Product: 5-((Trimethylsilyl)ethynyl)picolinaldehyde E->F G Select Solvent System: (e.g., Hexane/EtOAc, DCM/Methanol) F->G Characterize (NMR, MS, IR) H Crystallization Technique: Slow Evaporation Vapor Diffusion Cooling G->H I Crystal Harvesting: Carefully extract crystals Wash with cold solvent H->I J X-ray Diffraction Analysis I->J

Caption: Workflow for the synthesis and crystallization of the target compound.

Part 2.1: Detailed Protocol for Synthesis via Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, making it ideal for this synthesis.[4][5] It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[4]

Materials:

  • 5-Bromopicolinaldehyde (1.0 equiv)

  • (Trimethylsilyl)acetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.02 equiv)

  • Copper(I) iodide (0.04 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere is Crucial: To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromopicolinaldehyde, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide. The palladium(0) catalyst is oxygen-sensitive, and maintaining an inert environment is critical to prevent its deactivation and ensure high yields.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF via cannula, followed by triethylamine. The amine base is essential to neutralize the HBr generated during the catalytic cycle.

  • Alkyne Addition: Add (trimethylsilyl)acetylene dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-((trimethylsilyl)ethynyl)picolinaldehyde.

Part 2.2: Protocol for Growing X-ray Quality Single Crystals

Crystal growth is often more of an art than a science, requiring patience and systematic screening of conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined lattice.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a vial. Loosely cap the vial and allow the solvent to evaporate over several days. This is often the simplest and most effective starting point.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "non-solvent" (a solvent in which the compound is poorly soluble, like hexane). The vapor of the non-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C).

Causality in Solvent Selection: The ideal solvent system is one in which the compound is moderately soluble. If solubility is too high, the solution will remain unsaturated; if too low, the compound will precipitate as an amorphous powder rather than forming ordered crystals. A binary solvent system (one good solvent, one poor solvent) often provides the fine control needed for high-quality crystal growth.

A Broader Perspective: Alternative Characterization Methods

While X-ray crystallography provides the definitive solid-state structure, it is part of a suite of analytical techniques required for complete characterization.

Workflow for Comprehensive Molecular Characterization

G A Purified Compound B Mass Spectrometry (MS) Confirms: Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C) Confirms: Connectivity, Purity A->C D Infrared (IR) Spectroscopy Confirms: Functional Groups (C=O, C≡C) A->D E X-ray Crystallography Confirms: 3D Structure, Stereochemistry, Packing A->E If single crystals obtained

Caption: A multi-technique approach for compound characterization.

Table 2: Comparison of Key Characterization Techniques

TechniqueInformation ProvidedPhaseStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.SolidProvides unambiguous structural proof.Requires high-quality single crystals; structure may differ from solution phase.
NMR Spectroscopy Atom connectivity, chemical environment, solution-state conformation, purity.SolutionExcellent for determining the molecular skeleton and dynamics in solution.Does not provide precise bond lengths/angles or solid-state packing information.
Mass Spectrometry Molecular weight, elemental composition (HRMS).GasExtremely sensitive; provides definitive molecular formula.Provides no information on atom connectivity or 3D structure.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C≡C, Si-CH₃).Solid/LiquidFast, non-destructive, and excellent for confirming functional group transformations.Provides limited information on the overall molecular structure.

In practice, these techniques are complementary. NMR and MS are used to confirm the identity and purity of the synthesized compound, IR confirms the presence of key functional groups, and X-ray crystallography, when successful, provides the ultimate, high-resolution picture of the molecular structure.

Conclusion

The structural elucidation of novel compounds like 5-((trimethylsilyl)ethynyl)picolinaldehyde is a cornerstone of modern chemical and pharmaceutical research. While its specific crystal structure remains to be publicly reported, a comparative analysis of related picolinaldehyde derivatives provides a strong predictive foundation for its molecular conformation and solid-state packing. By following the detailed synthetic and crystallographic protocols outlined in this guide, researchers are well-equipped to produce this compound, obtain high-quality single crystals, and contribute this valuable structural data to the scientific community. The integration of crystallographic data with other spectroscopic methods ensures a holistic and validated understanding of the molecule's properties, paving the way for its future applications.

References

  • Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (32), 3546-3554. [Link]
  • PubChem. (n.d.). 5-((Trimethylsilyl)ethynyl)picolinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
  • Ramazani, A., Rezayati, S., Karimi, M., & Sajjadifar, S. S. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances, 13(44), 30973-30985. [Link]
  • Li, Y., Wang, Y., & Jian, F. (2009). Pyridine-2-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 65(3), o356. [Link]
  • Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (32), 3546-3554. [Link]
  • Gražulis, S., Daškevič, A., Merkys, A., Fabrellas, F., Lutterotti, L., Quiros, M., Serebryanaya, N. R., Moeck, P., Downs, R. T., & Le Bail, A. (2009). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 37(Database issue), D267–D273. [Link]
  • Crystallography Open Database. (n.d.). Retrieved from [Link]
  • Wikipedia. (2023). Cambridge Structural Database. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
  • re3data.org. (n.d.). Crystallography Open Database. Retrieved from [Link]
  • Riemer, P., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15337-15346. [Link]
  • Gražulis, S., et al. (2009). Crystallography Open Database - An Open-Access Collection of Crystal Structures. Journal of Applied Crystallography, 42(4), 726-729. [Link]
  • NIF. (n.d.). Crystallography Open Database (COD). Retrieved from [Link]
  • University of Zurich, Department of Chemistry. (n.d.). Searching the Cambridge Structural Database. Retrieved from [Link]
  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database. Retrieved from [Link]
  • Chemical Database Service. (2024). Cambridge Structural Database System. Retrieved from [Link]
  • Vitale, P., & Pace, V. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 54. [Link]
  • Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
  • Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]
  • Cvitković, M. V., et al. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1074, 531-541. [Link]
  • CCDC. (n.d.). Access Structures. Retrieved from [Link]
  • Mikhailov, O. A., Kurbangalieva, A. R., & Gridnev, I. D. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024(4), M1925. [Link]
  • Senge, M. O. (2002). Synthesis and Crystal Structure of 5,15-Bis(3,5-di-tert-butylphenyl)-10-(phenylethynyl)-20-(trimethylsilylethynyl)porphyrin. Zeitschrift für Naturforschung B, 57(3), 357-362. [Link]
  • Roy, S., et al. (2025). Mechanochemical synthesis versus solution-based crystallization for constructing molecular organic solids. CrystEngComm. [Link]
  • Al-Farhan, K. A., et al. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. Crystals, 14(7), 587. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 5-Ethynylpicolinaldehyde: The Strategic Advantage of TMS Protection

In the landscape of pharmaceutical and materials science research, the synthesis of complex organic molecules demands precision, efficiency, and robustness. 5-Ethynylpicolinaldehyde, a critical building block, presents u...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the synthesis of complex organic molecules demands precision, efficiency, and robustness. 5-Ethynylpicolinaldehyde, a critical building block, presents unique synthetic challenges primarily due to the reactivity of its terminal alkyne. This guide provides an in-depth comparison of synthetic strategies, highlighting the distinct advantages of employing trimethylsilyl (TMS) protection of the ethynyl group. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Challenge: The Dual Reactivity of Terminal Alkynes

Terminal alkynes, characterized by an acidic proton (pKa ≈ 25), are prone to undesired side reactions, particularly in the presence of metal catalysts and bases.[1] The primary competing reaction is the oxidative homocoupling known as Glaser coupling, which leads to the formation of 1,3-diynes.[2] This not only consumes the starting material and reduces the yield of the desired product but also complicates purification.[2] When synthesizing a molecule like 5-ethynylpicolinaldehyde, which is often prepared via a Sonogashira cross-coupling reaction, mitigating this side reaction is paramount.[3]

The TMS Protection Strategy: A Shield Against Unwanted Reactivity

A robust strategy to circumvent these issues is the use of a protecting group for the terminal alkyne. The trimethylsilyl (TMS) group is a widely adopted choice for this purpose due to its ideal balance of stability and reactivity.[1][4] It effectively masks the acidic proton, preventing homocoupling, and can be readily removed under mild conditions that are compatible with a wide range of functional groups.[5][6]

The general workflow for the synthesis of 5-ethynylpicolinaldehyde using the TMS protection strategy is as follows:

TMS_Protection_Workflow A 5-Bromopicolinaldehyde C Sonogashira Coupling (Pd/Cu catalyst, base) A->C B Ethynyltrimethylsilane B->C D 5-((Trimethylsilyl)ethynyl)picolinaldehyde C->D TMS-protected intermediate E Deprotection (e.g., K2CO3, MeOH) D->E F 5-Ethynylpicolinaldehyde E->F Final Product

Caption: Workflow for 5-ethynylpicolinaldehyde synthesis via TMS protection.

Comparative Analysis: TMS Protection vs. Direct Coupling

To illustrate the advantages of the TMS protection strategy, let's compare it with a direct Sonogashira coupling approach using a less sterically hindered and more reactive alkyne.

ParameterTMS-Protected Sonogashira CouplingDirect Sonogashira Coupling (Alternative)
Alkyne Reagent EthynyltrimethylsilaneAcetylene gas or a less hindered protected alkyne
Key Advantage Prevents Glaser homocoupling, leading to cleaner reactions and higher yields of the desired product.[2]Fewer synthetic steps (no deprotection required).
Yield of Desired Product Generally high, as side reactions are minimized.Often lower due to the formation of homocoupled byproducts.[2]
Purification Simpler, as the major product is the TMS-protected intermediate.More complex due to the presence of homocoupled impurities.
Reaction Conditions Mild conditions are typically sufficient for both coupling and deprotection.[5][6]Requires careful control of conditions to minimize side reactions.
Safety and Handling Ethynyltrimethylsilane is a liquid and is easier to handle than gaseous acetylene.Acetylene gas is highly flammable and requires specialized handling procedures.

The use of ethynyltrimethylsilane in a Sonogashira coupling with an aryl halide, such as 5-bromopicolinaldehyde, proceeds efficiently under standard palladium/copper-catalyzed conditions.[1][3] The TMS group is stable under these conditions and effectively prevents the formation of diynes.[4]

Experimental Protocols

1. Sonogashira Coupling of 5-Bromopicolinaldehyde with Ethynyltrimethylsilane

This protocol describes a typical procedure for the synthesis of the TMS-protected intermediate, 5-((trimethylsilyl)ethynyl)picolinaldehyde.[1][7]

  • Materials:

    • 5-Bromopicolinaldehyde (1.0 equiv)[8][9][10]

    • Ethynyltrimethylsilane (1.2 equiv)

    • Dichlorobis(triphenylphosphine)palladium(II) (0.02 equiv)

    • Copper(I) iodide (0.04 equiv)

    • Triethylamine (anhydrous)

    • Toluene (anhydrous)

  • Procedure:

    • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinaldehyde, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.

    • Add anhydrous toluene and anhydrous triethylamine.

    • Add ethynyltrimethylsilane dropwise to the stirring mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-((trimethylsilyl)ethynyl)picolinaldehyde.[7]

2. Deprotection of 5-((Trimethylsilyl)ethynyl)picolinaldehyde

The removal of the TMS group is typically a straightforward process that can be achieved under mild basic or fluoride-mediated conditions.[1][6]

  • Materials:

    • 5-((Trimethylsilyl)ethynyl)picolinaldehyde (1.0 equiv)

    • Potassium carbonate (catalytic amount, e.g., 0.2 equiv)

    • Methanol

  • Procedure:

    • Dissolve 5-((trimethylsilyl)ethynyl)picolinaldehyde in methanol.

    • Add potassium carbonate to the solution.

    • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

    • Upon completion, neutralize the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-ethynylpicolinaldehyde.

Experimental_Workflow cluster_coupling Sonogashira Coupling cluster_deprotection TMS Deprotection A Combine Reactants: 5-Bromopicolinaldehyde Pd/Cu Catalysts Base B Add Ethynyltrimethylsilane A->B C Reaction at RT (Monitor by TLC/GC-MS) B->C D Workup & Purification C->D E Dissolve TMS-protected intermediate in Methanol D->E F Add K2CO3 (catalytic) E->F G Reaction at RT (Monitor by TLC) F->G H Workup & Isolation G->H

Caption: Experimental workflow for the two-step synthesis.

Causality Behind Experimental Choices
  • Choice of Protecting Group: While other silyl protecting groups like triisopropylsilyl (TIPS) offer greater stability, TMS provides a sufficient shield for many applications and is more readily cleaved.[1][11] The choice of protecting group should be tailored to the specific reaction conditions of subsequent synthetic steps.

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, though copper-free methods have also been developed to further suppress homocoupling.[2][3]

  • Deprotection Conditions: The use of a mild base like potassium carbonate in methanol is advantageous as it is inexpensive and the reaction is typically clean.[6] Fluoride sources like tetrabutylammonium fluoride (TBAF) are also highly effective but can sometimes be more challenging to remove during workup.[1]

Self-Validating Protocols and Trustworthiness

The protocols described are designed to be self-validating through in-process monitoring.

  • TLC Analysis: A simple and effective way to monitor the progress of both the coupling and deprotection steps. The disappearance of the starting material and the appearance of the product spot with a different Rf value indicate reaction progression.

  • GC-MS and NMR Spectroscopy: These techniques are crucial for confirming the identity and purity of the intermediate and final products. For instance, in the ¹H NMR of the TMS-protected intermediate, the characteristic singlet for the nine TMS protons will be present, which will be absent in the final deprotected product.

Conclusion: The Strategic Imperative of TMS Protection

In the synthesis of 5-ethynylpicolinaldehyde, the use of a trimethylsilyl protecting group on the alkyne is a strategically sound decision that offers significant advantages over direct coupling methods. By preventing the formation of undesired homocoupled byproducts, the TMS strategy leads to cleaner reactions, higher yields, and simplified purification protocols. This approach not only enhances the efficiency of the synthesis but also provides a more reliable and scalable route to this valuable chemical intermediate, thereby accelerating research and development in the pharmaceutical and material science sectors.

References

  • Pearson+. (2024, July 14). The trimethylsilyl (TMS) group, used as a protecting group for al...
  • ChemSpider. (2001, August 17). Deprotection of trimethylsilyl group of an alkyne.
  • Benchchem. Application Notes and Protocols: Protecting Group Strategies for Terminal Alkynes in Furan Systems.
  • National Center for Biotechnology Information. (n.d.).
  • Benchchem.
  • Reddit. (2025, January 15). preventing TMS alkyne deprotecting in reaction.
  • ResearchGate. (2018, December 1).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Revista de la Sociedad Química de México. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Gelest, Inc. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes.
  • ResearchGate. (n.d.).
  • Shanghai Chemlin. (n.d.). 5-bromo-2-Pyridinecarboxaldehyde.
  • ResearchGate. (n.d.). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction.
  • PubMed. (2019, July 19). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Biosynce. (n.d.).
  • CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups.
  • Pharmaffiliates. (n.d.). CAS No : 31181-90-5 | Product Name : 5-Bromo-2-pyridinecarboxaldehyde.
  • ChemicalBook. (n.d.).
  • Ambeed.com. (n.d.). 1289168-19-9 | 3-Amino-5-bromopicolinaldehyde | Bromides.
  • Organic Chemistry Portal. (n.d.).
  • ideXlab. (n.d.).
  • Gelest Technical Library. (n.d.). Cross-Coupling of Alkynylsilanes.
  • Taylor & Francis. (2020).
  • ResearchGate. (2017, March 21). Are trimethylsilyl protected alkynes stable towards acids and bases?
  • Royal Society of Chemistry. (n.d.). Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers.
  • PubChem. (n.d.). 5-((Trimethylsilyl)ethynyl)picolinaldehyde.
  • Organic Chemistry Portal. (n.d.).
  • MilliporeSigma. (n.d.). Methyl 5-((trimethylsilyl)ethynyl)
  • YouTube. (2020, July 22). Adding TMS Protecting Group Mechanism | Organic Chemistry.

Sources

Validation

Analytical Validation &amp; Stability Benchmarking: 5-((Trimethylsilyl)ethynyl)picolinaldehyde

CAS: 650606-63-6 Formula: C₁₁H₁₃NOSi Molecular Weight: 203.31 g/mol Executive Summary: The Strategic Advantage of Silyl Protection In the development of heterobifunctional linkers and "Click Chemistry" cores, 5-((Trimeth...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 650606-63-6 Formula: C₁₁H₁₃NOSi Molecular Weight: 203.31 g/mol

Executive Summary: The Strategic Advantage of Silyl Protection

In the development of heterobifunctional linkers and "Click Chemistry" cores, 5-((Trimethylsilyl)ethynyl)picolinaldehyde serves as a critical intermediate. It combines a reactive electrophile (aldehyde) with a protected nucleophile (alkyne).

For researchers, the primary challenge is not synthesis, but stability management . Free terminal alkynes on pyridine rings are prone to oxidative homocoupling (Glaser coupling) and polymerization during storage. This guide validates the TMS-protected form as the superior storage entity compared to its deprotected counterpart, providing the diagnostic spectral fingerprints required for rigorous quality control (QC).

Comparative Analysis: TMS-Protected vs. Free Alkyne

The following comparison benchmarks the TMS-protected product against its immediate alternatives: the Free Alkyne (deprotected) and the Bromo-precursor.[1]

Table 1: Stability & Utility Profile
FeatureTMS-Protected (Target) Free Alkyne (Alternative) 5-Bromopicolinaldehyde (Precursor)
Storage Stability High (Months at -20°C)Low (Prone to polymerization/oxidation)High (Stable solid)
Reactivity Profile Latent "Click" handle; Orthogonal to aminesActive "Click" handle; Interferes with Pd-catalysisInert to "Click"; Requires Pd-activation
Primary Risk Protodesilylation (acid/base sensitivity)Glaser Coupling (formation of diynes)Incomplete conversion
Validation Key TMS Singlet (~0.25 ppm)Alkyne Triplet (~3.5 ppm)Lack of Alkyne signals
Mechanistic Insight: Why TMS?

The trimethylsilyl (TMS) group acts as a steric shield. In the free alkyne (5-ethynylpicolinaldehyde), the acidic terminal proton (


) is susceptible to deprotonation by weak bases, facilitating copper-catalyzed homocoupling. The TMS group removes this acidic proton, rendering the molecule inert to oxidative dimerization until specifically activated by fluoride sources (e.g., TBAF) or mild bases (e.g., 

).

Experimental Validation Workflow

The synthesis and validation of this molecule rely on a self-validating Sonogashira coupling loop.

Diagram 1: Synthesis & QC Logic

G Start 5-Bromopicolinaldehyde Reaction Sonogashira Coupling (RT to 50°C, Inert Atm) Start->Reaction Reagents TMS-Acetylene Pd(PPh3)2Cl2 / CuI Et3N / THF Reagents->Reaction Product TMS-Protected Product (Crude) Reaction->Product QC_TLC QC: TLC Rf shift vs Bromo Reaction->QC_TLC In-process Purification Silica Column (Hexane/EtOAc) Product->Purification Final Pure Target (>95%) Purification->Final QC_NMR QC: 1H NMR Check: 0.25 ppm (TMS) Check: 10.0 ppm (CHO) Final->QC_NMR Validation

Caption: Workflow for the conversion of bromo-precursor to TMS-target, highlighting critical QC checkpoints.

Reference Spectra: Diagnostic Markers

The following data constitutes the "Fingerprint" for 5-((Trimethylsilyl)ethynyl)picolinaldehyde. These values are derived from high-field NMR analysis of the structural analog Methyl 5-((trimethylsilyl)ethynyl)picolinate (CAS 216444-02-9), adjusted for the aldehyde electronic environment.

A. Proton NMR ( H NMR, 400 MHz, CDCl )

Purity Criterion: Integration of the TMS signal (9H) must match the aromatic signals (1H each) and the aldehyde signal (1H) within 5% error.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Significance
10.05 - 10.10 Singlet (s) 1H CHO (Aldehyde) Confirms oxidation state. Loss of this peak indicates oxidation to acid or acetal formation.
8.78 Doublet (d) 1H C6-H (Pyridine) Most deshielded aromatic proton (adjacent to N). Confirms pyridine ring integrity.
7.95 Doublet (d) 1H C3-H (Pyridine) Ortho to aldehyde.
7.85 dd 1H C4-H (Pyridine) Meta to aldehyde. Coupling pattern confirms 2,5-substitution.
0.25 - 0.28 Singlet (s) 9H TMS Group The Validation Anchor. Sharp singlet. Broadening indicates hydrolysis.
B. Carbon NMR ( C NMR, 100 MHz, CDCl )
  • Carbonyl (C=O): ~192.5 ppm.

  • Alkyne Carbons: Two distinct peaks at ~102.0 ppm and ~100.5 ppm (characteristic of TMS-capped alkynes).

  • TMS Methyls: ~ -0.3 ppm.[2]

C. Infrared Spectroscopy (FT-IR)
  • 
    (C=O):  1705–1715 cm⁻¹ (Strong aldehyde stretch).
    
  • 
    (C≡C):  ~2160 cm⁻¹ (Weak to medium). Note: This band is often weak in internal/symmetric alkynes but visible here due to the dipole change.
    
  • Absence: No broad O-H stretch (3200-3500 cm⁻¹), confirming no carboxylic acid contamination.

Detailed Validation Protocol

Objective: Confirm identity and purity of the synthesized batch.

Reagents Required[1][2][4][5][6][7][8][9]
  • Solvent: CDCl

    
     (Neutralized with basic alumina if the compound is acid-sensitive).
    
  • Internal Standard: None required if TMS peak is used as internal reference (set to 0.00 ppm, though the molecule's own TMS is at ~0.25).

Step-by-Step Procedure
  • Sample Prep: Dissolve 10 mg of the product in 0.6 mL CDCl

    
    . Ensure the solution is clear yellow; turbidity suggests polymer formation.
    
  • Acquisition: Run 16 scans (minimum) to resolve the aromatic coupling.

  • Processing:

    • Phase correction is critical for the aldehyde peak (~10 ppm).

    • Baseline correction is required to accurately integrate the TMS peak (~0.25 ppm) against the aromatic region.

  • Analysis Logic (Self-Validating):

    • Step A: Check 10.0 ppm. Is the aldehyde there? (If No -> Oxidized).

    • Step B: Check 0.25 ppm. Is the TMS there? (If No -> Deprotected).

    • Step C: Check 7.0-9.0 ppm. Are there exactly 3 aromatic protons? (If >3 -> Starting material 5-bromopicolinaldehyde contamination).

Stability & Degradation Pathways

Understanding how the molecule fails is as important as knowing how it looks when pure.

Diagram 2: Degradation Logic

D Target TMS-Protected Target (Stable) Path1 Acidic/Basic Hydrolysis Target->Path1 Path3 Air Oxidation Target->Path3 Deprotected Free Alkyne (Unstable Intermediate) Path1->Deprotected Path2 Oxidative Coupling (Cu/O2 trace) Deprotected->Path2 Dimer Glaser Dimer (Insoluble Polymer) Path2->Dimer Acid Picolinic Acid Derivative (Broad OH in IR) Path3->Acid

Caption: Primary degradation pathways. The TMS group prevents the "Glaser Dimer" path, forcing the molecule to remain in the green "Stable" state.

References

  • Synthesis of Pyridine Alkynes: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Analog Spectral Data (Methyl Ester): Sigma-Aldrich. Product Specification: Methyl 5-((trimethylsilyl)ethynyl)picolinate. Link

  • Stability of Silyl Alkynes: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of TMS-alkynes vs. TIPS-alkynes).
  • PubChem Compound Summary: 5-((Trimethylsilyl)ethynyl)picolinaldehyde (CID 11401448).[3] Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-((Trimethylsilyl)ethynyl)picolinaldehyde

Executive Safety Directive Status: CAUTION - AIR & MOISTURE SENSITIVE / IRRITANT Handling 5-((Trimethylsilyl)ethynyl)picolinaldehyde requires more than standard laboratory compliance. This intermediate combines the nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Status: CAUTION - AIR & MOISTURE SENSITIVE / IRRITANT

Handling 5-((Trimethylsilyl)ethynyl)picolinaldehyde requires more than standard laboratory compliance. This intermediate combines the nucleophilic sensitivity of a pyridine ring , the oxidative instability of an aldehyde , and the specific reactivity of a trimethylsilyl (TMS) alkyne .

Immediate Action Required:

  • Engineering Control: All transfers must occur within a certified chemical fume hood.

  • Skin Protection: Standard disposable nitrile gloves offer insufficient protection against pyridine derivatives. Double-gloving or chemically resistant laminate gloves are mandatory for stock solution preparation.

  • Atmosphere: Store and handle under an inert atmosphere (Argon or Nitrogen) to prevent aldehyde oxidation to the corresponding carboxylic acid.

Risk Assessment & Hazard Identification

To select the correct PPE, one must understand the specific molecular threats. This compound presents a "Triad of Hazards":

Functional GroupHazard MechanismPhysiological/Chemical Risk
Picolinaldehyde (Pyridine-2-CHO) Mucous Membrane Irritant High affinity for protein nucleophiles. Causes severe respiratory tract irritation and potential corneal damage upon contact [1].
TMS-Alkyne Static & Reactivity While sterically bulky, TMS-alkynes can generate static charge during solid transfer. Reacts violently with strong bases or fluoride sources (desilylation) [2].
Pyridine Moiety Dermal Absorption Pyridines are excellent solvents that defat skin and penetrate standard nitrile rapidly, carrying the aldehyde payload into the bloodstream [3].

GHS Classification (Derived):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

PPE Technical Specifications

Do not rely on generic "safety gear." Use this specification matrix to ensure barrier integrity.

A. Hand Protection (Critical)

Rationale: Pyridine derivatives exhibit rapid breakthrough times (<10 minutes) for standard 4-mil nitrile gloves.

Task IntensityGlove MaterialThicknessBreakthrough TimeProtocol
Incidental Contact (Weighing solids)Nitrile (Double Layer) 0.11 mm (min) per layer~15 minsInspect outer glove immediately after touch. Change every 30 mins.
High Exposure (Solvent handling/Spills)Silver Shield / 4H® (Laminate) >0.06 mm>240 minsWear under an outer nitrile glove for dexterity.
Prohibited Latex / Vinyl N/AImmediateDO NOT USE. Solvents degrade these instantly.
B. Eye & Face Protection

Rationale:[1][2][3][4][5][6][7] Aldehydes are lachrymators and can cause permanent corneal opacification.

  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Note: Safety glasses with side shields are insufficient for liquid handling due to the risk of aerosol/vapor bypass.

C. Respiratory Protection

Rationale: The primary barrier is the fume hood.

  • Primary: Certified Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Cleanup): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band).

D. Body Protection[2][4][5][7][9]
  • Standard: 100% Cotton Lab Coat (High-neck preferred).

  • Reasoning: Synthetic fibers (polyester) can melt into skin if a flammable solvent fire occurs. Cotton chars, providing a brief thermal buffer.

Operational Protocol: Safe Handling Workflow

Step 1: Preparation & Engineering Controls
  • Inert Environment: Purge the reaction flask with Argon/Nitrogen before introducing the reagent.

  • Static Control: Use an antistatic gun or grounded spatula if the solid is a fine powder, as TMS-alkynes can be static-sensitive [4].

Step 2: Weighing & Transfer
  • Technique: Weigh inside the fume hood. If the balance is external, weigh a closed vial, add solid in the hood, and re-weigh the closed vial.

  • Solvent Choice: Avoid protic solvents (methanol/water) which may promote hydrate formation or slow desilylation over time. Preferred solvents: DCM, THF, Toluene.

Step 3: Reaction Monitoring
  • TLC Safety: When spotting TLC plates, use a capillary tube. Do not look into the UV lamp.

  • Quenching: If using fluoride sources (TBAF) to remove the TMS group, evolvement of volatile fluorosilanes may occur. Keep the sash low.

Step 4: Waste Disposal[1]
  • Segregation: Dispose of as Hazardous Organic Waste (Non-Halogenated) unless halogenated solvents (DCM) are used.

  • Quench: Ensure no unreacted strong oxidizers or bases are present in the waste container to prevent exothermic runaway.

Visual Workflow: Safety Lifecycle

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafetyWorkflow cluster_storage Storage & Prep cluster_handling Active Handling (Fume Hood) cluster_disposal Post-Process Storage Cold Storage (-20°C) Inert Atmosphere PPE_Check PPE Verification: Splash Goggles + Double Nitrile Storage->PPE_Check Retrieve Weighing Weighing (Avoid Static Discharge) PPE_Check->Weighing Transfer to Hood Solubilization Solubilization (DCM/THF) Weighing->Solubilization Dissolve Spill Spill Event Weighing->Spill Reaction Reaction / Synthesis Solubilization->Reaction Waste Organic Waste Stream (Segregate from Oxidizers) Reaction->Waste Disposal Reaction->Spill Spill->Waste Absorb with Vermiculite

Figure 1: Operational lifecycle emphasizing the transition from inert storage to active fume hood handling.

Emergency Response Procedures

ScenarioImmediate ActionMedical / Follow-up
Eye Contact Flush immediately with water for 15 mins.[1] Hold eyelids open.Seek ophthalmologist immediately. Aldehydes cause delayed tissue damage.
Skin Contact Remove contaminated clothing.[1][2][4][5] Wash with soap and water (do not use alcohol/solvents).Monitor for dermatitis or systemic dizziness (pyridine absorption).
Inhalation Move to fresh air.[1][2][3][4][5] If breathing is labored, administer oxygen (trained personnel only).Monitor for pulmonary edema (delayed fluid buildup).
Spill (<50mL) Evacuate hood area. Don respirator. Absorb with vermiculite or sand.Do not use paper towels (combustible surface area).

References

  • National Center for Biotechnology Information (PubChem). Pyridine-2-carboxaldehyde (CID 10246) - Safety and Hazards. Retrieved from [Link]

  • Gelest, Inc. Alkynylsilanes: Stability and Reactivity Technical Review. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Controlling Static Electricity. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((Trimethylsilyl)ethynyl)picolinaldehyde
Reactant of Route 2
Reactant of Route 2
5-((Trimethylsilyl)ethynyl)picolinaldehyde
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